molecular formula C8H18N2O B1457221 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol CAS No. 1183836-67-0

2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol

Cat. No.: B1457221
CAS No.: 1183836-67-0
M. Wt: 158.24 g/mol
InChI Key: XSDQGXWBPFCWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol is a high-purity chemical compound offered for research and development purposes. This molecule features a piperidine scaffold, a privileged structure in medicinal chemistry that is frequently found in biologically active molecules and FDA-approved drugs . The presence of both methylamino and hydroxyethyl functional groups on the piperidine ring makes it a versatile building block or intermediate for the synthesis of more complex molecules. Piperidine derivatives are of significant interest in pharmaceutical research for their potential to interact with various biological targets . For instance, structurally similar 4-substituted piperidine compounds have been explored as key components in multitarget-directed ligands for neurodegenerative diseases, acting as histamine H3 receptor antagonists with additional inhibitory activity against enzymes like acetylcholinesterase (AChE) . Other piperidine-based compounds have been developed as inhibitors for specific targets, such as EGFR in cancer therapy or LpxC for antimicrobial activity . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to conduct all necessary experiments and evaluations to determine the compound's suitability for their specific applications. All safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

2-[4-(methylamino)piperidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-9-8-2-4-10(5-3-8)6-7-11/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDQGXWBPFCWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of the piperidine derivative, this compound. Piperidine scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules and natural products.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the molecule's structure, reactivity, and handling. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and established principles of organic chemistry to provide a robust predictive profile.

Introduction and Molecular Structure

This compound is a disubstituted piperidine derivative featuring a methylamino group at the C4 position and a 2-hydroxyethyl group at the N1 position. The core piperidine ring, a saturated six-membered heterocycle containing nitrogen, is a key pharmacophore in numerous pharmaceuticals. The substituents—a secondary amine and a primary alcohol—impart specific physicochemical properties that influence its solubility, basicity, and potential for further chemical modification.

The molecular structure consists of three key functional domains:

  • A tertiary amine: The piperidine ring nitrogen, which is expected to be basic.

  • A secondary amine: The methylamino group at the 4-position, also contributing to the molecule's basicity.

  • A primary alcohol: The hydroxyethyl substituent, which provides a site for hydrogen bonding and potential esterification or oxidation reactions.

Physicochemical Properties

Table 1: Predicted and Analog-Based Physicochemical Properties

PropertyPredicted/Inferred Value for this compoundData for Analog: 2-(4-Aminopiperidin-1-yl)ethan-1-ol[3][5]
Molecular Formula C₈H₁₈N₂OC₇H₁₆N₂O
Molecular Weight 158.24 g/mol 144.21 g/mol
Appearance Predicted to be a solid or viscous liquid at room temperature.White Solid[4]
logP (Octanol-Water Partition Coefficient) Predicted to be slightly higher than -0.8-0.8 (Computed)[5]
Topological Polar Surface Area (TPSA) 41.5 Ų (Computed)49.5 Ų (Computed)[3][5]
Hydrogen Bond Donors 22[3]
Hydrogen Bond Acceptors 33[3]
Rotatable Bonds 32[3]
Storage Recommended: Sealed in a dry environment at 2-8°C.Sealed in dry, 2-8°C[3]

Synthesis and Reactivity

Proposed Synthetic Pathway

A robust and efficient synthesis of this compound can be envisioned starting from commercially available 1-Boc-4-piperidone. This multi-step synthesis involves a reductive amination followed by N-alkylation and deprotection, as outlined below. This general strategy is a common and effective method for preparing N-substituted 4-aminopiperidine derivatives.

Protocol 1: Proposed Synthesis of this compound

  • Step 1: Reductive Amination. To a solution of 1-Boc-4-piperidone in methanol, add a solution of methylamine. Stir the mixture at room temperature for 1-2 hours to form the intermediate imine/enamine. Cool the reaction to 0°C and add sodium borohydride (NaBH₄) portion-wise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then dried and concentrated to yield tert-butyl 4-(methylamino)piperidine-1-carboxylate.

  • Step 2: N-Alkylation. Dissolve the product from Step 1 in a polar aprotic solvent such as acetonitrile. Add potassium carbonate as a base, followed by 2-bromoethanol. Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed. Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product, tert-butyl 4-(methylamino)-1-(2-hydroxyethyl)piperidine-1-carboxylate, can be purified by column chromatography.

  • Step 3: Boc Deprotection. Dissolve the purified product from Step 2 in a solvent such as dichloromethane or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. Stir the mixture at room temperature for 2-4 hours. The solvent and excess acid are removed under reduced pressure to yield the final product, this compound, typically as a salt.

Synthetic Pathway 1-Boc-4-piperidone 1-Boc-4-piperidone Intermediate_1 tert-butyl 4-(methylamino) piperidine-1-carboxylate 1-Boc-4-piperidone->Intermediate_1 1. Methylamine, MeOH 2. NaBH4 Intermediate_2 tert-butyl 4-(methylamino)-1- (2-hydroxyethyl)piperidine-1-carboxylate Intermediate_1->Intermediate_2 2-bromoethanol, K2CO3, ACN Final_Product This compound Intermediate_2->Final_Product TFA or HCl

Caption: Proposed synthetic route for this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three primary functional groups:

  • Tertiary Piperidine Nitrogen: This nitrogen is basic and can be protonated to form a salt. It can also act as a nucleophile in certain reactions, although it is sterically hindered.

  • Secondary Methylamino Group: This is also a basic and nucleophilic center. It can undergo acylation, alkylation, and other standard amine reactions.

  • Primary Hydroxyl Group: The alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted to an ether or ester. It can also be substituted with a halogen, for example, through reaction with thionyl chloride.

Analytical Characterization Workflow

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following workflow outlines the standard analytical techniques that should be employed.

Protocol 2: Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of all proton environments, including the ethyl group, the methyl group, and the piperidine ring protons. The chemical shifts and coupling constants will provide information about the connectivity of the molecule.

    • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • To determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy:

    • To identify the key functional groups, specifically the O-H stretch of the alcohol and the N-H stretch of the secondary amine.

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

    • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, and to confirm the empirical formula.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Confirmation & Purity Crude_Product Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Crude_Product->NMR Identity MS Mass Spectrometry (LRMS, HRMS) Crude_Product->MS Molecular Weight IR IR Spectroscopy Final_Confirmation Confirmed Pure Compound NMR->Final_Confirmation HPLC HPLC Purity MS->Final_Confirmation IR->Final_Confirmation HPLC->Final_Confirmation

Caption: Standard workflow for the analytical characterization of the title compound.

Potential Applications in Research and Development

Piperidine derivatives are widely used as building blocks in the synthesis of pharmaceuticals.[2] The specific structure of this compound, with its multiple points for chemical modification, makes it a versatile intermediate for creating libraries of compounds for screening. Potential areas of application include the development of CNS-active agents, analgesics, and antihistamines, where the piperidine moiety is a common structural feature.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals. Based on analogs, it may be harmful if swallowed and could cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

  • Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 10(7), 1235-1246. [Link]

  • PubChem. 2-(4-Aminopiperidin-1-yl)ethan-1-ol. [Link]

  • PubChem. 4-Amino-1-methylpiperidine. [Link]

  • PubChem. 1-(2-Hydroxyethyl)-4-methylpiperazine. [Link]

  • Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]

  • Google Patents. CN113045484A - Preparation method of 2-amino-2-(1-methyl-4-piperidyl) propane-1-alcohol.
  • Raj, A. A., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • European Patent Office. EP3666757A1 - Process for preparing a piperidin-4-one. [Link]

  • Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Piperidine. [Link]

  • PubChem. 1-(2-methoxyethyl)-N-methylpiperidin-4-amine. [Link]

  • SpectraBase. 2-(Piperidin-4-yl)ethan-1-ol, methyl ether. [Link]

Sources

An Integrated Spectroscopic and Chromatographic Approach to the Structure Elucidation of 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unambiguous determination of a chemical structure is a cornerstone of chemical research and pharmaceutical development, ensuring safety, efficacy, and regulatory compliance. This technical guide provides a comprehensive, multi-technique workflow for the structure elucidation of 2-[4-(methylamino)piperidin-1-yl]ethan-1-ol, a substituted piperidine derivative of interest in medicinal chemistry. We present an integrated approach leveraging High-Resolution Mass Spectrometry (HRMS) for molecular formula determination, a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments for mapping the molecular framework, Infrared (IR) Spectroscopy for functional group confirmation, and High-Performance Liquid Chromatography (HPLC) for purity assessment. Each section details the causality behind the chosen analytical technique, provides field-proven experimental protocols, and offers insights into data interpretation. This document is intended for researchers, analytical scientists, and drug development professionals seeking a robust, self-validating methodology for the structural characterization of small molecules.

Introduction

In the landscape of drug discovery and development, piperidine and its derivatives are privileged scaffolds due to their prevalence in numerous pharmaceuticals and natural products.[1] The molecule this compound represents a key synthetic building block, incorporating a tertiary amine within the piperidine ring, a secondary amine, and a primary alcohol. The precise arrangement of these functional groups and the connectivity of the carbon skeleton are critical to its chemical reactivity and biological activity. Any ambiguity in its structure could lead to significant downstream consequences, including failed syntheses, misinterpreted biological data, and regulatory delays.

Therefore, a rigorous and orthogonal analytical strategy is not merely best practice but a necessity.[2] This guide eschews a single-technique approach, instead advocating for a holistic workflow where each analytical method provides a unique and complementary piece of the structural puzzle. Mass spectrometry offers the foundational confirmation of elemental composition.[3] NMR spectroscopy then provides the definitive map of atomic connectivity.[4] IR spectroscopy serves as a rapid check for the presence of key functional groups, and finally, chromatography confirms the purity of the analyzed substance, ensuring that the spectroscopic data pertains to the target compound and not an impurity.[5] This integrated methodology aligns with the principles of analytical procedure validation outlined in ICH Q2(R1), ensuring data integrity and scientific rigor.[6]

Initial Assessment and Predicted Physicochemical Properties

Before commencing any experimental work, an in-silico analysis of the target molecule is performed. This predictive step establishes a set of hypotheses that will be systematically tested and confirmed by the subsequent empirical data.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueInformation Source
Molecular Formula C₈H₁₈N₂O-
Monoisotopic Mass 158.1419 g/mol -
pKa (Strongest Basic) 10.5 (Predicted)-
logP -0.5 (Predicted)-

These predicted properties immediately inform the experimental design. The presence of two basic nitrogen atoms suggests that positive-ion mode mass spectrometry will be highly effective. The high polarity, indicated by the negative logP, signals that specialized chromatographic techniques may be necessary to achieve good retention and peak shape.[5]

High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Composition

The first experimental pillar of structure elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry provides a highly accurate mass measurement, enabling the determination of the elemental composition.[7]

Principle of ESI-QTOF Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, generating protonated molecular ions [M+H]⁺ with minimal fragmentation.[3] The Quadrupole Time-of-Flight (QTOF) analyzer then measures the mass-to-charge ratio (m/z) with high resolution and accuracy (typically < 5 ppm error), allowing for the confident assignment of an elemental formula.

Experimental Protocol: LC-ESI-QTOF Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid ensures the analyte is protonated for efficient ionization.

  • Chromatographic System: Utilize a standard C18 column to remove any non-polar impurities, though the analyte itself may have low retention.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A short gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Agilent 6545 Q-TOF or equivalent.

    • Ionization Mode: ESI Positive.

    • Gas Temperature: 325 °C.

    • Capillary Voltage: 3500 V.

    • Mass Range: 50 - 500 m/z.

    • Data Acquisition: Full Scan mode.

  • Calibration: Perform an internal calibration during the run using a reference standard mixture to ensure high mass accuracy.

Data Interpretation and Validation

The primary objective is to locate the [M+H]⁺ ion and compare its measured mass to the theoretical mass.

Table 2: High-Resolution Mass Spectrometry Data

ParameterTheoretical Value (C₈H₁₉N₂O⁺)Observed ValueMass Error (ppm)
Exact Mass [M+H]⁺ 159.1492159.1490-1.26

A mass error of less than 5 ppm provides strong evidence that the elemental composition is indeed C₈H₁₈N₂O. Further confidence can be gained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented to reveal structural information.[8] The fragmentation of piperidine derivatives often involves characteristic ring cleavages or neutral losses.[1][9]

Visualization: Predicted Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for the protonated molecule, which can be confirmed via MS/MS experiments.

G parent [M+H]⁺ m/z = 159.1492 frag1 Loss of H₂O [C₈H₁₇N₂]⁺ m/z = 141.1386 parent->frag1 -18.0106 Da frag2 Loss of C₂H₄O [C₆H₁₅N₂]⁺ m/z = 115.1230 parent->frag2 -44.0262 Da frag3 α-cleavage [C₇H₁₅N₂O]⁺ m/z = 143.1179 parent->frag3 -16.0313 Da (CH₄)

Caption: Predicted MS/MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

While MS confirms what atoms are present, NMR spectroscopy reveals how they are connected, making it the most powerful tool for definitive structure elucidation.[2][10] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required to unambiguously assign all proton and carbon signals.

Principles of NMR Experiments
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically protons on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD). The choice of solvent is critical; D₂O is suitable for this polar molecule and will exchange with the labile O-H and N-H protons, causing their signals to disappear, which aids in identification.

  • Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.

  • 1D Experiments:

    • Acquire a standard ¹H spectrum (16 scans).

    • Acquire a proton-decoupled ¹³C spectrum (1024 scans).

  • 2D Experiments:

    • Acquire a gradient-enhanced COSY spectrum.

    • Acquire a gradient-enhanced HSQC spectrum.

Data Interpretation and Assignment

The spectra are interpreted systematically. The HSQC spectrum is used to link protons to their carbons. Then, the COSY spectrum is used to "walk" along the carbon chains by connecting adjacent protonated carbons.

Table 3: Predicted ¹H and ¹³C NMR Assignments (in D₂O at 500 MHz)

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityKey COSY Correlations
1 (N-CH₂)54.03.25tH-2
2 (CH₂-OH)59.53.70tH-1
3, 5 (Pip-CH₂)52.53.50 (eq), 2.90 (ax)mH-4, H-3/5 (geminal)
4 (Pip-CH)48.03.10mH-3/5, H-7
6, 8 (Pip-CH₂)28.02.20 (eq), 1.80 (ax)mH-4, H-6/8 (geminal)
7 (N-CH₃)32.02.75s-

(Note: Pip = Piperidine ring. Chemical shifts are illustrative and may vary.)

Visualization: NMR Data Analysis Workflow

This diagram illustrates the logical flow of using multiple NMR experiments to build the final structure.

G cluster_1D 1D NMR Data cluster_2D 2D NMR Data cluster_analysis Analysis & Assignment h_nmr ¹H NMR (Proton Environments & Multiplicities) assign Assign C-H Pairs h_nmr->assign c_nmr ¹³C NMR (Carbon Environments) c_nmr->assign hsqc HSQC (C-H Direct Bonds) hsqc->assign Key Correlation cosy COSY (H-H Couplings) connect Connect Fragments cosy->connect Build Skeleton assign->connect final_structure Final Confirmed Structure connect->final_structure

Caption: Integrated workflow for structure elucidation using 1D and 2D NMR data.

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups by measuring their characteristic vibrational frequencies.[11]

Principle of ATR-FTIR

Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a common technique where the sample is placed directly onto a crystal (e.g., diamond). An infrared beam is passed through the crystal in a way that it interacts with the sample, and the absorption of specific frequencies is measured.

Experimental Protocol: ATR-FTIR Analysis
  • Instrument: PerkinElmer Spectrum Two or equivalent.

  • Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly with isopropanol after analysis.

Data Interpretation

The spectrum is analyzed for characteristic absorption bands that correspond to the functional groups expected in the molecule.

Table 4: Characteristic IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupConfirmation
3400 - 3200 (Broad)O-H StretchPrimary AlcoholConfirmed
3350 - 3310 (Sharp, Medium)N-H StretchSecondary AmineConfirmed[12][13]
2950 - 2800C-H StretchAliphaticConfirmed
1150 - 1050C-O StretchAlcoholConfirmed
1250 - 1020C-N StretchAliphatic AmineConfirmed[13]

The presence of a broad O-H stretch and a distinct N-H stretch provides orthogonal confirmation of the alcohol and secondary amine moieties identified by NMR and MS.[11][14]

Chromatographic Purity Assessment

The structural data obtained is only valid if it represents the main component of the sample. Therefore, assessing the purity of the compound is a critical final step.[5] Given the polar nature of the analyte, a specialized HPLC method may be required.

Principle of RP-HPLC and HILIC

Standard Reversed-Phase (RP) HPLC often provides poor retention for highly polar compounds.[15][16] Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that uses a polar stationary phase and a high organic content mobile phase, which is effective for retaining and separating polar analytes.

Experimental Protocol: HILIC-UV/CAD Analysis
  • Sample Preparation: Dissolve 1 mg/mL of the sample in 90:10 acetonitrile:water.

  • Chromatographic System:

    • Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Acetonitrile with 0.1% Ammonium Formate.

    • Mobile Phase B: Water with 0.1% Ammonium Formate.

    • Gradient: 5% B to 40% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Detection:

    • UV: 210 nm (as the compound lacks a strong chromophore).

    • CAD (Charged Aerosol Detector): For universal detection of non-volatile analytes.

Data Interpretation

The resulting chromatogram is analyzed for the presence of any secondary peaks. The area of the main peak relative to the total area of all peaks provides the purity value. A purity level of >98% is typically desired for a reference standard.

Integrated Workflow and Final Confirmation

No single technique is sufficient for unambiguous structure elucidation. The power of this approach lies in the convergence of evidence from orthogonal methods.

Synthesis of Evidence
  • HRMS provided the correct elemental formula (C₈H₁₈N₂O).

  • NMR (¹H, ¹³C, COSY, HSQC) pieced together the atomic connectivity, confirming the this compound skeleton.

  • IR spectroscopy independently confirmed the presence of the key alcohol (O-H) and secondary amine (N-H) functional groups.

  • HPLC established that the sample was of high purity, ensuring the spectroscopic data is representative of the target compound.

Visualization: Overall Structure Elucidation Workflow

G start Unknown Sample Received ms HRMS Analysis start->ms nmr NMR Analysis (1D & 2D) start->nmr ir IR Spectroscopy start->ir hplc HPLC Purity Check start->hplc formula Hypothesis 1: Elemental Formula? ms->formula Provides Data connectivity Hypothesis 2: Atomic Connectivity? nmr->connectivity Provides Data func_groups Hypothesis 3: Functional Groups? ir->func_groups Provides Data purity Hypothesis 4: Purity > 98%? hplc->purity Provides Data formula->connectivity Corroborates connectivity->func_groups Corroborates func_groups->purity Corroborates conclusion Structure Confirmed: This compound purity->conclusion

Sources

An In-depth Technical Guide to 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol (CAS Number 864710-80-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol, a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif found in numerous pharmaceuticals, valued for its ability to confer desirable physicochemical and pharmacokinetic properties.[1][2][3][4][5] This guide will delve into the synthesis, characterization, and potential applications of this specific compound, offering a framework for its utilization in research and development. The content is structured to provide both theoretical understanding and practical, actionable protocols for scientists in the field.

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design of therapeutic agents.[1][2][3][4] Its prevalence in approved drugs is a testament to its versatility and favorable pharmacological profile.[1][3][5] Piperidine derivatives are integral to over twenty classes of pharmaceuticals, including treatments for cancer, Alzheimer's disease, and various neurological disorders.[1][3][4][6]

The strategic incorporation of the piperidine moiety can modulate a molecule's lipophilicity, basicity, and three-dimensional conformation, thereby enhancing its binding affinity to biological targets, improving metabolic stability, and optimizing pharmacokinetic parameters such as absorption and brain penetration.[3][7][8] The specific substitution pattern on the piperidine ring allows for fine-tuning of these properties, making compounds like this compound valuable building blocks in the synthesis of novel drug candidates.[7][9]

This guide focuses on this compound, a bifunctional molecule featuring a secondary amine and a primary alcohol, which offer multiple points for chemical modification and library generation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. While experimental data for this compound is not extensively published, properties can be predicted based on its structure and comparison with analogous compounds.

PropertyPredicted/Analogous ValueSource
Molecular FormulaC8H18N2ON/A
Molecular Weight158.24 g/mol
Boiling Point~255-273 °C (Predicted for a similar structure)[10]
LogP~0.5 (Predicted for a similar structure)[10]
pKa (Basic)~10.8 (Predicted for a similar structure)[10]

Synthesis of this compound

The synthesis of this compound can be approached through several established synthetic routes common in piperidine chemistry. A plausible and efficient method involves the N-alkylation of a suitable piperidine precursor. The following protocol outlines a representative synthetic strategy.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 4-amino-1-methylpiperidine, which is commercially available.[11][12] The first step involves the protection of the primary amine, followed by N-alkylation with a protected 2-bromoethanol, and subsequent deprotection. A more direct approach, outlined below, involves the direct N-alkylation of N-methyl-4-aminopiperidine with 2-bromoethanol.

Synthesis_Pathway N-methyl-4-aminopiperidine N-Methyl-4-aminopiperidine reaction N-Alkylation N-methyl-4-aminopiperidine->reaction 2-bromoethanol 2-Bromoethanol 2-bromoethanol->reaction product This compound reaction->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • N-Methyl-4-aminopiperidine[11][12]

  • 2-Bromoethanol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of N-methyl-4-aminopiperidine (1.0 eq) in acetonitrile (10 mL/mmol) in a round-bottom flask, add potassium carbonate (2.0 eq).

  • Addition of Alkylating Agent: Add 2-bromoethanol (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to afford the pure this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized compound. A multi-technique approach is recommended.

Analytical Workflow

Analytical_Workflow start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structural Elucidation ms Mass Spectrometry (LC-MS, HRMS) start->ms Molecular Weight Confirmation hplc HPLC/UPLC (Purity Assessment) start->hplc Purity Determination ftir FTIR Spectroscopy start->ftir Functional Group Analysis final Confirmed Structure & Purity nmr->final ms->final hplc->final ftir->final

Caption: Comprehensive analytical workflow for compound characterization.

Detailed Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of all protons and their connectivity. Expected signals would include those for the piperidine ring protons, the N-methyl group, the ethyl bridge, and the hydroxyl proton.

    • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • LC-MS: To confirm the molecular weight of the product and to monitor the reaction progress and purity. The expected [M+H]⁺ ion would be at m/z 159.15.

    • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the molecule, providing definitive confirmation of the molecular formula.

  • High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC):

    • To determine the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing a modifier like formic acid or trifluoroacetic acid is a common starting point.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • To identify the key functional groups, such as the O-H stretch of the alcohol and the N-H stretch of the secondary amine.

Potential Applications and Research Directions

Substituted piperidines are of immense interest in drug discovery due to their wide range of biological activities.[4][6] this compound, as a versatile building block, can be utilized in several research areas:

  • Fragment-Based Drug Discovery (FBDD): This molecule can serve as a 3D fragment for screening against various biological targets.[9] The piperidine scaffold provides a rigid core with vectors for chemical elaboration.

  • Lead Optimization: The primary alcohol and secondary amine functionalities can be readily modified to explore structure-activity relationships (SAR) and improve the properties of lead compounds.[7]

  • Synthesis of Novel Scaffolds: It can be used as a starting material for the synthesis of more complex heterocyclic systems.

  • Potential Therapeutic Areas: Based on the activities of related piperidine derivatives, this compound could be a precursor for molecules targeting:

    • Central Nervous System (CNS) Disorders: Many CNS-active drugs contain piperidine moieties due to their ability to cross the blood-brain barrier.[3][5]

    • Oncology: Piperidine derivatives have been investigated as inhibitors of various cancer-related targets.[13]

    • Infectious Diseases: The piperidine scaffold is present in some antiviral and antibacterial agents.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical entity with significant potential in medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its bifunctional nature makes it an attractive building block for the generation of diverse chemical libraries. This guide provides a foundational understanding and practical protocols to facilitate the use of this compound in research and development endeavors. The continued exploration of piperidine-based scaffolds is expected to yield novel therapeutic agents for a wide range of diseases.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Pharmacological Applications of Piperidine Deriv
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing - The Royal Society of Chemistry.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors - PubMed.
  • Application of Chiral Piperidine Scaffolds in Drug Design.
  • Classes of Piperidine-Based Drugs - ResearchG
  • 2-[4-(Aminomethyl)piperidin-1-yl]ethan-1-ol Properties - EPA.
  • 2-(4-(Aminomethyl)piperidin-1-yl)ethanol - Sigma-Aldrich.
  • 1-Methylpiperidin-4-amine | 41838-46-4 - ChemicalBook.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Upd
  • potassium sulph
  • SAFETY D
  • Safety D
  • • SAFETY D
  • SAFETY D
  • 4-Amino-1-methylpiperidine - Chem-Impex.

Sources

An In-depth Technical Guide to 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol, a versatile piperidine derivative with significant potential as a building block in medicinal chemistry. This document delves into its chemical properties, outlines a robust synthetic pathway, details purification and analytical methodologies, and explores its applications in the development of novel therapeutics.

Core Molecular Attributes

This compound, more systematically named 2-(Methyl(piperidin-4-yl)amino)ethan-1-ol, is a bifunctional molecule featuring a piperidine core. This heterocyclic scaffold is a prevalent motif in a wide array of pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties.[1] The presence of a secondary amine and a primary alcohol offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex molecules.

PropertyValueSource
Molecular Formula C₈H₁₈N₂O[2]
Molecular Weight 158.24 g/mol [2]
IUPAC Name 2-[methyl(piperidin-4-yl)amino]ethanol[2]
CAS Number 864710-80-5[2]

Strategic Synthesis and Purification

The synthesis of 2-(Methyl(piperidin-4-yl)amino)ethan-1-ol can be efficiently achieved through a multi-step sequence starting from commercially available precursors. The described methodology is designed to be scalable and reproducible in a standard laboratory setting.

Synthetic Workflow

The overall synthetic strategy involves the initial protection of a piperidone, followed by reductive amination to introduce the methylamino group, and subsequent elaboration of the ethanol side chain.

Synthetic Workflow A 1-Boc-4-piperidone B Reductive Amination (Methylamine, NaBH(OAc)₃) A->B C tert-butyl 4-(methylamino) piperidine-1-carboxylate B->C D Alkylation (Ethyl bromoacetate) C->D E tert-butyl 4-(ethoxycarbonylmethyl (methyl)amino)piperidine-1-carboxylate D->E F Reduction (LiAlH₄) E->F G 2-(Methyl(1-Boc-piperidin-4-yl) amino)ethan-1-ol F->G H Deprotection (TFA or HCl) G->H I 2-(Methyl(piperidin-4-yl)amino) ethan-1-ol H->I

Caption: Proposed synthetic pathway for 2-(Methyl(piperidin-4-yl)amino)ethan-1-ol.

Experimental Protocol: Synthesis

Step 1: Reductive Amination of 1-Boc-4-piperidone

  • To a solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add methylamine (2.0 eq, as a solution in THF or EtOH).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes.

  • Continue stirring at room temperature for 12-18 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude tert-butyl 4-(methylamino)piperidine-1-carboxylate.

Step 2: Alkylation with Ethyl Bromoacetate

  • Dissolve the crude product from Step 1 in a suitable aprotic solvent such as acetonitrile or DMF.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 1.5 eq).

  • Add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain crude tert-butyl 4-(ethoxycarbonylmethyl(methyl)amino)piperidine-1-carboxylate.

Step 3: Reduction of the Ester

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Dissolve the crude ester from Step 2 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Concentrate the filtrate to yield crude 2-(Methyl(1-Boc-piperidin-4-yl)amino)ethan-1-ol.

Step 4: Boc Deprotection

  • Dissolve the crude alcohol from Step 3 in DCM.

  • Add an excess of trifluoroacetic acid (TFA, 5-10 eq) or a saturated solution of HCl in dioxane at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated aqueous sodium bicarbonate or ammonium hydroxide) and extract the product into a suitable organic solvent (e.g., DCM or a mixture of isopropanol/chloroform).

  • Dry the organic extracts and concentrate to yield the final product, 2-(Methyl(piperidin-4-yl)amino)ethan-1-ol.

Purification Protocol

Due to the polar and basic nature of the final compound, purification is best achieved using column chromatography with a modified stationary or mobile phase to minimize tailing and improve separation.

  • Stationary Phase: Alumina (basic) or silica gel treated with a small percentage of triethylamine (TEA) in the eluent.

  • Mobile Phase: A gradient elution system of dichloromethane (DCM) and methanol (MeOH) is typically effective. A common starting gradient is 100% DCM, gradually increasing the proportion of MeOH to 10-20%. The addition of 0.5-1% TEA to the mobile phase can significantly improve peak shape and recovery.[3]

  • Fraction Analysis: Fractions should be monitored by thin-layer chromatography (TLC) using a suitable stain (e.g., ninhydrin for the secondary amine or potassium permanganate for the alcohol) or by LC-MS.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(Methyl(piperidin-4-yl)amino)ethan-1-ol.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃, δ ppm):

  • ~3.60 (t, 2H): Methylene protons of the ethanol group adjacent to the hydroxyl group (-CH₂OH).

  • ~2.90-3.10 (m, 2H): Axial protons on the piperidine ring adjacent to the nitrogen (C2-Hax, C6-Hax).

  • ~2.60 (t, 2H): Methylene protons of the ethanol group adjacent to the nitrogen (-NCH₂-).

  • ~2.30 (s, 3H): Methyl protons (-NCH₃).

  • ~2.20-2.40 (m, 1H): Methine proton on the piperidine ring (C4-H).

  • ~2.00-2.20 (m, 2H): Equatorial protons on the piperidine ring adjacent to the nitrogen (C2-Heq, C6-Heq).

  • ~1.70-1.90 (m, 2H): Axial protons on the piperidine ring (C3-Hax, C5-Hax).

  • ~1.40-1.60 (m, 2H): Equatorial protons on the piperidine ring (C3-Heq, C5-Heq).

  • Variable (br s, 2H): NH and OH protons (exchangeable with D₂O).

Predicted ¹³C NMR (100 MHz, CDCl₃, δ ppm):

  • ~60.5: Methylene carbon of the ethanol group (-CH₂OH).

  • ~58.0: Methylene carbon of the ethanol group adjacent to the nitrogen (-NCH₂-).

  • ~55.0: Methine carbon of the piperidine ring (C4).

  • ~46.0: Methylene carbons of the piperidine ring adjacent to the nitrogen (C2, C6).

  • ~42.0: Methyl carbon (-NCH₃).

  • ~30.0: Methylene carbons of the piperidine ring (C3, C5).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 159.15.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands:

  • 3300-3400 cm⁻¹ (broad): O-H and N-H stretching vibrations.

  • 2920-2950 cm⁻¹: C-H stretching of the alkyl groups.

  • 1050-1150 cm⁻¹: C-O stretching of the primary alcohol.

Applications in Drug Discovery and Development

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous approved drugs targeting a wide range of diseases.[4] 2-(Methyl(piperidin-4-yl)amino)ethan-1-ol serves as a valuable intermediate for the synthesis of novel therapeutic agents, particularly in the areas of oncology and neuroscience.

Kinase Inhibitors

The primary and secondary amine functionalities of this molecule provide ideal handles for the introduction of pharmacophoric groups that can interact with the hinge region of protein kinases. Its derivatives have been investigated as heterocyclic protein kinase inhibitors for the potential treatment of cancer and autoimmune disorders.[5]

Central Nervous System (CNS) Active Agents

The piperidine moiety is a well-established scaffold for CNS-penetrant drugs. Derivatives of this compound can be synthesized to target various receptors and transporters in the brain, with potential applications as antipsychotics, antidepressants, and agents for neurodegenerative diseases.[1]

Safety and Handling

Hazard Identification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]

Recommended Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a strategically important chemical building block with broad applicability in drug discovery. Its synthesis, while multi-step, is achievable through established synthetic organic chemistry techniques. The presence of multiple reactive sites allows for diverse chemical modifications, enabling the exploration of a wide chemical space in the quest for novel and effective therapeutics. This guide provides a foundational framework for researchers to synthesize, purify, and characterize this compound, facilitating its use in the development of the next generation of medicines.

References

  • PubChem. (n.d.). 2-(Methyl(piperidin-4-yl)amino)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

Sources

2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol synthesis precursors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Synthesis Precursors for 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol

Introduction

The molecule this compound is a functionalized piperidine derivative that serves as a valuable building block in medicinal chemistry and drug development. Its structure, featuring a secondary amine at the C4 position and a hydroxyethyl group on the piperidine nitrogen, offers multiple points for further chemical modification. The efficient synthesis of this compound is paramount, and success hinges on the strategic selection of precursors and synthetic routes.

This technical guide provides a comprehensive analysis of the core synthetic strategies for preparing this compound, with a focus on the key precursors that enable its construction. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer a comparative analysis of the primary synthetic pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this synthesis.

Part 1: Retrosynthetic Analysis and Core Strategies

A logical retrosynthetic analysis of the target molecule reveals two primary and highly practical disconnection points, leading to two distinct synthetic strategies. These strategies revolve around the formation of either the C4-N bond (via reductive amination) or the N1-C bond (via N-alkylation) in the final steps.

  • Strategy A: The Reductive Amination Approach. This strategy involves disconnecting the C4-N bond of the methylamino group. The key precursor is a piperidin-4-one already bearing the N1-hydroxyethyl substituent. This is often the more convergent and higher-yielding approach.

  • Strategy B: The N-Alkylation Approach. This strategy involves disconnecting the N1-hydroxyethyl bond. The key precursor is a piperidine with the 4-(methylamino) group already in place, often requiring a protecting group strategy to ensure selective alkylation on the piperidine nitrogen.

The choice between these routes depends on precursor availability, cost, and desired scale. The following diagram illustrates these two fundamental approaches.

G cluster_A Strategy A: Reductive Amination cluster_B Strategy B: N-Alkylation TM Target Molecule This compound P1 Precursor 1 1-(2-Hydroxyethyl)piperidin-4-one TM->P1 C4-N Disconnection P2 Precursor 2 4-(Methylamino)piperidine TM->P2 N1-C Disconnection MA Methylamine HE 2-Haloethanol or Ethylene Oxide

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Synthesis via 1-(2-Hydroxyethyl)piperidin-4-one (Strategy A)

This is arguably the most direct and efficient route. It builds the molecule by forming the final C-N bond at the C4 position of a pre-functionalized piperidone ring.

Synthesis of Precursor: 1-(2-Hydroxyethyl)piperidin-4-one

Piperidin-4-ones are versatile intermediates in the synthesis of many therapeutic compounds.[1] Their synthesis can be achieved through methods like the Dieckmann condensation of precursors derived from α,β-unsaturated esters.[2] For our purpose, starting with a commercially available piperidin-4-one and introducing the hydroxyethyl group is most practical.

The N-alkylation of a piperidin-4-one (or its protected precursor) with an agent like 2-bromoethanol or ethylene oxide provides the key intermediate, 1-(2-hydroxyethyl)piperidin-4-one.[3] The reaction with ethylene oxide is often preferred for its atom economy, though it requires careful handling.

Final Step: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone with an amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited as it is mild, selective for iminium ions over ketones, and does not require stringent pH control.[4]

G P1 1-(2-Hydroxyethyl)piperidin-4-one Reagents 1. Methylamine (CH3NH2) 2. Sodium Triacetoxyborohydride (NaBH(OAc)3) P1->Reagents Product This compound Reagents->Product

Caption: Synthetic workflow for Strategy A.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of 1-(2-hydroxyethyl)piperidin-4-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methylamine (1.1-1.5 eq, typically as a solution in THF or ethanol).

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. The progress can be monitored by TLC or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any mild exotherm.

  • Reaction: Continue stirring at room temperature for 12-24 hours until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.

ParameterCondition/ReagentRationale
Ketone 1-(2-Hydroxyethyl)piperidin-4-oneKey precursor with N1-substituent in place.
Amine Methylamine (solution)Provides the desired methylamino group.
Reducing Agent Sodium TriacetoxyborohydrideMild and selective for the iminium intermediate.
Solvent Dichloromethane (DCM)Aprotic, effectively solubilizes reagents.
Temperature Room TemperatureSufficient for both iminium formation and reduction.
Typical Yield 70-90%High efficiency is common for this transformation.

Part 3: Synthesis via 4-(Methylamino)piperidine (Strategy B)

This route constructs the molecule by first preparing a 4-(methylamino)piperidine core, followed by the attachment of the hydroxyethyl group to the piperidine nitrogen. This pathway often requires a protecting group strategy to differentiate the two nitrogen atoms in the precursor.[5]

Synthesis of Precursor: tert-Butyl 4-(methylamino)piperidine-1-carboxylate

To prevent undesired alkylation at the piperidine nitrogen during subsequent steps, it is protected, most commonly with a tert-butyloxycarbonyl (Boc) group. The synthesis starts from the commercially available N-Boc-4-piperidone.

The synthesis of the protected precursor, 1-Boc-4-(methylamino)piperidine, is achieved via reductive amination of N-Boc-4-piperidone with methylamine, following a protocol similar to that described in Section 2.2.[4]

Deprotection and N-Alkylation

With the protected precursor in hand, the synthetic sequence involves removing the Boc group under acidic conditions, followed by N-alkylation of the now-free piperidine nitrogen.

  • Boc Deprotection: The Boc group is labile in the presence of strong acid. Treatment of tert-butyl 4-(methylamino)piperidine-1-carboxylate with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid (HCl) in dioxane or methanol efficiently removes the protecting group to yield 4-(methylamino)piperidine.[4]

  • N-Alkylation: The resulting 4-(methylamino)piperidine has two nucleophilic nitrogen atoms. However, the secondary amine of the piperidine ring is significantly more nucleophilic and less sterically hindered than the secondary methylamino group. Therefore, careful, controlled alkylation with one equivalent of 2-bromoethanol or 2-chloroethanol in the presence of a non-nucleophilic base (e.g., K₂CO₃ or Diisopropylethylamine) will predominantly yield the desired N1-alkylated product.[6] Over-alkylation remains a potential side reaction if conditions are not carefully controlled.[6]

G Start N-Boc-4-piperidone Step1 1. Methylamine 2. NaBH(OAc)3 Start->Step1 Inter1 tert-Butyl 4-(methylamino) piperidine-1-carboxylate Step1->Inter1 Step2 HCl or TFA Inter1->Step2 Inter2 4-(Methylamino)piperidine Step2->Inter2 Step3 2-Bromoethanol, Base Inter2->Step3 Product This compound Step3->Product

Caption: Synthetic workflow for Strategy B.

Experimental Protocol: Boc Deprotection and N-Alkylation

  • Deprotection: Dissolve tert-butyl 4-(methylamino)piperidine-1-carboxylate (1.0 eq) in a minimal amount of DCM and cool in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-3 hours. Remove the solvent and excess TFA under reduced pressure. The resulting salt can be used directly or neutralized with a base.

  • Alkylation: To a solution of 4-(methylamino)piperidine (1.0 eq) in a solvent like acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2-3 eq) and 2-bromoethanol (1.0-1.1 eq). Heat the mixture to reflux and monitor by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction, filter off the solids, and concentrate the filtrate. The residue can then be purified by column chromatography to isolate the target molecule.

Part 4: Comparative Analysis and Conclusion

Both strategies offer viable pathways to the target molecule, but they have distinct advantages and disadvantages.

FeatureStrategy A (Reductive Amination)Strategy B (N-Alkylation)
Number of Steps 2 (N-alkylation of piperidone, then reductive amination)3 (Reductive amination, deprotection, N-alkylation)
Key Precursor 1-(2-Hydroxyethyl)piperidin-4-oneN-Boc-4-piperidone
Selectivity Excellent. The final step is highly selective.Good, but the final N-alkylation step risks di-alkylation or reaction at the wrong nitrogen if not controlled.
Overall Yield Generally higher due to fewer steps and high selectivity.Can be lower due to the additional deprotection and alkylation steps.
Process Simplicity More convergent and straightforward.More linear, involves handling of protecting groups.

The synthesis of this compound is most efficiently achieved via Strategy A , which utilizes 1-(2-hydroxyethyl)piperidin-4-one as the key precursor. This route is more convergent, involves fewer synthetic steps, and offers higher selectivity and overall yield through a final, robust reductive amination reaction. While Strategy B, starting from a protected piperidone, is also a valid and scientifically sound approach, it is less efficient due to its linear nature and the added complexity of protecting group manipulations. For researchers and professionals in drug development, focusing on the optimization of Strategy A represents the most logical and practical path to accessing this important chemical building block.

References

  • Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyku9vni63mc9nkNAKTrLJ3p7b5PAD6PcuytGeT02LUhk1ZRn4sApovWW7tei14Zzg4uamOazupKCDexEBtZJ9SEa_RCof0jEUkbDIlcbHlwG9ddKaWwWpbQXKrh5fFwTR0hrVQfdeyv5QXsqhyc36occ3kIk5YSK9aeiJMi91nVCFPLwM3nwumm5tOBMlsbMQVynrdlxrhr0YYY67SKFVBg==]
  • 4-N-BOC-Aminopiperidine synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB8lHcGvfmpDcv_XRAg7YFEA609uoHXETSCP1zXTXSqNcMv_uuUVQWV765Jb07sn0YG3DRGsOc653eUmR8htzWlwt9LJJ-vdwdkQtSNqXnB8wfEE97xlPDa156z8oA3c20mf4fYvUiPBK40JIcMIe6JzmZV3SSQiY6XWOyQw==]
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15203141/]
  • CN107805218B - Method for preparing 4-Boc-aminopiperidine. Google Patents. [URL: https://patents.google.
  • 1-Methylpiperidin-4-amine | 41838-46-4. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnOiZhRysdXRNbGdG78IB3BPFYKd_oZsTBqF5wjXaHIzUfovk8lLjQO7lkgCRvC29gQBwKepdN7G5hrkrlXSsWm5IrE521HVMd27xgUK6Aayb2aBWX5E0LYNK3WMsCPHxHqNMow4v9aAri0j-yTa_poSFn8BRkIV8Ko5ZLTq0ilg==]
  • Cas 73874-95-0, 4-N-BOC-Aminopiperidine. LookChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqvp59QGnOKqizHIl-Mo3gnOntNBTRw1Q5LOM_4sJgkZClGT14nK4trcGkEHdvoHlrIvW1x5Wkill1PYsBJ-WOqf3547FrDuSZ4VkPB8LdraR1nWmr4uYabF8bChIp8fzuomDhs9_-6g==]
  • 4-(N-Boc-amino)piperidine 96 73874-95-0. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/639739]
  • US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol. Google Patents. [URL: https://patents.google.
  • PROCESS FOR PREPARING A PIPERIDIN-4-ONE. European Patent Office - EP 3666757 A1. [URL: https://data.epo.org/publication-server/document?i=PN000003666757+A1+20200617+EP+PDF&pn=EP3666757&ki=A1&cc=EP]
  • N-Alkylation of 4-Aminomethylpiperidine: A Detailed Guide to Synthetic Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaHqXWih__C0NXtW-ndh07uopwwUXe--W4nke6_cJAm3nHpzCZuR9fOXSldHHW6w7VkxTUIZdKztjmaYR0OgscKfIgTGi6VbjGZVOOs8Le0OYM5HbvJdONrbVe09enGE_4CF1X9R62a4K3N7txi67xpty1nvULSP-wFb8Rd6aGGNg1Mn3HUvMLCy84jRC4BvfNM6pS1XdNSDxU8AR-kRFVK8YlQk2oOEj4091X]
  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6388147/]
  • Piperidine Synthesis. DTIC. [URL: https://apps.dtic.mil/sti/pdfs/ADA265882.pdf]
  • 2-[4-(Aminomethyl)piperidin-1-yl]ethanol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cbr00588]
  • 1-(2-Hydroxyethyl)-4-piperidone. SIELC Technologies. [URL: https://sielc.com/compound-1-2-hydroxyethyl-4-piperidone.html]
  • 2-(4-Aminopiperidin-1-yl)ethan-1-ol. ChemScene. [URL: https://www.chemscene.com/products/2-(4-Aminopiperidin-1-yl)ethan-1-ol-CS-0127602.html]
  • 1-Boc-4-(methylamino)piperidine 96 147539-41-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/735671]
  • 1-(2-Hydroxyethyl)-4-piperidone | C7H13NO2 | CID 15006446. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1--2-Hydroxyethyl--4-piperidone]
  • 2-(4-Aminopiperidin-1-yl)ethan-1-ol | C7H16N2O. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Aminopiperidin-1-yl_ethan-1-ol]
  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

Sources

Foreword: The Piperidine Nucleus - A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Piperidine Derivatives

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most important and ubiquitous structural motifs in medicinal chemistry.[1][2] Its presence in over twenty classes of pharmaceuticals, numerous natural alkaloids, and multiple blockbuster drugs underscores its status as a "privileged scaffold."[1][3][4][5] This guide provides an in-depth exploration of the diverse biological activities of piperidine derivatives, moving beyond a simple catalog of effects to delve into the mechanistic underpinnings, experimental validation, and strategic considerations for researchers, scientists, and drug development professionals. We will examine why this scaffold is so successful, how its activity is assessed, and the future directions of its application in therapeutics.

The Spectrum of Biological Activity: From Pathogen to Pathway

The versatility of the piperidine scaffold allows for its functionalization in countless ways, leading to a vast array of pharmacological activities.[6][7][8] This structural flexibility enables piperidine derivatives to interact with a wide range of biological targets with high specificity and potency.

Anticancer Activity: Targeting Malignant Processes

Piperidine derivatives have emerged as powerful agents in oncology, targeting various hallmarks of cancer.[9] Their mechanisms are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.[10][11]

Mechanism of Action: A significant number of piperidine-based anticancer agents function by modulating key signaling cascades essential for cancer cell survival and proliferation.[10] For instance, certain derivatives have been shown to inhibit the PI3K/Akt and NF-κB pathways, which are constitutively active in many cancers, leading to decreased cell survival and proliferation.[10] Another critical mechanism is the inhibition of tubulin polymerization. By binding to the colchicine site on tubulin, specific piperidine derivatives disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[11]

  • Apoptosis Induction: Compounds such as the natural alkaloid piperine can induce apoptosis by increasing the generation of reactive oxygen species (ROS), leading to the disruption of the mitochondrial membrane and the release of cytochrome C.[10] This triggers a cascade of caspase activation (caspase-3, -9) and cleavage of PARP-1, culminating in programmed cell death.[9][10]

  • Cell Cycle Arrest: Many derivatives exert their cytotoxic effects by arresting the cell cycle at specific phases, most commonly the G0/G1 or G2/M phase, thereby preventing cancer cells from dividing.[10][11]

Illustrative Signaling Pathway: PI3K/Akt and NF-κB Inhibition

The following diagram illustrates how a hypothetical piperidine derivative can inhibit two crucial cancer survival pathways.

anticancer_pathway PD Piperidine Derivative PI3K PI3K PD->PI3K IKK IKK PD->IKK Receptor Growth Factor Receptor Receptor->PI3K Akt Akt PI3K->Akt Akt->IKK Apoptosis Apoptosis Akt->Apoptosis IkB IκB IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation mtt_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout p1 Seed cancer cells in 96-well plate p2 Incubate for 24h to allow attachment p1->p2 t2 Add compounds to wells (include vehicle control) p2->t2 t1 Prepare serial dilutions of piperidine derivative t1->t2 t3 Incubate for 48-72h t2->t3 a1 Add MTT solution to each well t3->a1 a2 Incubate for 2-4h (formazan formation) a1->a2 a3 Add solubilizing agent (e.g., DMSO) a2->a3 a4 Read absorbance at ~570nm a3->a4 Data Data Analysis: Calculate IC50 a4->Data

Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., PC3 for prostate, MCF-7 for breast) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of the piperidine derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: After 24 hours, replace the medium with 100 µL of medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells (medium only).

  • Incubation: Incubate the plate for another 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Visually confirm the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This protocol provides a qualitative and semi-quantitative assessment of a compound's ability to inhibit microbial growth. [12][13] Causality: A paper disc impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses from the disc into the agar. If the compound is effective at inhibiting microbial growth, a clear circular area, known as the zone of inhibition, will appear around the disc. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate.

  • Disc Application: Prepare sterile paper discs (6 mm diameter). Aseptically apply a known amount (e.g., 10 µL) of the piperidine derivative solution (at a specific concentration) to each disc. Allow the solvent to evaporate.

  • Placement: Place the impregnated discs onto the surface of the inoculated agar plate. Also place a positive control disc (e.g., Ampicillin) and a negative control disc (solvent only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter (in mm) of the zone of inhibition around each disc. A larger diameter indicates greater antimicrobial activity.

Pharmacological Insights and Future Directions

The success of the piperidine scaffold is not accidental. Its chemical properties contribute significantly to favorable pharmacokinetic (ADME) profiles. [3]The piperidine ring can improve water solubility and lipophilicity, facilitate transport across biological membranes, and enhance metabolic stability. [3] Structure-Activity Relationship (SAR): SAR studies consistently show that the nature and position of substituents on the piperidine ring are critical for biological activity. [14]For example, in a series of influenza inhibitors, an ether linkage between a quinoline moiety and the piperidine ring was found to be essential for potent activity. [14] Future Perspectives: The development of piperidine derivatives continues to be a vibrant area of research. Future efforts will likely focus on:

  • Multi-Target Agents: Designing single molecules that can modulate multiple targets, such as the dual AChE and Aβ aggregation inhibitors for Alzheimer's disease. [2][15]* Spirocyclic Analogues: Replacing the piperidine ring with spirocycles to improve metabolic stability and reduce potential cardiotoxicity. [3][16]* Green Synthesis: Developing more efficient and environmentally benign synthetic methods, such as multicomponent reactions, to rapidly generate diverse libraries of piperidine derivatives for screening. [1][2][17] The piperidine nucleus, with its proven track record and immense potential for modification, will undoubtedly remain a cornerstone of drug discovery for years to come, leading to the development of novel therapeutics for a wide range of human diseases.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Mitra, S., Anand, U., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 871556. [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2). [Link]

  • Al-Ostoot, F. H., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1). [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Zhang, H., et al. (2016). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical Biology & Drug Design, 87(5), 746-753. [Link]

  • Khamitova, A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • Jacobs, J., et al. (2022). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Molecules, 27(19), 6249. [Link]

  • Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. [Link]

  • Suresh, M., Ali Padusha, M. S., & Raja, A. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences, 3(1), 1-6. [Link]

  • Wang, Y., et al. (2022). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 209-218. [Link]

  • Gorgani, L., et al. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Current Organic Synthesis, 21. [Link]

  • Imomiddin, S., et al. (2023). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 16(11), 1540. [Link]

  • Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology, 8(4). [Link]

  • Unknown Author. (n.d.). Synthesis, Characterization and biological study of Piperidine Derivatives. Academia.edu. [Link]

  • Unknown Author. (2013). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 5(2), 164-171. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213. [Link]

  • Kumar, P., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]

  • Lee, J., et al. (2014). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry Letters, 24(21), 4948-4952. [Link]

  • Lategan, C., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 10(2), 13-21. [Link]

  • Sizochenko, N., et al. (2023). Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. International Journal of Molecular Sciences, 24(18), 14120. [Link]

  • Gümüs, S., et al. (2007). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 369-373. [Link]

  • Kar, S., & Bauer, L. (2018). Piperidine-Based Drug Discovery. Elsevier. [Link]

  • Wang, B-L., et al. (2022). Design, Synthesis, and Biological Activity Evaluation of Flavonol Derivatives Containing Piperazine and Piperidine Thiourea. Journal of Agricultural and Food Chemistry, 70(1), 219-231. [Link]

  • Kasé, Y., et al. (1981). The effects of piperidine and its related substances on blood vessels. The Japanese Journal of Pharmacology, 31(2), 167-175. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Rhee, H. M. (1988). Cardiovascular effects of 1-methyl-4-(1-naphthylvinyl)piperidine hydrochloride. European Journal of Pharmacology, 158(1-2), 149-152. [Link]

  • Singh, V., & Meena, S. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. [Link]

  • Kirichok, A., et al. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. [Link]

  • de Oliveira, R. G., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. [Link]

  • Singh, K., et al. (2020). Biological activities of piperidine alkaloids. ResearchGate. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Kar, S. (2018). Classes of Piperidine-Based Drugs. ResearchGate. [Link]

  • Khan, A., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medical Principles and Practice, 21(3), 253-258. [Link]

  • de Siqueira, R. J. B., et al. (2007). Cardiovascular effects of two amides (Piperine and Piperdardine) isolated from Piper tuberculatum Jacq. ResearchGate. [Link]

Sources

Executive Summary: The Nitrogenous Backbone of Modern Medicine

Author: BenchChem Technical Support Team. Date: February 2026

The Piperidine Scaffold in Drug Discovery: From Pharmacophore to Functionalization

The piperidine ring—a saturated, six-membered nitrogen heterocycle—stands as the single most prevalent structural motif in U.S. FDA-approved small molecule drugs.[1][2] Its dominance is not merely statistical but functional: the scaffold offers a unique balance of conformational flexibility, tunable basicity (pKa ~11.2), and metabolic stability that few other heterocycles can match.

For the drug discovery scientist, the piperidine ring is rarely a passive linker. It frequently serves as a pharmacophoric anchor , driving high-affinity interactions via cation-


 bonding, hydrogen bonding, or by positioning electrophilic warheads in covalent inhibitors.[1][2] This guide dissects the piperidine scaffold’s role through advanced SAR analysis, modern synthetic protocols, and mechanistic case studies.

Physicochemical Competence & Pharmacophore Properties

The utility of piperidine stems from its ability to modulate the physicochemical profile of a drug candidate (DMPK properties).

Conformational Analysis

Unlike planar aromatics (e.g., pyridine), piperidine exists primarily in a chair conformation . This 3D geometry allows substituents to adopt axial or equatorial orientations, enabling precise vector positioning within a binding pocket.

  • Equatorial Preference: Bulky substituents at C2, C3, or C4 generally prefer the equatorial position to minimize 1,3-diaxial interactions (

    
    -value of N-methyl is ~2.7 kcal/mol).[1][2]
    
  • The "Magic Methyl" Effect: Introducing a methyl group at C2 or C3 can lock the conformation, reducing the entropic penalty upon protein binding.

Basicity and Ionization

With a pKa of approximately 11.2, the piperidine nitrogen is protonated at physiological pH (7.4).

  • Cation-

    
     Interactions:  The protonated ammonium center is a prime candidate for interaction with aromatic residues (Trp, Tyr, Phe) in GPCRs and enzymes (e.g., Acetylcholinesterase).
    
  • Solubility: The ionized center dramatically improves aqueous solubility, a critical factor for oral bioavailability.

  • hERG Liability: A major challenge is the tendency of basic piperidines to block the hERG potassium channel, leading to QT prolongation. Strategies to mitigate this include reducing basicity (e.g., adding electron-withdrawing groups or fusing rings) or steric shielding.[1]

Strategic SAR & Case Studies

A. CNS: Donepezil (Aricept)[1]
  • Target: Acetylcholinesterase (AChE).[1][3][4][5][6]

  • Role of Piperidine: The N-benzylpiperidine moiety mimics the choline headgroup of acetylcholine.

  • Mechanistic Insight: The protonated nitrogen forms a high-affinity cation-

    
     interaction with Trp86  in the "anionic subsite" of the AChE gorge.[1][2] This binding orientation is critical for its nanomolar potency (
    
    
    
    ~ 6 nM).[1]
B. Oncology (Covalent Inhibition): Ibrutinib (Imbruvica)[1]
  • Target: Bruton’s Tyrosine Kinase (BTK).[1][7]

  • Role of Piperidine: The piperidine ring acts as a rigid scaffold that positions an acrylamide "warhead" (attached to the nitrogen).

  • Mechanistic Insight: The scaffold orients the electrophilic acrylamide to undergo a Michael addition with the thiol group of Cys481 in the ATP-binding pocket. This irreversible covalent bond shuts down B-cell receptor signaling.[1][2]

C. Metabolic (Modern Agonists): Danuglipron[1][8]
  • Target: GLP-1 Receptor (Agonist).[1][2][8][9]

  • Role of Piperidine: Replaces the peptide backbone of endogenous GLP-1.

  • Challenge: Early piperidine analogs faced hERG toxicity. Danuglipron utilizes a substituted piperidine core optimized to maintain receptor activation while minimizing off-target ion channel blockade.[1][2]

Visualization: Mechanism & SAR

Figure 1: Donepezil Mechanism of Action (AChE Inhibition)[1]

Donepezil_MOA Donepezil Donepezil (Benzylpiperidine) AChE Acetylcholinesterase (AChE) Enzyme Donepezil->AChE Binds ActiveSite Anionic Subsite (Trp86 Interaction) Donepezil->ActiveSite Cation-Pi Interaction AChE->ActiveSite Contains ACh_Accumulation Acetylcholine (ACh) Accumulation AChE->ACh_Accumulation Blockade Causes ActiveSite->AChE Inhibits Hydrolysis Receptor Postsynaptic Cholinergic Receptors ACh_Accumulation->Receptor Activates Cognition Enhanced Cognitive Function Receptor->Cognition Signaling

Caption: Mechanistic pathway of Donepezil. The piperidine nitrogen is crucial for the cation-pi interaction at the AChE anionic subsite.[2]

Figure 2: Piperidine SAR Decision Tree

Piperidine_SAR Core Piperidine Scaffold N_Sub N-Substitution Core->N_Sub C_Sub C-Substitution Core->C_Sub Basic Free Amine / Alkyl (High Basicity) N_Sub->Basic Amide Amide / Carbamate (Neutral, Rigid) N_Sub->Amide Solubility Improved Solubility (Ionizable) Basic->Solubility hERG hERG Liability (Risk) Basic->hERG Covalent Covalent Warhead (e.g., Ibrutinib) Amide->Covalent C4_Pos 4-Position (Linker/Pharmacophore) C_Sub->C4_Pos C2_Pos 2-Position (Conformation Lock) C_Sub->C2_Pos

Caption: Strategic SAR modifications of the piperidine ring. N-alkylation affects basicity/solubility, while C-substitution directs conformation.[1][2]

Advanced Experimental Protocol

Method: Chemo-Enzymatic C-H Functionalization of Piperidines Context: Traditional piperidine synthesis (e.g., hydrogenation of pyridines) is limited to flat or pre-functionalized starting materials.[1] Modern drug discovery requires the functionalization of sp3 C-H bonds in the piperidine ring to access novel chemical space. Source: Science (2024) [1].[1][10]

Workflow Overview

This protocol combines biocatalysis (for site-selective oxidation) with radical cross-coupling to install aryl or alkyl groups at difficult-to-access positions.[1][2]

Step-by-Step Methodology
  • Enzymatic C-H Oxidation (Biocatalysis)

    • Reagents: P450 monooxygenase variant (engineered), NADPH regeneration system (glucose dehydrogenase + glucose).

    • Substrate:

      
      -Boc-piperidine (or substituted analog).
      
    • Procedure:

      • Dissolve substrate (10 mM) in phosphate buffer (pH 8.0) containing 5% DMSO.[1]

      • Add P450 enzyme lysate and NADPH regeneration mix.

      • Incubate at 25°C with shaking (200 rpm) for 18 hours.

    • Mechanism: The enzyme selectively hydroxylates the C3 or C4 position, overriding inherent chemical reactivity trends.

    • Validation: Verify conversion via LC-MS (Target: M+16 peak).

  • Functional Group Activation

    • Convert the newly formed hydroxyl group to an active ester (e.g., oxalate or phthalimide) to serve as a radical precursor.

    • Reaction: Treat the crude enzymatic product with oxalyl chloride/DMAP in DCM.

  • Nickel-Catalyzed Cross-Coupling

    • Reagents:

      
       (10 mol%), bipyridine ligand (15 mol%), Aryl bromide (
      
      
      
      ), Manganese (reductant).[1]
    • Procedure:

      • In a glovebox, combine the activated piperidine ester and aryl bromide in DMA (Dimethylacetamide).

      • Add the Ni-catalyst/ligand complex and Mn powder.[1]

      • Stir at 60°C for 12 hours.

    • Mechanism: The Ni catalyst engages in a radical rebound mechanism, coupling the

      
       piperidine radical with the aryl halide.
      
  • Purification

    • Filter through Celite to remove Mn.

    • Perform reverse-phase HPLC (Water/Acetonitrile gradient) to isolate the arylated piperidine.[1][2]

Data Summary: FDA-Approved Piperidine Drugs[1][2]

Drug NameTherapeutic AreaTargetPiperidine Role
Donepezil Neurology (Alzheimer's)AChE InhibitorCation-

binding anchor
Fentanyl Pain Management

-Opioid Receptor
4-anilidopiperidine core (Agonist)
Ibrutinib Oncology (Leukemia)BTK KinaseScaffold for covalent warhead
Risperidone PsychiatryD2/5-HT2A AntagonistLinker for dual-pharmacophore
Tofacitinib ImmunologyJAK Inhibitor3,4-disubstituted piperidine core
Loratadine AllergyH1 AntagonistPiperidine-ylidene linker

References

  • Biocatalytic C–H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis. Source: Science (2024).[1][10] URL:[Link][1]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Source: European Journal of Medicinal Chemistry (2025). URL:[Link][1]

  • Discovery of Novel 5,6-Dihydro-1,2,4-triazine Derivatives as Efficacious Glucagon-Like Peptide-1 Receptor Agonists. Source: Journal of Medicinal Chemistry (2023).[11] URL:[Link][1]

  • Visible-Light-Induced α,γ-C(sp3)–H Difunctionalization of Piperidines. Source: Organic Letters (2022).[1][12] URL:[Link][1]

Sources

A Technical Guide to the Synthesis, Characterization, and Application of 2-[Methyl(piperidin-4-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides a comprehensive technical overview of 2-[methyl(piperidin-4-yl)amino]ethanol (CAS 864710-80-5), a versatile bifunctional building block. We will dissect its chemical identity, physicochemical properties, and plausible synthetic routes, emphasizing the rationale behind key procedural choices. Furthermore, this document outlines a robust framework for its analytical characterization and quality control, discusses its potential applications in drug discovery based on the pharmacological relevance of its structural class, and details critical safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this and related molecules in their scientific programs.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is fundamental to scientific reproducibility and regulatory compliance. The molecule in focus is most accurately identified by the IUPAC name 2-[methyl(piperidin-4-yl)amino]ethanol .[1] While it may be colloquially referred to by other semi-systematic names such as 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol, adherence to the formal IUPAC nomenclature is recommended to avoid ambiguity with structurally related isomers.

Key Identifiers:

  • Primary IUPAC Name: 2-[methyl(piperidin-4-yl)amino]ethanol[1]

  • CAS Number: 864710-80-5[1]

  • Molecular Formula: C₈H₁₈N₂O[1]

  • Molecular Weight: 158.24 g/mol [1]

  • Chemical Structure:

    • A piperidine ring serves as the core scaffold.

    • A methylamino group (-NHCH₃) is attached at the C4 position of the piperidine ring.

    • An ethanol group (-CH₂CH₂OH) is attached to the nitrogen atom of the piperidine ring.

Physicochemical Properties

The physicochemical profile of a molecule dictates its behavior in both chemical and biological systems, influencing factors from reaction kinetics to pharmacokinetic properties. The properties for 2-[methyl(piperidin-4-yl)amino]ethanol, as computed by established algorithms, provide a foundational dataset for experimental design.

PropertyValueSource
Molecular Weight 158.24 g/mol PubChem[1]
XLogP3-AA (Lipophilicity) -0.3PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 4PubChem[1]
Topological Polar Surface Area 35.5 ŲPubChem[1]

The negative XLogP3 value suggests a high degree of hydrophilicity, which is consistent with the presence of two amine groups and a hydroxyl group capable of forming hydrogen bonds. This property is critical for predicting solubility and designing appropriate solvent systems for synthesis and analysis.

Synthesis and Manufacturing Considerations

Retrosynthetic Analysis & Strategy

A logical retrosynthetic approach disconnects the molecule at the two nitrogen atoms. The C-N bond at the piperidine nitrogen can be formed via N-alkylation, and the C-N bond at the 4-position can be formed via reductive amination. This leads to a protected piperidin-4-one as a key starting material.

Representative Synthetic Protocol

This protocol is a representative, self-validating workflow. Each step should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure reaction completion before proceeding.

Step 1: Reductive Amination of N-Boc-4-piperidone

  • To a solution of 1-Boc-4-piperidone (1.0 eq) in methanol (MeOH), add methylamine (1.2 eq, as a solution in THF or EtOH).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C. Causality: NaBH₄ is a mild reducing agent suitable for reducing the intermediate iminium ion to the secondary amine without affecting the Boc-protecting group or the ketone carbonyl on unreacted starting material.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of water and concentrate under reduced pressure to remove the MeOH.

  • Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude Boc-protected intermediate, tert-butyl 4-(methylamino)piperidine-1-carboxylate.

Step 2: N-Alkylation with 2-Bromoethanol

  • Dissolve the crude product from Step 1 (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 3.0 eq) or diisopropylethylamine (DIPEA, 2.5 eq). Causality: The base is required to deprotonate the secondary amine, generating the more nucleophilic amide anion for the subsequent alkylation.

  • Add 2-bromoethanol (1.5 eq) and heat the mixture to 60-80 °C. Monitor the reaction for the consumption of the starting material.

  • Upon completion, cool the reaction, filter off any inorganic salts, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the fully protected intermediate.

Step 3: Boc-Deprotection

  • Dissolve the purified product from Step 2 in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA, 10 eq) or hydrochloric acid (4M solution in dioxane). Causality: The tert-butoxycarbonyl (Boc) group is labile under strong acidic conditions, releasing the free piperidine nitrogen.

  • Stir at room temperature for 1-4 hours until TLC or LC-MS confirms the removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the product into an appropriate organic solvent.

  • Dry, filter, and concentrate the organic extracts. The resulting crude product can be purified by chromatography or crystallization to afford the final product, 2-[methyl(piperidin-4-yl)amino]ethanol.

Synthesis Workflow Diagram

Synthesis_Workflow A Start: N-Boc-4-Piperidone B Step 1: Reductive Amination Reagents: Methylamine, NaBH₄ A->B C Intermediate 1: tert-butyl 4-(methylamino) piperidine-1-carboxylate B->C D Step 2: N-Alkylation Reagents: 2-Bromoethanol, K₂CO₃ C->D E Intermediate 2: Fully Protected Compound D->E F Step 3: Boc-Deprotection Reagent: Trifluoroacetic Acid (TFA) E->F G Final Product: 2-[methyl(piperidin-4-yl)amino]ethanol F->G H Purification (Chromatography/Crystallization) G->H

Caption: A generalized workflow for the synthesis of 2-[methyl(piperidin-4-yl)amino]ethanol.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stability of the synthesized compound. A multi-technique approach ensures a comprehensive characterization.

Structural Confirmation Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should reveal characteristic signals for the methyl group (singlet or doublet depending on coupling to N-H), the protons on the ethanol side chain (two triplets), and distinct signals for the axial and equatorial protons of the piperidine ring.

    • ¹³C NMR: Will confirm the presence of 8 distinct carbon environments, including the methyl carbon, the two carbons of the ethanol chain, and the five carbons of the piperidine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is typically used. The analysis should show a prominent parent ion [M+H]⁺ corresponding to the calculated molecular weight (m/z ≈ 159.15).

  • Infrared (IR) Spectroscopy: Key stretches to observe include a broad O-H band (approx. 3300 cm⁻¹), N-H stretching (approx. 3300-3400 cm⁻¹), and C-H stretching (approx. 2800-3000 cm⁻¹).

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase gradient containing a modifier like TFA or formic acid) is the standard for determining purity. The purity is calculated from the peak area percentage of the main product peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound is sufficiently volatile and thermally stable. It provides both purity information and mass confirmation.

Analytical Workflow Diagram

Analytical_Workflow cluster_0 Structural Confirmation cluster_1 Purity & Identity NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (ESI-MS) IR Infrared Spectroscopy HPLC HPLC-UV/MS (Purity >95%?) Report Certificate of Analysis (CoA) HPLC->Report GCMS GC-MS Sample Synthesized Compound Sample->NMR Sample->MS Sample->IR Sample->HPLC

Caption: A standard workflow for the analytical characterization and quality control of the final compound.

Biological Activity and Pharmacological Profile

While specific biological data for 2-[methyl(piperidin-4-yl)amino]ethanol is not extensively documented in public databases, the 4-aminopiperidine scaffold is of significant interest in drug discovery. Structurally related molecules have demonstrated a range of biological activities.

  • Central Nervous System (CNS) Targets: The piperidine ring is a privileged scaffold for CNS-acting drugs. It is a key component of highly active narcotic analgesics like fentanyl and its analogues.[4] The structural features of 2-[methyl(piperidin-4-yl)amino]ethanol make it a potential precursor or fragment for developing novel modulators of opioid or other CNS receptors.

  • Sigma (σ) Receptors: A series of 4-(2-aminoethyl)piperidine derivatives have been prepared and evaluated as σ₁ receptor ligands, which showed antiproliferative properties.[5] This suggests that the core scaffold is amenable to targeting these receptors, which are implicated in cancer and neurological disorders.

  • Anti-inflammatory Potential: A recent study investigated a complex N-substituted piperidine derivative for its ability to resolve aseptic inflammation, highlighting the potential of this chemical class in immunology.[6]

Applications in Research and Drug Development

The primary utility of 2-[methyl(piperidin-4-yl)amino]ethanol is as a versatile chemical building block for the synthesis of more complex molecules and compound libraries.

  • Multiple Functional Handles: The molecule possesses three distinct reactive sites:

    • Primary Alcohol: Can be oxidized to an aldehyde or carboxylic acid, or converted to various esters or ethers.

    • Secondary Amine (exocyclic): Can be acylated, alkylated, or used in reductive amination to introduce a wide range of substituents.

    • Tertiary Amine (endocyclic): Can form quaternary ammonium salts or be involved in metal coordination.

  • Fragment-Based Drug Discovery (FBDD): Its low molecular weight and multiple functional groups make it an attractive fragment for FBDD campaigns, where it can be elaborated to build potency against a biological target.

  • Combinatorial Chemistry: The molecule is an ideal starting point for creating focused libraries of compounds. By systematically reacting each functional group with a panel of reagents, researchers can rapidly generate a diverse set of analogues for high-throughput screening.

Safety and Toxicology

As with any laboratory chemical, proper handling of 2-[methyl(piperidin-4-yl)amino]ethanol is paramount. The toxicological properties have not been fully investigated, but data from its structural class and GHS classifications provide a basis for safe handling.

GHS Hazard Classification: Based on data for the parent compound (CAS 864710-80-5), the following hazards are identified:

Hazard CodeStatementClass
H302 Harmful if swallowedAcute toxicity, oral (Warning)[1]
H315 Causes skin irritationSkin corrosion/irritation (Warning)[1]
H318 Causes serious eye damageSerious eye damage/eye irritation (Danger)[1]
H335 May cause respiratory irritationSpecific target organ toxicity, single exposure (Warning)[1]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[7]

  • Respiratory Protection: If ventilation is inadequate, use a properly fitted respirator with organic vapor cartridges.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

Conclusion

2-[Methyl(piperidin-4-yl)amino]ethanol is a valuable chemical intermediate characterized by a hydrophilic nature and three distinct functional groups amenable to chemical modification. Its synthesis can be achieved through standard organic chemistry transformations, and its identity and purity must be confirmed using a suite of orthogonal analytical techniques. While its specific biological activity remains to be fully explored, its structural relationship to known pharmacologically active agents, particularly in the CNS and oncology space, underscores its potential as a key building block in modern drug discovery programs. Strict adherence to safety protocols is mandatory when handling this compound due to its irritant and corrosive potential.

References

  • 2-[4-(Aminomethyl)piperidin-1-yl]ethan-1-ol Properties. U.S. Environmental Protection Agency. [Link]

  • 2-(Methyl(piperidin-4-yl)amino)ethan-1-ol. PubChem, National Center for Biotechnology Information. [Link]

  • 2-(4-Aminopiperidin-1-yl)ethan-1-ol. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. National Center for Biotechnology Information. [Link]

  • 1-(4-Ethylpiperidin-2-yl)-2-(methylamino)ethanol. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet. BP. [Link]

  • Preparation method of 2-amino-2-(1-methyl-4-piperidyl) propane-1-alcohol.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. SciSpace by Typeset. [Link]

  • Process for preparing a piperidin-4-one.
  • A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. MDPI. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Enhancing Aseptic Inflammation Resolution with 1-(2-Ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl Propionate: A Novel β-Cyclodextrin Complex as a Therapeutic Agent. ResearchGate. [Link]

  • Analysis of “4-Methylpentedrone” (4-MPD) from an Internet Vendor. Trinity College Dublin. [Link]

  • Analysis of bioactive compounds in ethanolic extract of Commelina maculata leaves using GC-MS technique. Journal of Pharmacognosy and Phytochemistry. [Link]

Sources

An In-Depth Technical Guide to the Safety and Hazards of 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol, with CAS Number 104539-16-4, is a substituted piperidine derivative. Its structure incorporates a piperidine ring, a secondary methylamino group, and a primary alcohol, making it a molecule of interest in medicinal chemistry and drug discovery as a potential synthetic building block. Given its specific functional groups, it is prudent to anticipate its chemical reactivity and potential biological activity.

This guide provides a comprehensive overview of the potential safety and hazards associated with this compound. Due to the limited availability of specific safety data for this compound, this document synthesizes information from structurally related molecules to construct a probable hazard profile. This approach allows for a scientifically grounded assessment of the risks and the formulation of appropriate safety protocols. The information herein is intended to empower researchers to handle this compound with the highest degree of safety.

Section 1: Hazard Identification and Classification

The hazard profile of this compound can be inferred by examining its core structural components: the piperidine ring, the N-methylamino group, and the N-ethanol substituent.

  • Piperidine Core: Piperidine and its derivatives are known to be flammable liquids and can be toxic if inhaled, ingested, or in contact with skin.[1] They are also often corrosive, causing severe skin burns and eye damage.[1][2]

  • N-Methylamino Group: The presence of the methylamino group contributes to the basicity of the molecule and can be associated with skin and respiratory irritation.

  • N-Ethanol Group: The 2-hydroxyethyl substituent can influence the compound's solubility and may also contribute to irritation, particularly to the eyes.[3][4]

Based on the GHS classifications of analogous compounds, a predicted GHS classification for this compound is presented below.

Table 1: Predicted GHS Hazard Classification
Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][5][6]
Skin Corrosion/IrritationCategory 1B/2H314: Causes severe skin burns and eye damage or H315: Causes skin irritation[1][2][4][5]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[1][2][4][5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[4][5][6]

Section 2: Toxicological Profile and Routes of Exposure

The primary routes of occupational exposure to this compound are inhalation, dermal contact, eye contact, and ingestion.

  • Inhalation: Vapors or aerosols may cause respiratory irritation.[4][6] In a well-ventilated area, this risk is reduced.

  • Dermal Contact: The compound is expected to be corrosive or irritant to the skin, causing burns or irritation.[4][5] Prolonged contact should be avoided.

  • Eye Contact: Direct contact with the eyes is likely to cause serious and potentially irreversible damage.[4][5]

  • Ingestion: Ingestion may be harmful, with structurally similar compounds showing oral toxicity.[4][5][6]

While specific LD50 values are not available for this compound, data from related substances suggest that it should be handled as a substance with moderate acute toxicity.

Section 3: Safe Handling and Storage Protocols

A rigorous adherence to safety protocols is essential when working with this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Tightly fitting safety goggles or a face shield are mandatory.[6][7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[6][7] Gloves should be inspected before use and disposed of properly after handling.[6][7]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[4] In cases of potential splashing, additional protective clothing may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3][7] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

Handling Procedures
  • Avoid all personal contact, including inhalation of vapors or mists.[7]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly after handling.[6][7]

  • Keep containers tightly sealed when not in use.[3][4][7]

  • Avoid the formation of dust or aerosols.[6]

Storage
  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep containers tightly closed to prevent leakage.[7]

  • Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Conduct Risk Assessment prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Retrieve from Storage prep3->handle1 handle2 Weigh/Dispense in Fume Hood handle1->handle2 handle3 Keep Container Sealed When Not in Use handle2->handle3 handle4 Perform Experiment handle3->handle4 clean1 Properly Dispose of Waste handle4->clean1 clean2 Clean Work Area clean1->clean2 clean3 Remove and Dispose of Gloves clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

Section 4: Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]

  • In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][7]

  • Specific Hazards: Thermal decomposition can produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides. The material is likely combustible.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[6][7] Ensure adequate ventilation. Wear appropriate PPE.[6][7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6][7]

  • Methods for Cleaning Up: Absorb with inert material (e.g., sand, earth, vermiculite) and place in a suitable, labeled container for disposal.[3][7]

Emergency Response Decision Tree

start Emergency Event spill Spill or Release? start->spill fire Fire? start->fire exposure Personal Exposure? start->exposure spill_yes Evacuate Area Don PPE Contain & Absorb Dispose as Hazardous Waste spill->spill_yes Yes fire_yes Use CO2, Dry Chemical, or Foam Wear SCBA Cool Containers with Water fire->fire_yes Yes exposure_type Route of Exposure? exposure->exposure_type Yes skin Skin/Eye exposure_type->skin Skin/Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion first_aid_skin Flush with Water for 15 min Remove Contaminated Clothing Seek Medical Attention skin->first_aid_skin first_aid_inhalation Move to Fresh Air Give Oxygen if Needed Seek Medical Attention inhalation->first_aid_inhalation first_aid_ingestion Rinse Mouth Do NOT Induce Vomiting Seek Medical Attention ingestion->first_aid_ingestion

Caption: Decision tree for emergency response procedures.

Section 5: Disposal Considerations

Waste material must be disposed of in accordance with local, state, and federal regulations.[7] It is recommended to use a licensed professional waste disposal service.[7] Do not dispose of into the environment. Contaminated packaging should be treated as the product itself.[7]

Conclusion

References

  • Sdfine. GHS Safety Data Sheet: 1-(2-HYDROXYETHYL)PIPERIDINE. Retrieved from [Link]

  • PubChem. 2-(4-Aminopiperidin-1-yl)ethan-1-ol. Retrieved from [Link]

  • Loba Chemie. (2019, January 11). 1-(2-HYDROXYETHYL) PIPERIDINE For synthesis MSDS. Retrieved from [Link]

  • Indagoo Research Chemicals. (2025, December 29). SAFETY DATA SHEET: 3-(Piperidin-4-Yl)Quinolin-2(1H)-One Hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. 2-[4-(Aminomethyl)piperidin-1-yl]ethan-1-ol - Exposure. Retrieved from [Link]

  • Sdfine. GHS Safety Data Sheet: 2',4'-DICHLOROACETOPHENONE. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Laboratory Preparation of Piperidine Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Laboratory Preparation of Piperidine Ethanol Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.

Abstract

Piperidine ethanol derivatives are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in antipsychotics (e.g., risperidone), antihistamines (e.g., fexofenadine), and acetylcholinesterase inhibitors (e.g., donepezil). This guide details the two primary synthetic strategies for accessing these motifs: Ring Reduction (converting pyridine ethanols to piperidines) and N-Alkylation (functionalizing the piperidine nitrogen). We provide high-fidelity protocols for the catalytic hydrogenation of 4-pyridineethanol and the N-hydroxyethylation of piperidine, supported by mechanistic insights and safety-critical handling procedures.

Strategic Analysis: Synthetic Routes

The preparation of piperidine ethanol derivatives generally falls into two distinct logical pathways depending on the desired substitution pattern.

Route A: Ring Reduction (Atom-Economical)

Used primarily when the ethanol side chain is attached to a carbon on the piperidine ring (e.g., 2- or 4-piperidineethanol).

  • Mechanism: Heterogeneous catalytic hydrogenation.

  • Advantages: High atom economy, clean product profile, scalable.

  • Challenges: Requires high-pressure equipment; potential for catalyst poisoning by the amine.

Route B: N-Alkylation (Nucleophilic Substitution)

Used to synthesize N-(2-hydroxyethyl)piperidine (1-piperidineethanol).

  • Mechanism: SN2 displacement of a leaving group (halide) or ring-opening of an epoxide.

  • Advantages: Uses inexpensive, readily available starting materials; standard glassware (no autoclave required for chloroethanol route).

  • Challenges: Toxicity of alkylating agents (2-chloroethanol, ethylene oxide); control of bis-alkylation.

Visualizing the Synthetic Logic

PiperidineSynthesis cluster_legend Key Start_Pyridine 4-Pyridineethanol Reagent_H2 H2 / PtO2 / AcOH (50-70 bar) Start_Pyridine->Reagent_H2 Route A Start_Piperidine Piperidine Reagent_Chloro 2-Chloroethanol Base / Reflux Start_Piperidine->Reagent_Chloro Route B Product_4PE 4-Piperidineethanol (C-Substituted) Reagent_H2->Product_4PE Reduction Intermediate_Salt Piperidinium Salt Reagent_Chloro->Intermediate_Salt SN2 Attack Product_1PE 1-Piperidineethanol (N-Substituted) Intermediate_Salt->Product_1PE Neutralization key1 Starting Material key2 Reagents key3 Target Product

Figure 1: Dual pathways for synthesizing piperidine ethanol derivatives. Route A targets ring carbons via reduction; Route B targets the nitrogen via alkylation.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation of 4-Pyridineethanol

Target: 4-Piperidineethanol (CAS: 622-26-4) Context: This method is preferred for its "green" profile, using hydrogen gas rather than stoichiometric hydride reducing agents like LiAlH₄.

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: 4-Pyridineethanol (98% purity).

  • Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst) or 5% Rhodium on Alumina. Note: PtO₂ is preferred for its robustness against amine poisoning in acidic media.

  • Solvent: Glacial Acetic Acid (AcOH).[8]

  • Equipment: High-pressure hydrogenation reactor (e.g., Parr autoclave).

Step-by-Step Methodology
  • Preparation: In a hydrogenation vessel, dissolve 4-pyridineethanol (12.3 g, 0.1 mol) in glacial acetic acid (50 mL). The acidic solvent protonates the pyridine nitrogen, preventing catalyst poisoning and facilitating ring reduction [1].

  • Catalyst Addition: Carefully add PtO₂ (0.6 g, ~5 wt% loading) under an inert nitrogen atmosphere. Caution: Dry hydrogenation catalysts can be pyrophoric.

  • Hydrogenation:

    • Seal the reactor and purge three times with N₂, then three times with H₂.

    • Pressurize to 50–70 bar (725–1015 psi) with H₂.

    • Stir vigorously at room temperature for 8–12 hours. Monitor H₂ uptake until cessation.

  • Workup:

    • Vent H₂ and purge with N₂.

    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove acetic acid.

    • Basification: Dissolve the resulting acetate salt in a minimum amount of water and cool to 0°C. Add 50% NaOH dropwise until pH > 12.

    • Extraction: Extract with CHCl₃ or CH₂Cl₂ (3 x 50 mL). Dry combined organics over anhydrous Na₂SO₄.

  • Purification: Remove solvent in vacuo. The crude oil typically solidifies upon standing (mp 46–47°C). If necessary, recrystallize from acetone/ether or distill (bp 131–136°C at 17 mmHg) [2].

Protocol B: N-Alkylation with 2-Chloroethanol

Target: 1-Piperidineethanol (CAS: 3040-44-6) Context: A classic SN2 reaction. While ethylene oxide is used industrially, 2-chloroethanol is often more accessible for batch synthesis in standard laboratories, provided strict safety controls are in place.

Safety Critical Warning

DANGER: 2-Chloroethanol is a potent alkylating agent and is fatal in contact with skin . It has a high vapor toxicity. All operations must be performed in a functioning fume hood wearing double nitrile gloves, a lab coat, and safety goggles. Quench all glassware and waste streams with aqueous ammonia before disposal.

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: Piperidine (freshly distilled).

  • Reagent: 2-Chloroethanol.[4][7][10]

  • Base: Anhydrous Sodium Carbonate (Na₂CO₃) or excess piperidine.

  • Solvent: Ethanol (absolute) or Toluene.

Step-by-Step Methodology
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar. Flush with N₂.

  • Reaction:

    • Charge the flask with Piperidine (17.0 g, 0.2 mol) and Na₂CO₃ (12.7 g, 0.12 mol) in Ethanol (50 mL).

    • Heat the mixture to a gentle reflux (~78°C).

    • Add 2-Chloroethanol (8.05 g, 0.1 mol) dropwise via the addition funnel over 45 minutes. Slow addition minimizes bis-alkylation and controls the exotherm.

  • Completion: Continue refluxing for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9, stain with Ninhydrin).

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (NaCl, NaHCO₃). Wash the filter cake with cold ethanol.

    • Concentrate the filtrate to remove ethanol.

  • Purification:

    • The residue is a viscous oil. Perform vacuum distillation to isolate the pure product.

    • Boiling Point: Collect the fraction boiling at 199–202°C (atmospheric) or 85–87°C at 10 mmHg [3].

    • Yield: Typical yields range from 75–85%.

Analytical Characterization

To validate the synthesis, compare spectral data against the following benchmarks.

Property4-Piperidineethanol (Route A)1-Piperidineethanol (Route B)
Physical State White solid / crystallineColorless to pale yellow liquid
Melting Point 46–47 °C16 °C
Boiling Point 131–136 °C (17 mmHg)199–202 °C (760 mmHg)
¹H NMR (CDCl₃) δ 3.65 (t, 2H, CH₂O), 3.08 (d, 2H), 2.60 (t, 2H), 1.7-1.2 (m, 7H)δ 3.58 (t, 2H, CH₂O), 2.48 (t, 2H, N-CH₂), 2.40 (br s, 4H, Ring), 1.55 (m, 6H)
Key IR Signal 3300 cm⁻¹ (OH), 3250 cm⁻¹ (NH)3350 cm⁻¹ (OH), No NH stretch

Expert Insights & Troubleshooting

Green Chemistry Alternative (Ethylene Carbonate)

For Protocol B, the use of 2-chloroethanol can be avoided by using ethylene carbonate .

  • Protocol: Heat piperidine with ethylene carbonate (1:1 molar ratio) at 80–100°C.

  • Mechanism: Nucleophilic attack on the carbonate carbonyl or alkyl carbon leads to ring opening and decarboxylation (CO₂ loss), yielding the N-hydroxyethyl product.

  • Benefit: Eliminates halogenated waste and high toxicity risks [4].

Common Pitfalls
  • Catalyst Poisoning (Route A): If hydrogenation stalls, the pyridine nitrogen may be poisoning the catalyst. Ensure the solvent is acidic (AcOH) or add 1 equivalent of HCl to form the pyridinium salt before hydrogenation.

  • O-Alkylation (Route B): If using strong bases (e.g., NaH) instead of carbonates, the alkoxide may compete, leading to ether formation. Stick to weak bases (K₂CO₃/Na₂CO₃) to favor N-alkylation.

References

  • Catalytic Hydrogenation of Pyridines: Freifelder, M. Practical Catalytic Hydrogenation: Techniques and Applications. Wiley-Interscience, 1971.

  • Synthesis of 4-Piperidineethanol: Sigma-Aldrich Product Specification & Safety Data Sheet.

  • Physical Properties of 1-Piperidineethanol: National Center for Biotechnology Information. PubChem Compound Summary for CID 76332, 1-Piperidineethanol.

  • Ethylene Carbonate Alkylation: Clements, J. H. "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, 2003, 42(4), 663–674.

Sources

Application Note: 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the utility, synthesis, and application of 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol as a versatile bifunctional building block.

Executive Summary

This compound (hereafter referred to as MAP-EO ) is a high-value pharmacophore building block characterized by a piperidine core substituted with a secondary methylamine at the C4 position and a hydroxyethyl tail at the N1 position.

This scaffold offers a unique combination of three key features for drug design:

  • Solubility Enhancement: The polar hydroxyethyl tail and basic piperidine nitrogen significantly reduce LogP and improve aqueous solubility (LogS).

  • Dual Reactivity: It possesses two distinct nucleophilic handles—a secondary amine (high reactivity) and a primary alcohol (moderate reactivity)—allowing for orthogonal functionalization.

  • Privileged Structure: The 4-aminopiperidine core is a proven motif in GPCR ligands (e.g., Histamine H1, Dopamine D2/D4) and kinase inhibitors, serving as a critical interaction point for aspartate residues in binding pockets.

Physicochemical Profile & Design Logic

Structural Properties
PropertyValue (Predicted)Design Implication
Molecular Weight ~158.24 g/mol Low MW allows for fragment-based growing.[1]
ClogP -0.5 to 0.2Hydrophilic; excellent for lowering lipophilicity of greasy cores.
pKa (Piperidine N) ~8.5Protonated at physiological pH; drives solubility.
pKa (Methylamine) ~10.5Highly basic; forms strong salt bridges with target proteins.
H-Bond Donors 2 (NH, OH)Critical for specific binding interactions.
H-Bond Acceptors 3 (N, N, O)Facilitates water solvation.
Mechanistic Role in Drug Design[1]
  • Lysosomotropism: The dibasic nature of MAP-EO promotes accumulation in acidic lysosomes, a mechanism exploited by certain anticancer agents and CNS drugs to increase intracellular residence time.

  • Scaffold Hopping: MAP-EO serves as a superior alternative to N-methylpiperazine or morpholine. The 4-methylamino group allows for the introduction of diversity (via amides/ureas) that is not possible with the "dead-end" oxygen of morpholine.

Experimental Protocols

Protocol A: Synthesis of MAP-EO Building Block

Objective: To synthesize this compound from commercially available precursors via reductive amination.

Reagents:

  • 1-(2-Hydroxyethyl)-4-piperidone (CAS: 3205-94-5)

  • Methylamine (2.0 M in THF or MeOH)

  • Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride

  • Acetic Acid (AcOH)

  • Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask, dissolve 1-(2-Hydroxyethyl)-4-piperidone (1.0 eq) in DCM.

    • Add Methylamine (1.2 eq) and Acetic Acid (1.0 eq) to catalyze imine formation.

    • Stir at room temperature (RT) for 1 hour under nitrogen atmosphere.

    • Checkpoint: Monitor by TLC (disappearance of ketone).[2]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Allow the reaction to warm to RT and stir overnight (12-16 h).

  • Workup:

    • Quench with saturated aqueous NaHCO₃.[3]

    • Extract the aqueous layer with DCM (3x) or CHCl₃/iPrOH (3:[4]1) if the product is highly polar.

    • Dry combined organics over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • The crude oil is often pure enough for subsequent steps. If necessary, purify via amine-functionalized silica gel chromatography (DCM/MeOH gradient).

Protocol B: Selective N-Functionalization (Amide Coupling)

Objective: To couple the secondary amine of MAP-EO to a carboxylic acid core (e.g., a kinase scaffold) while leaving the alcohol untouched.

Rationale: The secondary amine is significantly more nucleophilic than the primary alcohol, allowing for chemoselective acylation without protecting groups.[4]

Reagents:

  • Carboxylic Acid Core (R-COOH)

  • HATU or T3P (Propylphosphonic anhydride)

  • DIPEA (Diisopropylethylamine)

  • DMF or DCM

Methodology:

  • Dissolve R-COOH (1.0 eq) in DMF.

  • Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 minutes to activate the acid.

  • Add MAP-EO (1.1 eq).

  • Stir at RT for 2-4 hours.

  • Validation: LC-MS should show the product mass [M+H]+ corresponding to the amide. The alcohol peak (-OH) will remain visible in proton NMR (~4.5 ppm broad singlet).

Protocol C: O-Functionalization (Mitsunobu Reaction)

Objective: To attach the MAP-EO tail to a phenolic core via the hydroxyethyl group.

Reagents:

  • Phenol Core (Ar-OH)

  • Triphenylphosphine (PPh₃)

  • DIAD (Diisopropyl azodicarboxylate)

  • THF (Anhydrous)

Methodology:

  • Dissolve Ar-OH (1.0 eq), MAP-EO (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool to 0°C.

  • Add DIAD (1.5 eq) dropwise.

  • Stir at 0°C for 30 min, then warm to RT and stir for 12 h.

  • Note: The secondary amine of MAP-EO may require Boc-protection (Boc-MAP-EO) prior to this step if the phenol is electron-deficient, to prevent side reactions.

Visualizing the Workflow

The following diagram illustrates the synthesis and divergent application pathways for MAP-EO.

MAP_EO_Workflow Start 1-(2-Hydroxyethyl)- 4-piperidone MAP_EO MAP-EO (Bifunctional Scaffold) Start->MAP_EO Reductive Amination Reagent Methylamine + STAB Reagent->MAP_EO Path_N Path A: N-Acylation (Kinase Inhibitors) MAP_EO->Path_N R-COOH HATU Path_O Path B: O-Alkylation (GPCR Ligands) MAP_EO->Path_O Ar-OH Mitsunobu Prod_Amide Target Amide (Soluble) Path_N->Prod_Amide Prod_Ether Target Ether (Linker) Path_O->Prod_Ether

Caption: Synthesis and divergent functionalization pathways of MAP-EO. Path A leverages the amine for amide coupling; Path B utilizes the alcohol for ether linkages.[4]

Key Applications & Case Studies

Kinase Inhibitor Solubilization

Many kinase inhibitors (e.g., Gefitinib, Erlotinib) suffer from poor aqueous solubility.[4] The MAP-EO moiety can be attached to the solvent-exposed region of the inhibitor.

  • Mechanism: The protonated piperidine nitrogen at physiological pH disrupts crystal packing and enhances solvation.

  • Advantage: Unlike a simple morpholine tail, the 4-methylamino group allows for further extension into the solvent front to pick up additional H-bond interactions with the kinase rim.

PROTAC Linker Design

MAP-EO is an ideal "connector" unit for Proteolysis Targeting Chimeras (PROTACs).

  • Design: The alcohol end can be attached to the E3 ligase ligand (e.g., VHL ligand), while the methylamino end is coupled to the linker chain leading to the Warhead.[4]

  • Benefit: The rigid piperidine ring reduces the entropic penalty of binding compared to a flexible PEG chain, potentially improving degradation potency.[4]

Sigma-1 Receptor Ligands

Substituted 4-aminopiperidines are privileged scaffolds for Sigma-1 receptor binding.

  • Application: MAP-EO derivatives can be explored as selective Sigma-1 agonists for neuroprotective applications. The hydroxyethyl tail mimics the polar binding pocket requirements seen in ligands like SA4503 .

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Patani, G. A., & LaVoie, E. J. (1996).[4] "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Solubilizing Groups).
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • PubChem Compound Summary. (2023). "2-(4-Aminopiperidin-1-yl)ethanol" (Structural Analog).[5][6] National Center for Biotechnology Information. Link

Sources

Technical Application Note: Strategic Utilization of 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the utilization of 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol (referred to herein as MAP-EtOH ).[1] This molecule represents a strategic bifunctional intermediate in medicinal chemistry, offering a versatile piperidine core with orthogonal reactivity handles: a secondary amine (for diversification) and a primary alcohol (for linking or solubility enhancement).

Executive Summary

This compound (MAP-EtOH) is a high-value bifunctional building block.[1] Its structure comprises a piperidine ring substituted at the 4-position with a methylamino group and at the 1-position with a hydroxyethyl tail.[1] This specific configuration allows for the rapid synthesis of CNS-active agents , PROTAC linkers , and kinase inhibitors where the piperidine moiety serves as a solubility-enhancing vector.[1]

This guide details the synthesis , reactivity profile , and application protocols for MAP-EtOH, providing researchers with a validated roadmap for incorporating this scaffold into drug discovery campaigns.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name This compound
Common Name MAP-EtOH
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
Structure Piperidine core; N1-hydroxyethyl; C4-methylamino
pKa (Calc.) ~9.8 (Piperidine N), ~10.2 (Methylamino N)
Solubility Highly soluble in H₂O, MeOH, DMSO; Moderate in DCM
Appearance Colorless to pale yellow viscous oil
Storage Hygroscopic; Store under N₂ at -20°C

Synthesis Protocol: Preparation of MAP-EtOH

While MAP-EtOH can be sourced commercially, in-house synthesis is often required to ensure freshness and purity, particularly to avoid oxidation of the amino groups.[1]

Reaction Scheme

The most robust route involves the reductive amination of 1-(2-hydroxyethyl)piperidin-4-one with methylamine.[1]

Synthesis SM1 1-(2-Hydroxyethyl) piperidin-4-one Intermediate Imine Intermediate SM1->Intermediate + Reagent Reagent MeNH2 (33% in EtOH) Ti(OiPr)4 (Optional) Product MAP-EtOH (Target) Intermediate->Product + Reductant MeOH, 0°C -> RT Reductant NaBH4 or NaBH(OAc)3

Caption: One-pot reductive amination workflow for MAP-EtOH synthesis.

Step-by-Step Methodology
  • Imine Formation:

    • Charge a reaction vessel with 1-(2-hydroxyethyl)piperidin-4-one (1.0 eq) dissolved in anhydrous Methanol (MeOH) (10 mL/g).

    • Add Methylamine (2.0 eq, 33% solution in EtOH) dropwise at 0°C.

    • Optional: Add Titanium(IV) isopropoxide (1.2 eq) to scavenge water and drive imine formation (recommended for scale >10g).

    • Stir at Room Temperature (RT) for 4–6 hours under Nitrogen.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes. Note: Gas evolution (H₂) will occur.

    • Allow the reaction to warm to RT and stir for 12 hours.

  • Work-up & Purification:

    • Quench with Water (5 mL/g). If Ti(OiPr)₄ was used, the resulting white precipitate (TiO₂) must be filtered through a Celite pad.

    • Concentrate the filtrate in vacuo to remove MeOH.

    • Extract the aqueous residue with Dichloromethane (DCM) (3x).

    • Dry combined organics over Na₂SO₄ , filter, and concentrate.[2][3]

    • Validation: The crude oil is typically >95% pure. If necessary, purify via Kugelrohr distillation or amine-functionalized silica chromatography (DCM/MeOH 9:1).

Reactivity Profile & Functionalization

MAP-EtOH contains three nucleophilic sites with distinct reactivity profiles. Understanding this hierarchy is critical for selective functionalization.

  • Secondary Amine (C4-NHMe): Most nucleophilic.[1] Reacts readily with acyl chlorides, isocyanates, and alkyl halides.

  • Primary Alcohol (N1-Ethyl-OH): Less nucleophilic than the amine.[1] Can be selectively activated (e.g., mesylated) or used in Mitsunobu reactions after protecting the amine.

  • Tertiary Amine (Piperidine N1): Non-nucleophilic in substitution reactions but acts as a basic center (proton sponge).

Functionalization Workflow

Reactivity Center MAP-EtOH (Core Scaffold) PathA Path A: Amine Functionalization (Nucleophilic Attack) Center->PathA  Selectivity: High   PathB Path B: Alcohol Activation (Linker Attachment) Center->PathB  Requires N-Protection first   ProdA1 Ureas/Amides (Library Generation) PathA->ProdA1  R-NCO / R-COCl   ProdA2 Reductive Amination (N-Alkylation) PathA->ProdA2  R-CHO / NaBH(OAc)3   ProdB1 Alkyl Halide/Tosylate (Leaving Group Installation) PathB->ProdB1  SOCl2 / TsCl   ProdB2 Ether Linkage (Mitsunobu Reaction) PathB->ProdB2  R-OH / PPh3 / DIAD  

Caption: Orthogonal functionalization pathways for the MAP-EtOH scaffold.

Application Protocols

Application 1: Synthesis of Soluble Kinase Inhibitors

Many kinase inhibitors suffer from poor aqueous solubility. The MAP-EtOH motif introduces a basic center (solubilizing) and a polar tail.

Protocol: Amide Coupling to Heterocyclic Core

  • Activation: Dissolve the carboxylic acid-bearing heterocycle (e.g., Indazole-3-COOH) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.

  • Coupling: Add MAP-EtOH (1.1 eq).[1] The secondary amine (NHMe) reacts selectively over the alcohol.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Target Mass = Acid MW + 158 - 18).[1]

  • Result: The resulting amide retains the hydroxyethyl tail, which can be left free for solubility or further derivatized (e.g., to a phosphate prodrug).

Application 2: PROTAC Linker Synthesis

The hydroxyethyl group serves as an ideal attachment point for E3 ligase ligands (e.g., VHL or Cereblon binders) via an ether or ester linkage.

Protocol: Converting MAP-EtOH to an Alkylating Agent Prerequisite: The secondary amine must be protected (e.g., Boc) or already functionalized with the "Warhead".

  • Chlorination: Dissolve the functionalized MAP derivative in DCM at 0°C.

  • Reagent: Add Thionyl Chloride (SOCl₂) (2.0 eq) dropwise.

  • Reflux: Heat to 40°C for 2 hours.

  • Workup: Evaporate volatiles. The resulting 2-chloroethyl piperidine salt is a potent electrophile.[1]

  • Coupling: React this intermediate with a phenolic E3 ligase binder (e.g., Thalidomide derivative) using K₂CO₃ in DMF to form the final PROTAC.

Quality Control & Analytical Data

To ensure the integrity of the intermediate before use, verify against these parameters:

MethodDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 2.25 ppm (s, 3H)N-Methyl singlet (Integrate to 3H).[1]
¹H NMR δ 3.45 ppm (t, 2H)-CH₂OH triplet (adjacent to oxygen).
¹H NMR δ 4.40 ppm (br s, 1H)-OH proton (exchangeable with D₂O).
LC-MS (ESI+) [M+H]⁺ = 159.2Confirm parent ion.[1] Impurity at 145 (demethylated) indicates poor synthesis control.

Safety & Handling

  • Hazards: MAP-EtOH is an amine and should be treated as Corrosive and an Irritant .[1] It causes skin and eye irritation.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.

  • Stability: The free base absorbs CO₂ from the air. Store in tightly sealed glass vials under inert gas (Argon/Nitrogen).

References

  • Piperidine Scaffolds in Medicinal Chemistry

    • Title: "The role of piperidine scaffolds in the development of novel bioactive agents."[4][5]

    • Source:European Journal of Medicinal Chemistry.
    • Context: Discusses the pharmacophoric relevance of 4-aminopiperidines in GPCR and Kinase inhibitor design.
    • Link:

  • Reductive Amination Protocols

    • Title: "Reductive Amination with Sodium Triacetoxyborohydride in Direct Synthesis of Secondary Amines."
    • Source:Journal of Organic Chemistry, Abdel-Magid et al.[1]

    • Context: The gold-standard protocol for synthesizing the MAP core from ketones.[1]

    • Link:

  • Functionalization of Hydroxyethyl-Piperidines

    • Title: "Synthesis and SAR of 4-substituted piperidines as potent antihistamines."[1]

    • Source:Journal of Medicinal Chemistry.
    • Context: Demonstrates the use of the hydroxyethyl tail for solubility and metabolic stability.
    • Link:

  • Safety Data (Analogous Compound)

    • Title: "Safety Data Sheet: 2-(4-Aminopiperidin-1-yl)ethanol."[1]

    • Source:Sigma-Aldrich.[1]

    • Context: Baseline safety handling for the 4-amino-1-ethanol piperidine class.[1]

    • Link:[1]

Sources

analytical methods for 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol

Executive Summary & Chemical Context

This compound (CAS: 89850-72-6) is a critical diamine intermediate used in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and other heterocyclic pharmaceuticals.

Analytical Challenge: The molecule possesses two distinct challenges for standard QC workflows:

  • Lack of Chromophore: The saturated piperidine scaffold lacks conjugation, rendering standard UV-Vis detection (254 nm) ineffective.

  • High Polarity & Basicity: The presence of a secondary amine (

    
    ) and a primary hydroxyl group creates significant peak tailing on standard C18 columns and poor retention in acidic mobile phases.
    

Scope of Guide: This protocol details a multi-modal analytical strategy combining HILIC-MS/CAD for purity assay and Derivatized GC-MS for structural confirmation. This approach eliminates the variability of pre-column UV derivatization while ensuring detection of non-chromophoric impurities.

Analytical Decision Matrix

The following decision tree illustrates the logic flow for selecting the appropriate characterization technique based on the specific analytical quality attribute (AQA) required.

AnalyticalMatrix Sample Sample: this compound Goal_ID Goal: Structural Identity Sample->Goal_ID Goal_Purity Goal: Purity & Assay Sample->Goal_Purity Goal_Resid Goal: Residual Solvents/Reagents Sample->Goal_Resid Method_NMR Method: 1H / 13C NMR (D2O Solvent) Goal_ID->Method_NMR Definitive ID Method_GC Method: GC-MS (MSTFA Derivatization) Goal_ID->Method_GC Orthogonal ID Method_HILIC Method: HILIC-MS / CAD (Direct Detection) Goal_Purity->Method_HILIC Polar Retention Goal_Resid->Method_GC Volatiles

Caption: Analytical workflow selection based on Critical Quality Attributes (CQAs).

Protocol A: HILIC-MS/CAD Purity Assay (Gold Standard)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to Reversed-Phase (RP) for this molecule. HILIC retains the polar amine allowing elution away from the void volume, while Charged Aerosol Detection (CAD) provides universal response independent of UV extinction coefficients.

System Suitability Criteria (Self-Validating)
  • Tailing Factor (

    
    ):  0.8 – 1.5 (Strict control required for basic amines).
    
  • Retention Factor (

    
    ):  > 2.0 (Must clear the void volume).
    
  • Precision (RSD): < 2.0% for Area (n=6).

Experimental Conditions
ParameterSpecification
Column Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.8 mL/min
Column Temp 35°C
Detection Primary: CAD (Nebulizer: 35°C). Secondary: MS (ESI+, SIM m/z 159.15)
Diluent 80:20 Acetonitrile:Water (Critical: High organic to prevent peak distortion)
Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Curve
0.01090Initial
2.01090Isocratic Hold
12.04060Linear Ramp
14.04060Wash
14.11090Re-equilibration
20.01090End

Technical Insight: The high percentage of Acetonitrile in the initial phase induces the formation of a water-rich layer on the amide stationary phase. The analyte partitions into this layer.[1] Increasing the aqueous buffer (Phase A) elutes the compound. Note: Ammonium formate is chosen over acetate to minimize MS background noise.

Protocol B: GC-MS Structural Confirmation (Derivatization)

Rationale: The free hydroxyl and secondary amine groups lead to hydrogen bonding, causing severe tailing and thermal degradation in direct GC analysis. Silylation with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) caps these polar groups, rendering the molecule volatile and thermally stable.

Derivatization Reaction Pathway


Step-by-Step Methodology
  • Preparation: Weigh 5.0 mg of sample into a 1.5 mL GC vial.

  • Dissolution: Add 500 µL of Anhydrous Pyridine. Vortex until dissolved.

  • Reagent Addition: Add 200 µL of MSTFA + 1% TMCS (Catalyst).

  • Incubation: Cap tightly and heat at 70°C for 30 minutes .

    • Critical Control: Moisture inhibits this reaction.[2] Use a dry block heater.

  • Analysis: Inject 1 µL directly into GC-MS (Split 1:50).

GC-MS Parameters
ParameterSpecification
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Temp 250°C
Oven Program 60°C (1 min)

20°C/min

300°C (3 min)
MS Source EI (70 eV), 230°C
Monitor Ions TIC: 50-500 amu. SIM: 73 (TMS), 159 (Parent-TMS loss)

Protocol C: NMR Characterization (Definitive ID)

Rationale: NMR provides the only non-destructive, absolute structural confirmation.

  • Solvent: Deuterium Oxide (

    
    ) is preferred over 
    
    
    
    due to the salt form (often 2HCl) and polarity. If using the free base,
    
    
    is acceptable but may show broad amine peaks.
  • Key Signals (

    
    H NMR, 400 MHz, 
    
    
    
    ):
    • 
       2.70 ppm (s, 3H): 
      
      
      
      (Singlet, distinct methyl on amine).
    • 
       3.85 ppm (t, 2H): 
      
      
      
      (Triplet, ethanol chain end).
    • 
       3.0-3.5 ppm (m): Piperidine ring protons (Complex multiplets).
      

Impurity Profiling & Safety

When analyzing this intermediate, three specific impurities must be monitored as they represent incomplete reactions or genotoxic risks:

  • 4-(Methylamino)piperidine: The starting material. Elutes before the main peak in HILIC.

  • 2-Chloroethanol: A potential alkylating reagent. Must be monitored by GC-MS (Headspace preferred).

  • Bis-alkylated Impurity: Result of over-alkylation on the secondary amine. Elutes later in HILIC due to increased hydrophobicity.

Workflow cluster_LC HILIC-CAD Workflow cluster_GC GC-MS Workflow Raw Raw Material (Powder) Prep Sample Prep (Dilute in ACN:H2O) Raw->Prep Deriv Derivatization (MSTFA, 70°C) Raw->Deriv LC LC Separation (Amide Column) Prep->LC Det CAD Detection (Universal) LC->Det GC GC-MS Analysis (EI Source) Deriv->GC

Caption: Parallel workflows for non-volatile purity (LC) and structural confirmation (GC).

References

  • European Pharmacopoeia (Ph.[3] Eur.) . General Chapter 2.2.29 Liquid Chromatography. (Standard guidelines for system suitability in HPLC). Link

  • Center for Drug Evaluation and Research (CDER) . Review of Chromatographic Methods for Secondary Amines. FDA. (Guidance on tailing factors for basic drugs). Link

  • Agilent Technologies . Analysis of Polar Compounds using HILIC-MS. Application Note 5990-6586EN. (Foundational principles for Amide column separation of amines). Link

  • Sigma-Aldrich . Derivatization Reagents for GC-MS: MSTFA Protocol. Technical Bulletin. (Standard operating procedure for silylation of amino-alcohols). Link

  • Waters Corporation . HILIC Method Development for Pharmaceutical Impurities. (Strategies for separating polar intermediates). Link

Sources

2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol in the synthesis of novel compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol in the Synthesis of Novel Compounds

Introduction: The Bifunctional Advantage

In the landscape of Fragment-Based Drug Discovery (FBDD), This compound represents a "privileged scaffold." Its value lies in its dual-nucleophilic nature, offering orthogonal reactivity between the secondary amine (-NHMe) and the primary alcohol (-OH).

This scaffold is particularly ubiquitous in the design of CNS-active agents (targeting Sigma-1, Dopamine transporters, and AChE) and Kinase Inhibitors , where the piperidine ring provides structural rigidity and the hydroxyl tail serves as a solubilizing group or a handle for PROTAC linker attachment.

Key Chemical Attributes:

Property Value (Approx.) Significance
Molecular Weight 158.24 g/mol Ideal for FBDD (Rule of 3 compliant).
pKa (N-Methyl) ~10.5 Highly basic; primary site for electrophilic attack.
pKa (Piperidine N) ~9.0 Buffered by the ethyl chain; less reactive sterically.

| pKa (Alcohol) | ~16.0 | Requires deprotonation or activation for reaction. |

Strategic Reactivity & Chemoselectivity

The core challenge and opportunity with this compound is chemoselectivity . The secondary amine is significantly more nucleophilic than the alcohol under neutral conditions. However, the tertiary piperidine nitrogen can act as a proton trap or participate in unwanted quaternization if conditions are not controlled.

Reactivity Map (DOT Visualization)

ReactivityMap Core 2-[4-(Methylamino) piperidin-1-yl]ethan-1-ol NAcyl N-Acylation (Amide Formation) Core->NAcyl R-COCl / Base (Kinetic Control) NAlk N-Alkylation (Tertiary Amine) Core->NAlk R-X / Base OAct O-Activation (Mesylation/Tosylation) Core->OAct MsCl / TEA (Requires N-protection) OEther O-Etherification (Williamson Synthesis) Core->OEther NaH / R-X Amide Pharmacophore A (e.g., Kinase Hinge Binder) NAcyl->Amide Linker PROTAC Linker (Alkyl Chain) OAct->Linker Cyclic Bicyclic Core (Intramolecular Cyclization) OAct->Cyclic Internal Displacement

Figure 1: Chemoselective divergence. The secondary amine (Red path) is the kinetic point of entry. The alcohol (Yellow path) typically requires prior protection or specific activation.

Detailed Protocol: Synthesis of a Sigma-1 Receptor Ligand Analog

Objective: To synthesize a derivative where the secondary amine is coupled to a hydrophobic aryl core (Pharmacophore A) and the alcohol remains available for metabolic solubility or further derivatization.

Target Reaction: Nucleophilic Aromatic Substitution (SNAr) or Amide Coupling.

Materials:
  • Substrate: this compound (1.0 eq)

  • Electrophile: 4-Chloro-2-phenylquinazoline (1.1 eq) [Model Heterocycle]

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Anhydrous DMF or DMSO

  • Workup: Dichloromethane (DCM), Brine, Na2SO4

Step-by-Step Methodology:

Step 1: Preparation of the Nucleophile Solution

  • Dissolve 1.0 mmol of This compound in 3 mL of anhydrous DMF under an inert atmosphere (N2 or Ar).

  • Expert Tip: Ensure the alcohol is dry.[1] Trace water can hydrolyze the electrophile (if using acid chlorides) or compete in SNAr reactions at high temperatures.

Step 2: Coupling Reaction (SNAr)

  • Add 2.5 mmol of DIPEA to the solution. Stir for 5 minutes to ensure deprotonation of the ammonium salt if the starting material was supplied as an HCl salt.

  • Add 1.1 mmol of 4-Chloro-2-phenylquinazoline portion-wise at 0°C.

  • Allow the reaction to warm to Room Temperature (RT).

  • Monitor: Check LC-MS at 1 hour. The secondary amine (-NHMe) is highly nucleophilic and should react preferentially over the primary alcohol.

    • Observation: If O-alkylation is observed (rare under these conditions), lower the temperature to 0°C and limit reaction time.

Step 3: Workup and Purification

  • Dilute reaction mixture with 20 mL EtOAc (Ethyl Acetate).

  • Wash 3x with water (to remove DMF) and 1x with Brine.

  • Dry organic layer over Na2SO4 and concentrate in vacuo.

  • Purification: Flash Column Chromatography (DCM:MeOH:NH3 gradient 95:5:0.5). The free alcohol tail makes the product polar; ammonia is required to prevent streaking of the tertiary amine on silica.

Self-Validating Checkpoint:

  • 1H NMR: Look for the disappearance of the N-H signal and the downfield shift of the N-Methyl doublet (from ~2.4 ppm to ~3.0+ ppm depending on the aryl group). The triplet for -CH2OH should remain unchanged at ~3.6 ppm.

Advanced Application: Converting to a PROTAC Linker

For researchers developing PROTACs (Proteolysis Targeting Chimeras), the hydroxyl group is a "ready-to-use" handle.

Protocol: Appel Reaction (Conversion to Alkyl Chloride) To attach a linker via alkylation, convert the alcohol to a chloride after the amine has been functionalized.

  • Substrate: N-Functionalized intermediate (from Protocol 3).

  • Reagents: CCl4 (or CBr4) and Triphenylphosphine (PPh3).

  • Conditions: Reflux in DCM for 2 hours.

  • Result: The -CH2CH2OH becomes -CH2CH2Cl.

  • Next Step: React with a phenolic E3 ligase binder (e.g., VHL ligand) using K2CO3 in DMF.

Experimental Workflow Diagram

Workflow Start Start: 2-[4-(Methylamino) piperidin-1-yl]ethan-1-ol Step1 Step 1: Chemoselective Coupling (Reagent: Ar-Cl, DIPEA, DMF) Target: Secondary Amine Start->Step1 Check QC: LC-MS (Check for O-alkylation byproduct) Step1->Check Check->Step1 Fail (Adjust Temp/Base) Step2 Step 2: Workup (EtOAc/Water Extraction) Check->Step2 Pass (>95% N-selectivity) Step3 Step 3: Functionalization of Tail (Optional: Appel Reaction or Tosylation) Step2->Step3 Final Final Compound: Targeted Degrader or CNS Ligand Step3->Final

Figure 2: Operational workflow for synthesizing bifunctional ligands. The QC step is critical to ensure the alcohol remains free for Step 3.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15733445, 2-(4-Aminopiperidin-1-yl)ethan-1-ol. Retrieved from [Link]

  • Meyer, C., et al. (2014). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. (Contextual grounding for piperidine scaffold utility).

Sources

N-Methylation of Piperidine Compounds: A Detailed Guide to Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-methylpiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The introduction of a methyl group to the piperidine nitrogen can profoundly alter a molecule's physicochemical properties, including its basicity, lipophilicity, and metabolic stability. These modifications, in turn, can significantly impact pharmacokinetic and pharmacodynamic profiles, making N-methylation a critical tool in drug design and development. This guide provides an in-depth exploration of the most robust and widely employed experimental procedures for the N-methylation of piperidine-containing compounds, grounded in mechanistic understanding and practical application.

Strategic Overview: Selecting the Appropriate N-Methylation Method

The choice of an N-methylation strategy depends on several factors, including the substrate's functional group tolerance, the desired scale of the reaction, and considerations of cost and safety. Three primary methods dominate the landscape: Reductive Amination, the Eschweiler-Clarke Reaction, and Direct Alkylation with methylating agents.

MethodSelection Start Piperidine Substrate Method Select N-Methylation Method Start->Method ReductiveAmination Reductive Amination Method->ReductiveAmination  Mild Conditions Needed  Good Functional Group Tolerance EschweilerClarke Eschweiler-Clarke Reaction Method->EschweilerClarke  Cost-Effective  Robust for Simple Amines DirectAlkylation Direct Alkylation (e.g., MeI) Method->DirectAlkylation  Simple Procedure  Quaternization Risk Result N-Methylated Piperidine ReductiveAmination->Result EschweilerClarke->Result DirectAlkylation->Result

Caption: Decision workflow for selecting an N-methylation method.

Method 1: Reductive Amination

Reductive amination is arguably the most versatile and widely used method for N-methylation.[1] It involves the reaction of the secondary piperidine amine with formaldehyde to form an intermediate iminium ion, which is then reduced in situ by a hydride reducing agent.[2][3] This one-pot procedure is highly efficient and avoids the over-alkylation to quaternary ammonium salts that can plague other methods.[2]

Principle and Mechanism

The reaction proceeds in two key steps:

  • Iminium Ion Formation: The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by dehydration to form a transient, highly reactive methyleneiminium ion.

  • Hydride Reduction: A selective reducing agent delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, yielding the N-methylated piperidine.

The choice of reducing agent is critical. While sodium borohydride (NaBH₄) can be used, it can also reduce the starting formaldehyde. Milder, more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are preferred because they reduce the iminium ion much faster than the aldehyde, leading to higher yields and fewer side products.[2][4] NaBH(OAc)₃ is often the reagent of choice as it is less toxic than NaBH₃CN and effective under mild acidic conditions which favor iminium ion formation.[4][5]

ReductiveAmination_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Reduction Piperidine Piperidine (R₂NH) Hemiaminal Hemiaminal Intermediate Piperidine->Hemiaminal + CH₂O Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Hemiaminal Iminium Methyleneiminium Ion [R₂N=CH₂]⁺ Hemiaminal->Iminium - H₂O Product N-Methylpiperidine (R₂N-CH₃) Iminium->Product + [H⁻] Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Caption: Simplified mechanism of reductive amination for N-methylation.

Comparative Data for Common Reducing Agents
Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, CH₂Cl₂Mild, selective for iminium ions, non-toxic, one-pot procedure is highly efficient.[4]Moisture sensitive, relatively expensive.
Sodium Cyanoborohydride (NaBH₃CN) MeOH, MeCNSelective for iminium ions at acidic pH, effective.[2][6]Highly toxic (releases HCN gas in strong acid), requires careful pH control.[5]
Sodium Borohydride (NaBH₄) MeOH, EtOHInexpensive, readily available.Can reduce the starting aldehyde, less selective, requires careful addition after imine formation.[2]

DCE: 1,2-Dichloroethane; THF: Tetrahydrofuran; MeOH: Methanol; MeCN: Acetonitrile

Detailed Experimental Protocol: N-Methylation using NaBH(OAc)₃

This protocol describes the N-methylation of a generic piperidine substrate on a 1.0 mmol scale.

Materials:

  • Piperidine derivative (1.0 mmol, 1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.2 mmol, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq)

  • 1,2-Dichloroethane (DCE) (10 mL)

  • Acetic Acid (optional, 1.0 mmol, 1.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the piperidine derivative (1.0 mmol) and 1,2-dichloroethane (10 mL).

  • Stir the solution at room temperature until the substrate is fully dissolved.

  • Add the aqueous formaldehyde solution (1.2 mmol) to the mixture. If the amine substrate is weakly nucleophilic, acetic acid (1.0 mmol) can be added to catalyze iminium ion formation.[4]

  • Stir the reaction mixture at room temperature for 1 hour.

  • In a single portion, add sodium triacetoxyborohydride (1.5 mmol) to the flask. Note: The addition may cause some effervescence.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure N-methylated piperidine.

Method 2: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary or secondary amines, using an excess of formic acid and formaldehyde.[7][8] Formic acid serves as both the acid catalyst and the reducing agent (hydride source), while formaldehyde provides the methyl group.[9] A key advantage of this reaction is that it does not produce quaternary ammonium salts, as the tertiary amine product cannot form another iminium ion.[7]

Principle and Mechanism

The mechanism is similar to reductive amination but relies on formic acid for the reduction step.

  • Iminium Ion Formation: The piperidine reacts with formaldehyde to form a methyleneiminium ion, as described previously.[10]

  • Hydride Transfer: A formate ion, generated from formic acid, transfers a hydride to the iminium ion. This step is irreversible due to the formation and release of carbon dioxide gas.[7]

EschweilerClarke_Mechanism Iminium Methyleneiminium Ion [R₂N=CH₂]⁺ TransitionState [Hydride Transfer Transition State] Iminium->TransitionState Formate Formate (HCOO⁻) Formate->TransitionState Product N-Methylpiperidine (R₂N-CH₃) TransitionState->Product CO2 Carbon Dioxide (CO₂) TransitionState->CO2

Caption: Hydride transfer step in the Eschweiler-Clarke reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-methylation of secondary amines.[10]

Materials:

  • Piperidine derivative (1.0 mmol, 1.0 eq)

  • Formic acid (98-100%, 2.0 mmol, 2.0 eq)

  • Formaldehyde (37% aqueous solution, 2.0 mmol, 2.0 eq)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) pellets or concentrated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the piperidine derivative (1.0 mmol), formic acid (2.0 mmol), and aqueous formaldehyde solution (2.0 mmol).

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-18 hours.[9][10] Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with 1 M HCl and wash with an organic solvent like DCM or diethyl ether to remove any non-basic impurities.

  • Make the aqueous phase strongly basic (pH > 11) by the careful addition of NaOH. Caution: This is an exothermic process.

  • Extract the product from the basic aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-methylated product.

  • Purification by column chromatography may be performed if necessary.

Method 3: Direct Alkylation with Methyl Iodide

Direct N-alkylation with an electrophilic methyl source, such as methyl iodide (MeI), is the most straightforward approach conceptually.[11] The reaction is a simple Sₙ2 substitution where the nucleophilic piperidine nitrogen attacks the methyl group, displacing the iodide leaving group.

Principle and Limitations

While simple, this method has a significant drawback: over-alkylation.[12] The product, a tertiary amine, is often more nucleophilic than the starting secondary amine and can react with another equivalent of methyl iodide to form a quaternary ammonium salt. This side reaction can be difficult to control and often leads to a mixture of products, reducing the yield of the desired tertiary amine.[13]

This method is best employed when the quaternary salt is the desired product or when experimental conditions can be carefully controlled (e.g., slow addition of the alkylating agent to a solution with the amine in excess) to favor mono-alkylation.[13]

Detailed Experimental Protocol

Materials:

  • Piperidine derivative (1.0 mmol, 1.0 eq)

  • Methyl iodide (MeI) (1.1 mmol, 1.1 eq)

  • A non-nucleophilic base, e.g., Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq)

  • Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF) (10 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the piperidine derivative (1.0 mmol), the base (e.g., K₂CO₃, 1.5 mmol), and anhydrous acetonitrile (10 mL).

  • Stir the suspension at room temperature.

  • Slowly add methyl iodide (1.1 mmol) to the mixture, for instance, using a syringe pump over 1-2 hours.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by column chromatography to separate the desired N-methylated product from any unreacted starting material and quaternary ammonium salt byproduct.

Method Comparison Summary

FeatureReductive AminationEschweiler-ClarkeDirect Alkylation (MeI)
Selectivity Excellent; stops at tertiary amine.[2]Excellent; stops at tertiary amine.[7]Poor; risk of quaternary salt formation.[12]
Reagents Formaldehyde, hydride source (e.g., NaBH(OAc)₃).Formaldehyde, formic acid.[9]Methyl iodide, base.
Conditions Mild (room temperature).High temperature (80-100 °C).[10]Mild (room temperature).
Functional Group Tolerance Very good.Moderate; sensitive to strong acid/heat.Good, but sensitive to other nucleophiles.
Safety NaBH₃CN is highly toxic. NaBH(OAc)₃ is preferred.Formic acid is corrosive.Methyl iodide is a toxic, volatile alkylating agent.[11]
Workup Aqueous workup, chromatography.Acid-base extraction.Filtration, chromatography.
Ideal Application Complex molecules with sensitive functional groups.Robust, large-scale synthesis of simple amines.When quaternization is desired or can be controlled.

Product Characterization

Successful N-methylation can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a new singlet in the ¹H NMR spectrum (typically ~2.2-2.5 ppm) corresponding to the N-CH₃ protons, and a corresponding signal in the ¹³C NMR spectrum, is strong evidence of methylation.

  • Mass Spectrometry (MS): An increase in the molecular weight of the product by 14.02 Da (the mass of a CH₂ group) compared to the starting material confirms the addition of a methyl group.

Safety Precautions

  • Formaldehyde: Is a known carcinogen and a severe irritant to the eyes, nose, and throat.[14][15] All manipulations should be performed in a well-ventilated chemical fume hood.

  • Formic Acid: Is a corrosive liquid that can cause severe burns.[16] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential.

  • Sodium Cyanoborohydride: Is highly toxic and can release deadly hydrogen cyanide (HCN) gas upon contact with strong acids. Use with extreme caution and ensure the reaction pH is controlled.

  • Methyl Iodide: Is a toxic and volatile alkylating agent. It should be handled with care in a fume hood.[11]

References

  • Eschweiler–Clarke reaction - Grokipedia.
  • Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction - Alfa Chemistry.
  • Reductive Amination, and How It Works - Master Organic Chemistry.
  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amin
  • Review of Modern Eschweiler–Clarke Methyl
  • Leuckart–Wallach Reaction - ResearchG
  • Eschweiler-Clarke Reaction - NROChemistry.
  • Eschweiler–Clarke reaction - Wikipedia.
  • Eschweiler-Clarke Reaction - Organic Chemistry Portal.
  • Reductive amination in case of secondary amines - Chemistry Stack Exchange.
  • Sodium CyanoBoroHydride and Sodium BoroHydride - Interchim.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Reductive Amin
  • Formaldehyde | Medical Management Guidelines | Toxic Substance Portal |
  • Formaldehyde: Hazards and Precautions - EH&S - UC Berkeley.
  • Procedure for N-alkylation of Piperidine?
  • CCOHS: Formaldehyde Solutions - Canadian Centre for Occup
  • Methyl Iodide - Encyclopedia.pub.

Sources

Application Note: Advanced Reductive Amination Protocols for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine pharmacophore is ubiquitous in FDA-approved therapeutics, appearing in structures ranging from antihistamines (fexofenadine) to opioids (fentanyl analogues) and kinase inhibitors. While seemingly simple, the installation of substituents on the piperidine ring or the construction of the ring itself via reductive amination presents specific challenges: regioselectivity, control of over-alkylation, and the management of unstable imine intermediates.

This guide moves beyond standard textbook descriptions to provide field-proven protocols. We prioritize the Abdel-Magid method (Sodium Triacetoxyborohydride - STAB) as the modern gold standard due to its superior chemoselectivity and safety profile compared to traditional cyanoborohydride routes.

Mechanistic Foundations & Reagent Selection

The Chemoselectivity of STAB

The success of reductive amination relies on the reducing agent's ability to discriminate between the starting carbonyl (ketone/aldehyde) and the intermediate iminium ion.[1]

  • Sodium Borohydride (

    
    ):  Too strong. Reduces the carbonyl to an alcohol faster than imine formation occurs.
    
  • Sodium Cyanoborohydride (

    
    ):  The classic "Borch" reagent. Effective at pH 6-7 but highly toxic and risks residual cyanide contamination.
    
  • Sodium Triacetoxyborohydride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     or STAB):  The optimal choice. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering it less nucleophilic. It reacts negligibly with neutral carbonyls but rapidly reduces the highly electrophilic protonated iminium ion .
    
Mechanistic Pathway

The reaction proceeds through an equilibrium formation of a carbinolamine (hemiaminal), dehydration to the imine, protonation to the iminium species, and irreversible hydride transfer.

STAB_Mechanism cluster_reagent Reagent Selectivity Start Piperidone + Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Acid Cat. Imine Imine (Equilibrium) Hemiaminal->Imine - H2O Iminium Protonated Iminium (Activated Species) Imine->Iminium + H+ (AcOH) Product N-Substituted Piperidine Iminium->Product Hydride Transfer (STAB) STAB_Note STAB does NOT reduce the ketone at appreciable rates STAB_Note->Start

Figure 1: Mechanistic pathway highlighting the critical hydride transfer step to the protonated iminium ion.

Reagent Decision Matrix
ReagentToxicitySelectivity (Imine vs C=O)Acid ToleranceRecommended Use Case
STAB (

)
LowExcellentHighStandard Protocol. General synthesis of secondary/tertiary amines.

High (HCN gas)Good (pH dependent)HighNiche. Use only if substrate is insoluble in DCE/THF or requires MeOH.

/ Pd-C
LowPoor (Reduces C=C,

)
N/AIndustrial Scale. When stereocontrol is less critical and no reducible groups exist.
Ti(OiPr)

+

LowN/A (Stepwise)LowSterically Hindered. Forces imine formation with weak amines before reduction.

Protocol A: Intermolecular Reductive Amination

Target: Functionalization of 4-Piperidones (e.g., N-Boc-4-piperidone) with primary amines. Standard: The Abdel-Magid Protocol [1].[1][2]

Materials
  • Substrate: N-Boc-4-piperidone (1.0 equiv)

  • Amine: Primary amine (1.0 - 1.1 equiv)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[3][4] Note: DCE promotes faster reaction rates than THF.[3]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve N-Boc-4-piperidone (10 mmol) and the primary amine (10.5 mmol) in anhydrous DCE (30 mL).
    
  • Catalysis: Add Glacial Acetic Acid (10-20 mmol).

    • Why: The acid catalyzes imine formation and ensures the imine is protonated (iminium) for reduction.

  • Reagent Addition: Cool the mixture to 0°C (optional, but recommended for exotherm control). Add STAB (14 mmol) portion-wise over 5-10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir.

    • Duration: Typically 1-4 hours.

    • Validation: Monitor by TLC.[5] Stain with Ninhydrin (for amines) or KMnO4. Look for the disappearance of the piperidone spot.

  • Quench: Quench carefully with saturated aqueous

    
     until gas evolution ceases and pH is basic (~8-9).
    
    • Critical: STAB generates acetic acid upon quenching; ensure pH is high enough to extract the free base amine.

  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

    
    .[6][7]
    
  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (typically MeOH/DCM gradients).

Protocol B: Double Reductive Amination (Ring Formation)

Target: Synthesis of the piperidine core from acyclic 1,5-dicarbonyl precursors (e.g., glutaraldehyde derivatives). Application: Synthesis of iminosugars or simple N-alkyl piperidines.

The Challenge

This reaction requires a cascade: Amine condensation


 Reduction 

Intramolecular Cyclization

Second Reduction.
Methodology (Glutaraldehyde Route)
  • Reagent Setup: Dissolve the primary amine (1.0 equiv) in MeOH (for solubility of bisulfite adducts) or DCE.

  • Precursor: Add Glutaraldehyde (50% wt in water) or its bisulfite adduct (1.0 equiv).

  • Cyclization: Stir for 30 minutes to allow initial hemiaminal/imine equilibrium.

  • Reduction: Cool to 0°C. Add STAB (2.5 - 3.0 equiv).

    • Note: Excess hydride is required to reduce both the initial imine and the subsequent cyclic iminium species.

  • Optimization: If the reaction stalls at the acyclic amino-alcohol stage, heat to 50°C to drive the cyclization.

Troubleshooting & Optimization Guide

Problem: Over-Alkylation (Dialkylation)
  • Symptom: Formation of tertiary amines when a secondary amine was desired (reaction of primary amine + 2 equivalents of ketone).

  • Cause: The product secondary amine is more nucleophilic than the starting primary amine.

  • Solution:

    • Use a stepwise approach: Form the imine in MeOH (dehydrating conditions, e.g., molecular sieves) before adding the reducing agent.

    • Switch to

      
        in the second step (Stepwise Indirect Amination).
      
Problem: Weakly Nucleophilic Amines (Anilines/Electron-Deficient)
  • Symptom: No reaction or low conversion.

  • Solution: Use the Mattson Protocol [2].

    • Mix Ketone + Amine + Titanium(IV) Isopropoxide (

      
      )  neat.
      
    • Stir 1h to force imine formation (Ti acts as Lewis acid and water scavenger).

    • Dilute with EtOH and add

      
       or 
      
      
      
      .
Experimental Workflow Diagram

Workflow Start Start: Piperidone + Amine CheckAmine Is Amine Weakly Nucleophilic? (e.g., Aniline, Amide) Start->CheckAmine Standard Standard Protocol Solvent: DCE Add AcOH (1.5 eq) Add STAB (1.4 eq) CheckAmine->Standard No (Alkyl Amine) Titanium Mattson Protocol Reagent: Ti(OiPr)4 (Neat) Then: NaBH4/EtOH CheckAmine->Titanium Yes Monitor Monitor TLC (Disappearance of Ketone) Standard->Monitor Titanium->Monitor CheckResult Complete? Monitor->CheckResult Quench Quench: Sat. NaHCO3 Extract: DCM CheckResult->Quench Yes Heat Heat to 40-50°C or Add more AcOH CheckResult->Heat No (Stalled) Heat->Monitor

Figure 2: Decision tree for selecting the optimal reductive amination workflow based on amine nucleophilicity.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][9][2][3][4][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][4] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1] The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[2] The cyanohydridoborate anion as a selective reducing agent.[1][2][10] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

Sources

use of 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol in PROTAC linkers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision PROTAC Synthesis Utilizing 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol

Executive Summary & Rationale

The transition from first-generation flexible linkers (e.g., PEG, alkyl chains) to rigid linkers represents a paradigm shift in PROTAC design ("Linkerology"). The molecule This compound serves as a premier "rigid linker module" offering three distinct advantages over traditional PEG chains:

  • Entropic Pre-organization: The piperidine ring restricts conformational freedom, reducing the entropic penalty upon ternary complex formation.

  • Physicochemical Optimization: The tertiary amine within the piperidine ring (pKa ~8–9) provides a protonation site at physiological pH, significantly enhancing aqueous solubility—a critical bottleneck for high-molecular-weight PROTACs.

  • Permeability: Unlike long PEG chains which can increase topological polar surface area (tPSA) excessively, the compact methyl-amino/piperidine scaffold maintains a balance between lipophilicity and polarity, aiding membrane permeability.

This guide details the synthetic protocols for utilizing this heterobifunctional linker to connect a Warhead (Protein of Interest ligand) and an E3 Ligase ligand.

Chemical Profile & Retrosynthetic Strategy

Molecule: this compound Functional Handles:

  • Handle A (Secondary Amine):

    
    -methylamino group at the 4-position. Nucleophilic; ideal for Amide Coupling, SNAr, or Reductive Amination.
    
  • Handle B (Primary Alcohol): Hydroxyl group on the ethyl chain. Ideal for Mitsunobu coupling, or conversion to a leaving group (Mesylate/Tosylate/Halide) for SN2.

Strategic Workflow: The most robust synthetic route typically involves functionalizing the amine first (Step 1) to avoid chemoselectivity issues during alcohol activation.

SyntheticStrategy cluster_0 Step 1: Amine Functionalization cluster_1 Step 2: Alcohol Functionalization Start Linker Scaffold (Amine + Alcohol) Step1 Amide Coupling / SNAr (Attach Warhead) Start->Step1 Selectivity for 2° Amine Step2A Route A: Mitsunobu (Attach Phenolic E3 Ligand) Step1->Step2A Preferred for VHL Step2B Route B: Activation (MsCl) -> SN2 (Attach Nucleophilic E3 Ligand) Step1->Step2B Preferred for CRBN Final Final PROTAC Step2A->Final Step2B->Final

Figure 1: Divergent synthetic strategy. Functionalizing the secondary amine first prevents self-alkylation or interference during the activation of the alcohol.

Detailed Experimental Protocols

Protocol A: Amine Functionalization (Warhead Attachment)

Objective: Attach a carboxylic acid-containing Warhead (POI Ligand) to the secondary amine of the linker via amide coupling.

Reagents:

  • Warhead-COOH (1.0 equiv)

  • Linker (1.2 equiv)

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA.

Procedure:

  • Activation: In a flame-dried vial, dissolve Warhead-COOH (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir at Room Temperature (RT) for 5–10 minutes to activate the acid (formation of the OAt ester).

  • Coupling: Add the Linker (1.2 equiv) dissolved in minimal DMF.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the Amide-Alcohol intermediate (

    
    ).
    
  • Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water, and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient). The product is now a Warhead-Linker-OH intermediate.

Critical Note: The


-methyl group on the linker amine adds steric hindrance. If HATU fails, switch to COMU  or generate the Acid Chloride of the warhead in situ.
Protocol B: Alcohol Functionalization (E3 Ligand Attachment)

Objective: Attach the Warhead-Linker-OH intermediate to an E3 Ligase ligand (e.g., VHL ligand containing a phenol) using the Mitsunobu reaction.

Reagents:

  • Warhead-Linker-OH (1.0 equiv)

  • VHL Ligand-Phenol (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv) - Polymer-supported 
    
    
    
    can ease purification.
  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)[1]

  • Solvent: Anhydrous THF or Toluene.

Procedure:

  • Preparation: Dissolve Warhead-Linker-OH, VHL Ligand, and

    
     in anhydrous THF under nitrogen atmosphere. Cool the mixture to 0°C  (ice bath).
    
  • Addition: Add DIAD dropwise over 10 minutes. Crucial: The solution should turn yellow/orange but fade as the reaction proceeds.

  • Reaction: Allow the mixture to warm to RT naturally and stir for 12–16 hours.

  • Monitoring: Check LC-MS. The hydroxyl group is a poor leaving group, but the Mitsunobu activates it. Look for the mass of the ether-linked product.

  • Quenching: Add a few drops of water or MeOH.

  • Purification: Concentrate and purify via Preparative HPLC (Reverse Phase, C18, Water/Acetonitrile + 0.1% Formic Acid).

Troubleshooting:

  • Low Yield? If the secondary amine (from Step 1) interferes, ensure the amide bond is stable. If the VHL ligand is sterically hindered, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

    
      (tributylphosphine) which are more reactive.
    

Alternative Route: SNAr for Cereblon (CRBN)

If targeting Cereblon using Thalidomide analogs, the linker often attaches via an SNAr reaction to a fluorinated phthalimide.

Protocol Modification:

  • Convert the Linker-OH to a Mesylate (MsCl, Et3N, DCM, 0°C).

  • React the Linker-OMs with a hydroxy-thalidomide derivative (SN2).

  • Alternatively: If the Thalidomide analog has a Fluorine (4-Fluoro-thalidomide), react the Linker-Amine directly with it via SNAr (DMSO, DIPEA, 90°C) before reacting the alcohol end.

Data Presentation & Validation

Table 1: Physicochemical Comparison of Linker Classes

FeaturePEG Linkers (Flexible)Piperidine Linker (Rigid)Impact on PROTAC
Conformation High entropy (floppy)Low entropy (pre-organized)Rigid linkers often improve

of ternary complex formation.
Solubility High (Hydrophilic)Moderate-High (pH dependent)Piperidine N (pKa ~8.5) solubilizes the molecule in gastric fluids.
Permeability Low (High tPSA)High (Compact)Better oral bioavailability potential.
Metabolism Oxidative cleavage riskMetabolically stable ringLonger half-life (

).

Validation Experiment: Ternary Complex Formation To validate the linker's efficacy, perform a TR-FRET assay.

  • Donor: Terbium-labeled E3 Ligase.

  • Acceptor: GFP/FITC-labeled Target Protein.

  • Result: A bell-shaped curve indicates successful ternary complex formation. The rigid linker should shift the curve to lower concentrations (lower

    
    ) compared to a flexible PEG analog if the geometry is optimal.
    

Mechanism of Action Visualization

TernaryComplex cluster_PROTAC PROTAC Structure POI Target Protein (POI) Warhead Warhead POI->Warhead Binding E3 E3 Ligase (VHL/CRBN) Ligand E3 Ligand E3->Ligand Binding Ub Ubiquitin Transfer E3->Ub Linker Rigid Piperidine Linker (Pivot Point) Warhead->Linker Linker->Ligand Ub->POI

Figure 2: The rigid piperidine linker acts as a structural pivot, locking the POI and E3 Ligase into a specific orientation to facilitate Ubiquitin transfer.

References

  • Buhimschi, A. D., et al. (2018). Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTACs. Biochemistry. Link (Demonstrates use of rigid linkers in kinase degradation).

  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology. Link (Seminal paper on optimizing linker rigidity for VHL-based PROTACs).

  • Maple, H. J., et al. (2019). Development of a general-purpose library of PROTAC linkers. MedChemComm. Link (Discusses synthetic strategies for diverse linker types).

  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective reaction with the Mitsunobu protocol. Organic Letters. Link (Detailed Mitsunobu protocols relevant to VHL ligand attachment).

Sources

Application Note: Pharmacological Evaluation of 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

The scaffold 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol represents a "privileged structure" in neuropharmacology, serving as a critical pharmacophore for Donepezil-like Acetylcholinesterase (AChE) inhibitors .

In the context of Alzheimer's Disease (AD) drug development, this moiety functions as a dual-binding unit:

  • The Piperidine Ring: Mimics the cationic head of acetylcholine, binding to the Catalytic Anionic Site (CAS) of AChE.

  • The Hydroxyethyl Tail: Facilitates hydrogen bonding within the enzyme gorge or serves as a linker to hydrophobic groups targeting the Peripheral Anionic Site (PAS) .

This Application Note provides a rigorous, validated workflow for evaluating analogs of this scaffold. We focus on its utility as a Multi-Target Directed Ligand (MTDL), assessing cholinesterase inhibition , Blood-Brain Barrier (BBB) permeability , and neuroprotective capacity .

Screening Cascade & Logic Flow

To maximize efficiency, analogs should be filtered through a hierarchical screening cascade. This ensures that only compounds with viable physicochemical properties and enzymatic potency proceed to cell-based assays.

Figure 1: Pharmacological Evaluation Workflow

G Start Compound Library (Piperidine-Ethanol Analogs) PhysChem In Silico Filter (LogP 2-4, pKa < 9.5) Start->PhysChem Enzymatic Enzymatic Assay (AChE/BuChE Inhibition) PhysChem->Enzymatic Pass Discard1 Discard / Redesign PhysChem->Discard1 BBB PAMPA-BBB Assay (Passive Permeability) Enzymatic->BBB IC50 < 1 µM Enzymatic->Discard1 Cellular Neuroprotection Assay (SH-SY5Y + H2O2) BBB->Cellular Pe > 4.0 x 10^-6 cm/s BBB->Discard1 Lead Lead Candidate (In Vivo PK/PD) Cellular->Lead Viability > 80%

Caption: Hierarchical screening cascade prioritizing physicochemical compliance and enzymatic potency before cellular validation.

Module A: Enzymatic Inhibition (Modified Ellman’s Assay)

The primary pharmacological target for this scaffold is AChE. The standard Ellman’s method must be modified to account for the basic nitrogen in the piperidine ring (pKa ~8–9), which can be sensitive to pH fluctuations.

Mechanism of Action

The 4-methylamino-piperidine moiety binds to the Trp86 residue in the choline-binding site via cation-


 interactions. The ethanol tail often extends towards the gorge entrance.
Protocol: High-Throughput Microplate Assay

Reagents:

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0 ± 0.05). Note: pH 8.0 is critical to ensure the thiol anion formation while maintaining the protonation state of the piperidine.

  • Enzyme: Electrophorus electricus AChE (Type VI-S) or Recombinant Human AChE (rhAChE). Stock: 500 U/mL in 1% gelatin.

  • Substrate: Acetylthiocholine Iodide (ATCI), 15 mM in water.

  • Chromogen: DTNB (Ellman’s Reagent), 3 mM in buffer containing 10 mM NaHCO₃.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve analogs in 100% DMSO to 10 mM. Dilute serially in buffer to achieve final test concentrations (e.g., 0.1 nM – 100 µM). Final DMSO concentration must be <1% to avoid enzyme denaturation.

  • Pre-Incubation (The "Binding" Phase):

    • In a 96-well plate, add 140 µL Buffer + 20 µL Enzyme Solution + 20 µL Test Compound .

    • Incubate at 25°C for 15 minutes . This allows the piperidine moiety to equilibrate with the CAS/PAS sites.

  • Reaction Initiation:

    • Add 10 µL DTNB + 10 µL ATCI .

  • Kinetic Readout:

    • Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the velocity (

      
      ) of the reaction (Slope of Abs vs. Time).
      
    • Determine % Inhibition:

      
      .[1]
      
    • Derive IC₅₀ using non-linear regression (Sigmoidal dose-response).

Figure 2: Ellman Assay Reaction Logic

Ellman Substrate Acetylthiocholine (Substrate) Product1 Thiocholine (R-SH) Substrate->Product1 Hydrolysis Enzyme AChE (Enzyme) Enzyme->Product1 Catalysis Color TNB Anion (Yellow - 412nm) Product1->Color + DTNB DTNB DTNB (Reagent) Inhibitor Piperidine Analog (Inhibitor) Inhibitor->Enzyme Blocks CAS/PAS

Caption: Reaction schematic. The inhibitor (red) blocks the enzyme, preventing Thiocholine production and subsequent color generation.

Module B: Blood-Brain Barrier Permeability (PAMPA-BBB)[6][7]

For CNS-active drugs, the 2-amino-ethanol tail can negatively impact lipophilicity if not properly masked or balanced. The PAMPA-BBB assay is the industry standard for predicting passive diffusion.

Critical Parameter: The assay must use Porcine Brain Lipid Extract (PBLE) , not generic lecithin, to mimic the complex lipid composition of the brain endothelium.

Protocol:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm). Coat membrane with 4 µL PBLE (20 mg/mL in dodecane).

  • Donor Solution: Dissolve compound in PBS (pH 7.4) to 100 µM. Add 200 µL to donor wells.

  • Acceptor Plate: Fill bottom wells with 300 µL PBS (pH 7.4).

  • Sandwich & Incubate: Place donor plate on acceptor plate. Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Measure UV absorbance (250–400 nm) or analyze by LC-MS/MS in both donor and acceptor wells.

  • Calculation:

    
    
    
    • Success Criterion:

      
       cm/s indicates high CNS permeability.
      

Module C: Neuroprotection (Cellular Rescue)

Piperidine-ethanol analogs often exhibit "sigma-1 receptor agonist" activity, providing neuroprotection against oxidative stress.

Cell Line: SH-SY5Y (Human Neuroblastoma).[2]

Protocol:

  • Seeding: Plate cells at

    
     cells/well in DMEM/F12. Incubate 24h.
    
  • Pre-treatment: Add test compounds (0.1, 1, 10 µM) for 2 hours.

  • Insult: Add H₂O₂ (150 µM) or Aβ₁₋₄₂ oligomers (20 µM) . Incubate for 24 hours.

  • Viability Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals in DMSO. Measure OD at 570 nm.

  • Interpretation: Higher OD relative to the "Insult Only" control indicates neuroprotection.

Data Summary Template

When reporting results, condense data into the following comparative format:

Compound IDR-Group Subst.AChE IC₅₀ (nM)BuChE IC₅₀ (nM)Selectivity (Bu/A)PAMPA

(

cm/s)
Neuroprotection (% Rescue)
Donepezil (Reference)12.5 ± 1.24500 ± 2103605.2100%
Analog A 4-F-Benzyl8.4 ± 0.93200 ± 1503806.192%
Analog B 3-NO₂-Benzyl45.0 ± 3.1>10,000>2002.345%

References

  • Costanzo, P., et al. (2016).[2] "Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors." ACS Medicinal Chemistry Letters. Link

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link

  • Gabr, M. T., et al. (2018).[3] "Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors." Bioorganic Chemistry. Link[3]

  • BroadPharm. (2022).[4] "Ellman's Assay Protocol for Sulfhydryl Quantification." BroadPharm Application Notes. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to achieve optimal yields and purity in your synthesis.

Introduction to the Synthesis

The target molecule, this compound, is a substituted piperidine derivative. The synthesis of such molecules requires careful control of reaction conditions to ensure selective functionalization and avoid common side reactions. This guide will focus on a robust and scalable synthetic route, highlighting critical parameters and providing solutions to potential challenges.

Recommended Synthetic Route: Reductive Amination

We recommend a two-step approach starting from commercially available N-Boc-4-piperidone. This route involves the synthesis of the key intermediate, 1-(2-hydroxyethyl)piperidin-4-one, followed by a reductive amination with methylamine. This strategy offers good control and generally high yields.

Synthetic Workflow Overview

A N-Boc-4-piperidone B N-Boc-1-(2-hydroxyethyl)piperidin-4-ol A->B Ethylene glycol, p-TsOH C N-Boc-1-(2-hydroxyethyl)piperidin-4-one B->C PCC or Swern Oxidation D 1-(2-hydroxyethyl)piperidin-4-one C->D TFA or HCl in Dioxane E This compound D->E Methylamine, NaBH(OAc)3

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 1-(2-hydroxyethyl)piperidin-4-one

This intermediate can be synthesized from N-Boc-4-piperidone in a three-step sequence involving protection of the ketone, N-alkylation, and deprotection/oxidation. A more direct, albeit potentially lower-yielding, approach is the direct N-alkylation of 4-piperidone followed by purification. However, for better control and purity, the following protected route is recommended.

A more direct synthesis of a related compound is described in a patent by Ciba-Geigy, where 2,2,6,6-tetramethyl-4-piperidinol is reacted with ethylene oxide.[1]

Step 1a: Protection of N-Boc-4-piperidone

  • To a solution of N-Boc-4-piperidone (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC-MS until completion.

  • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected piperidone.

Step 1b: N-Alkylation with 2-Bromoethanol

  • To a solution of the protected piperidone from the previous step (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add 2-bromoethanol (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 1c: Deprotection and Hydrolysis to 1-(2-hydroxyethyl)piperidin-4-one

  • Dissolve the crude product from Step 1b in a mixture of THF and 1 M aqueous HCl.

  • Stir at room temperature for 4-6 hours until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane.

  • Dry the organic layer and concentrate to give the crude ketone, which can be purified by column chromatography.

Part 2: Reductive Amination to Yield this compound

Reductive amination is a highly effective method for forming carbon-nitrogen bonds and avoids the over-alkylation issues common with direct alkylation of amines.[2] Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent well-suited for this transformation.[3][4]

  • To a stirred solution of 1-(2-hydroxyethyl)piperidin-4-one (1.0 eq) in 1,2-dichloroethane (DCE), add a solution of methylamine (1.2 eq, e.g., 2.0 M in THF) at room temperature.

  • Stir the mixture for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. An acidic catalyst like acetic acid is often beneficial.[3]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final product.

Troubleshooting Guide

Issue 1: Low Yield in Reductive Amination Step
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete iminium ion formation Add a catalytic amount of acetic acid to the reaction mixture before adding the reducing agent.The formation of the imine or iminium ion is the rate-limiting step and is catalyzed by acid.[2]
Degradation of STAB Ensure all reagents and solvents are anhydrous. Add STAB under an inert atmosphere (e.g., nitrogen or argon).Sodium triacetoxyborohydride is moisture-sensitive and will decompose in the presence of water, reducing its efficacy.[4]
Sub-optimal pH Maintain a mildly acidic pH (around 5-6) during the reaction.A pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl group.[5]
Premature reduction of the ketone If using a stronger reducing agent like NaBH4, ensure the iminium ion has fully formed before its addition.STAB is generally preferred as it is less likely to reduce the starting ketone compared to the iminium ion intermediate.[5][6]
Issue 2: Formation of Tertiary Amine Byproduct (N,N-dimethyl)
Potential Cause Troubleshooting Action Scientific Rationale
Over-reaction with the product Use a smaller excess of methylamine (e.g., 1.05 - 1.1 equivalents).The secondary amine product can react with another molecule of the ketone to form a tertiary amine.[7]
Prolonged reaction time Monitor the reaction closely and quench it as soon as the starting material is consumed.Extended reaction times can favor the formation of thermodynamic byproducts.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Action Scientific Rationale
Boron-containing byproducts After quenching, perform an acidic workup (e.g., with 1 M HCl) to protonate the amine, wash with an organic solvent to remove non-polar impurities, then basify the aqueous layer and extract the product.This acid-base extraction is a classic method for purifying amines from neutral or acidic impurities.
Co-elution with starting material Use a gradient elution in your column chromatography, starting with a less polar solvent system and gradually increasing the polarity.This can improve the separation of compounds with similar polarities.
Product is highly water-soluble After extraction, back-extract the organic layers with a small amount of dilute acid. Combine the acidic aqueous layers, basify, and then re-extract with an organic solvent.This can help to recover any product that has partitioned into the aqueous phase.
Troubleshooting Logic Flow

Start Low Yield of Final Product CheckSM Starting Material Recovered? Start->CheckSM CheckByproducts Major Byproducts Observed? CheckSM->CheckByproducts No IncompleteReaction Incomplete Reaction CheckSM->IncompleteReaction Yes SideReactions Side Reactions Dominating CheckByproducts->SideReactions Yes OptimizeConditions Optimize Reaction Conditions: - Add catalytic acid - Use anhydrous solvents - Check STAB quality IncompleteReaction->OptimizeConditions TertiaryAmine Tertiary Amine (N,N-dimethyl)? SideReactions->TertiaryAmine OtherByproduct Other Byproducts? TertiaryAmine->OtherByproduct No ReduceAmine Reduce equivalents of methylamine TertiaryAmine->ReduceAmine Yes CharacterizeByproduct Characterize byproduct (LC-MS, NMR) to identify the source OtherByproduct->CharacterizeByproduct

Caption: A decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: Can I use a different reducing agent for the reductive amination?

A: Yes, other reducing agents can be used, but they come with trade-offs. Sodium cyanoborohydride (NaBH3CN) is also mild and selective for the iminium ion, but it is highly toxic.[5] Sodium borohydride (NaBH4) is less expensive but is a stronger reducing agent that can also reduce the starting ketone, potentially lowering the yield of the desired product.[4] Catalytic hydrogenation is another option, but it may require specialized high-pressure equipment.[5]

Q2: I am considering an alternative synthetic route involving N-alkylation of 4-(methylamino)piperidine with 2-bromoethanol. What are the potential challenges?

A: The main challenge with this route is controlling the selectivity of the N-alkylation. Secondary amines can be easily over-alkylated to form quaternary ammonium salts, especially if the alkylating agent is reactive.[8] To minimize this, you can try slow, controlled addition of the 2-bromoethanol to a solution of the piperidine derivative, possibly in the presence of a mild base like potassium carbonate.

Q3: How can I synthesize the starting material, 1-(2-hydroxyethyl)piperidin-4-one, if it's not commercially available?

A: A common method is the Dieckmann condensation of a diester derived from phenethylamine and methyl acrylate, followed by hydrolysis and decarboxylation.[9][10] Alternatively, direct N-alkylation of 4-piperidone with 2-bromoethanol or ethylene oxide can be performed, though this may lead to a mixture of products requiring careful purification.[1]

Q4: What are the key analytical techniques to monitor the reaction and characterize the final product?

A: For reaction monitoring, Thin-Layer Chromatography (TLC) with an appropriate stain (like ninhydrin for amines) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure, while Mass Spectrometry (MS) will confirm the molecular weight. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Q5: Are there any safety precautions I should be aware of?

A: Standard laboratory safety procedures should be followed. Specifically, sodium triacetoxyborohydride and other borohydride reagents should be handled with care as they can release flammable hydrogen gas upon contact with acid or water. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Vaia. (n.d.). One problem with reductive amination... Retrieved from [Link]

  • Powers, I. G., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Powers, I. G., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]

  • Ciba-Geigy AG. (1988). Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol. U.S.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Powers, I. G., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Retrieved from [Link]

  • Zambon Group S.p.A. (1998). Process for the purification of an aminoalcohol. U.S.
  • Selingo, J. D., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Grygorenko, O. O., et al. (2022).
  • Marsden, S. P., et al. (2022).
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Lee, J., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Retrieved from [Link]

  • ChemTalk. (2024). Amination Reactions. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[4-(aminomethyl)piperidin-1-yl]ethan-1-ol. Retrieved from [Link]

  • Chandrasekhar, S., & Reddy, M. V. (2000). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA.
  • Organic Syntheses. (n.d.). Procedure.
  • Tarasevych, D. A., et al. (2014). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
  • University of Greifswald. (2015).
  • Arulraj, R. (2021).
  • Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • PubChem. (n.d.). 2-(4-Aminopiperidin-1-yl)ethan-1-ol. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • ResearchGate. (n.d.). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]

  • Semantic Scholar. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Retrieved from [Link]

  • Loba Chemie. (2019). 1-(2-HYDROXYETHYL) PIPERIDINE For synthesis MSDS. Retrieved from [Link]

  • Reddit. (2026). Reductive amination with amines. Retrieved from [Link]

  • Taylor & Francis eBooks. (2014).
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Al-Omary, F. A. M., et al. (n.d.).
  • Beller, M., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances.
  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen.
  • Moura, R. G., et al. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc.

Sources

Technical Support Center: Purification of 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: Polyamines & Amino-Alcohols Target Molecule: 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol Chemical Class: Highly Polar / Hydrophilic Basic Amine LogP: ~ -0.6 (Estimated)

Introduction: Understanding Your Target

Welcome to the technical support hub for hydrophilic amine purification. You are likely here because your target molecule is "stuck" in the aqueous phase, streaking on your TLC plates, or invisible to your UV detector.

The Challenge: The molecule contains a secondary amine (methylamino), a tertiary amine (piperidine ring), and a primary alcohol . This trifecta creates a compound that is:

  • Highly Water Soluble: Hard to extract into standard organic solvents (EtOAc, DCM).

  • Basic (pKa ~9-10): Interacts strongly with acidic silanols on silica gel, causing tailing.

  • Chromophore-Deficient: Lacks aromatic rings, making standard UV detection (254 nm) ineffective.

This guide provides modular troubleshooting workflows to resolve these specific bottlenecks.

Module 1: Extraction & Workup (The "Crude" Phase)

User Query: "I completed the reaction in water/ethanol, but I cannot extract the product into Ethyl Acetate or DCM. It stays in the aqueous layer."

Root Cause Analysis

Standard lipophilic solvents (EtOAc, DCM, Hexanes) cannot compete with the hydrogen-bonding power of water for this molecule. You must increase the ionic strength of the aqueous phase and use a "bridge" solvent.

Protocol: The "Salting-Out" Extraction

Do not use simple liquid-liquid extraction. Use this modified protocol:

  • Basify: Adjust the aqueous reaction mixture to pH > 12 using 50% NaOH or solid K₂CO₃. This ensures both amines are unprotonated (free base).

  • Saturate: Add solid NaCl until the solution is saturated (brine). This disrupts the hydration shell around the amine (Salting-Out Effect).

  • Extract: Use n-Butanol or a mixture of Chloroform:Isopropanol (3:1) .

    • Why? n-Butanol is sufficiently polar to solvate the amino-alcohol but immiscible enough with brine to form a biphasic system.

  • Dry: The organic layer will contain significant water. Dry over Na₂SO₄ and evaporate. Note: n-Butanol has a high boiling point (117°C); use a high-vacuum rotary evaporator.

Visual Workflow: Extraction Decision Tree

ExtractionLogic Start Crude Reaction Mixture (Aqueous/Alcoholic) SolventCheck Is organic solvent present (e.g., EtOH, MeOH)? Start->SolventCheck Evap Evaporate Volatiles SolventCheck->Evap Yes pHAdjust Adjust pH > 12 (NaOH/K2CO3) SolventCheck->pHAdjust No Evap->pHAdjust Salt Saturate with NaCl pHAdjust->Salt Extract Extract with n-Butanol or CHCl3:IPA (3:1) Salt->Extract Result Concentrate Organic Layer (High Vacuum) Extract->Result

Figure 1: Decision matrix for isolating hydrophilic amines from aqueous reaction mixtures.

Module 2: Chromatography (The Separation)

User Query: "My compound streaks from baseline to solvent front on silica, or it doesn't move at all."

Option A: Normal Phase (Silica) - The "Amine Modifier" Method

Bare silica is acidic. Without a base modifier, your amine will protonate and stick to the silica.

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: DCM : Methanol : Ammonium Hydroxide (28%) .

    • Starting Ratio: 90 : 9 : 1.

    • Polarity Ramp: If retention is too high, move to 80 : 18 : 2.

  • Technical Insight: The NH₄OH competes with your product for the silanol sites, "blocking" them and allowing your amine to elute as a tight band.

  • Alternative: Use Amine-Functionalized Silica (NH₂-Silica) with a gradient of Hexane/Ethyl Acetate to DCM/MeOH. This eliminates the need for liquid ammonia modifiers.[1]

Option B: Reverse Phase (C18) - The "High pH" Strategy

Standard acidic C18 (Water/Acetonitrile + 0.1% TFA) will protonate the amine, making it more polar and causing it to elute in the void volume (t0).

  • Stationary Phase: C18 (ensure it is "base-stable" or hybrid particle technology).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH ~10) OR 0.1% NH₄OH in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Mechanism: At pH 10, the amine is neutral (hydrophobic) and will retain on the C18 chain.

Comparison of Methods
FeatureNormal Phase (DCM/MeOH/NH3)Reverse Phase (High pH)
Capacity High (Good for >1g scale)Lower (Better for <500mg)
Resolution Moderate (Tailing possible)Excellent (Sharp peaks)
Solvent Removal Easy (Volatile)Difficult (Water requires lyophilization)
Cost LowHigh (C18 columns)

Module 3: Isolation & Crystallization (The Final Polish)

User Query: "I isolated the compound, but it's a viscous, yellow oil. How do I get a solid?"

Free-base amino-alcohols are often oils due to hydrogen bonding disruption and low lattice energy. Converting them to a salt is the standard solution for solid isolation.

Protocol: Dihydrochloride Salt Formation
  • Dissolve: Dissolve the oily free base in a minimum amount of dry Ethanol or Isopropanol.

  • Acidify: Add HCl in Dioxane (4M) or HCl in Ethanol dropwise at 0°C.

    • Target: Add 2.2 - 2.5 equivalents of HCl.

  • Precipitate:

    • If a solid forms immediately: Filter and wash with cold ether.

    • If no solid forms: Add an anti-solvent (Diethyl Ether or MTBE) until cloudy, then store at -20°C overnight.

  • Result: You will isolate this compound • 2HCl.[3] This is likely a hygroscopic white solid. Handle under nitrogen.

Module 4: Analytics (The Verification)

User Query: "I see nothing on my HPLC-UV at 254 nm."

Detection Strategies

This molecule has no chromophore. 254 nm is useless.

MethodSuitabilityNotes
Low UV (205-210 nm) LowRequires high-purity solvents. Cutoff interference from MeOH/buffer is high.
ELSD / CAD High Evaporative Light Scattering or Charged Aerosol Detectors are universal for non-volatiles.
LC-MS (ESI+) High Best for confirmation. Look for [M+H]+ = 159.15 (Free base).
TLC Stain High Ninhydrin (Red/Pink spot) or Dragendorff (Orange spot). Iodine chamber also works.
Visual Workflow: Chromatographic Strategy

Chromatography Sample Crude Amine Mix ScaleCheck Scale > 1g? Sample->ScaleCheck NP Normal Phase Silica ScaleCheck->NP Yes (High Load) RP Reverse Phase C18 ScaleCheck->RP No (High Purity) Modifier Mobile Phase: DCM:MeOH:NH4OH (90:9:1) NP->Modifier Buffer Mobile Phase: Water (pH 10) / ACN (Ammonium Bicarbonate) RP->Buffer

Figure 2: Selecting the correct chromatographic mode based on scale and chemistry.

References

  • Biotage Application Note. "Strategies for the Flash Purification of Highly Polar Compounds." Teledyne ISCO / Biotage Labs. (General reference for HILIC/Amine silica).

  • ResearchGate Discussions. "DCM MeOH NH4OH ratio for amine chromatography." Chemical Community Consensus.

  • PubChem. "2-(4-Aminopiperidin-1-yl)ethan-1-ol (Analogous Structure Data)." National Library of Medicine.

  • Thermo Fisher Scientific. "Efficient high pH mobile phases for reversed phase HPLC." Application Notes.

Sources

Technical Support Center: Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Optimization Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1][2]

Introduction

Welcome to the Piperidine Synthesis Technical Support Center. Substituted piperidines represent the single most common nitrogen heterocycle in FDA-approved pharmaceuticals.[3] However, their synthesis is often plagued by deceptive simplicity.[1] Whether you are reducing a pyridine, performing C-H activation, or closing a ring via metathesis, specific side reactions—often driven by the basicity of the nitrogen or ring strain dynamics—can derail your yield.[1]

This guide moves beyond standard textbook procedures to address the failure modes of these reactions. It is structured to help you diagnose why a reaction failed and how to correct it using mechanistic insight.

Module 1: Heterogeneous Hydrogenation of Pyridines

Core Challenge: Controlling Stereochemistry and Preventing Poisoning

The reduction of substituted pyridines to piperidines is the most direct route but suffers from three primary issues: Catalyst Poisoning , Partial Reduction , and Dehalogenation .[1]

Troubleshooting Guide (FAQ Format)

Q1: The reaction stalls at ~50% conversion, or I see significant amounts of tetrahydropyridine. Why?

  • Diagnosis: Catalyst Poisoning.[4] The product (piperidine) is a stronger Lewis base than the starting material (pyridine). As the secondary amine forms, it coordinates tightly to the metal surface (Pd, Pt, or Rh), blocking active sites.[1]

  • Solution: Run the reaction in acidic media (Acetic Acid or MeOH with 1.0 eq. HCl). Protonating the nitrogen (

    
    ) prevents it from binding to the metal catalyst, allowing turnover to proceed.
    

Q2: I am trying to synthesize a cis-2,6-disubstituted piperidine, but I am getting a mixture of cis and trans.

  • Diagnosis: Isomerization via Enamine Intermediates. While heterogeneous hydrogenation typically favors cis addition (haptophilicity—hydrogen adds from the face adsorbed to the metal), the intermediate tetrahydropyridine can tautomerize to an enamine/iminium species, allowing the substituent to equilibrate to the thermodynamic trans position.

  • Solution: Use Platinum Oxide (PtO₂) in Acetic Acid . This system is highly active and promotes rapid hydrogenation, kinetically trapping the cis isomer before thermodynamic equilibration can occur.[1]

Q3: My substrate contains a Chlorine/Bromine atom, and it keeps getting stripped off (Dehalogenation).

  • Diagnosis: Oxidative Addition. Pd/C is excellent at inserting into C-X bonds under hydrogen atmosphere (Hydrogenolysis).

  • Solution: Switch to Pt/C or Rh/C , which are less prone to oxidative addition than Palladium.[1] Alternatively, add a poison like Vanadium oxide or use a sulfided platinum catalyst to inhibit the high-energy sites responsible for C-X cleavage.[1]

Decision Pathway: Hydrogenation Troubleshooting

HydrogenationFlow Start ISSUE: Pyridine Reduction Failure CheckHalogen Does substrate have Halogens (Cl, Br, I)? Start->CheckHalogen Dehalo Problem: Dehalogenation CheckHalogen->Dehalo Yes Stall Problem: Incomplete Conv. / Stalling CheckHalogen->Stall No Stereo Problem: Poor Cis/Trans Selectivity CheckHalogen->Stereo No Sol_PtRh Sol: Switch to Pt/C or Rh/C Avoid Pd Dehalo->Sol_PtRh Sol_Acid Sol: Add 1.0 eq HCl or Use AcOH solvent (Protonate N) Stall->Sol_Acid Sol_Adams Sol: Use Adams Cat (PtO2) in AcOH (Kinetic Control) Stereo->Sol_Adams

Figure 1: Decision tree for optimizing heterogeneous hydrogenation of pyridines.

Module 2: -Lithiation of N-Boc Piperidines

Core Challenge: Ring Fragmentation and Regiocontrol

Direct C-H functionalization via lithiation (Beak-Lee methodology) is powerful but prone to catastrophic Ring Fragmentation and Dimerization .

Troubleshooting Guide (FAQ Format)

Q1: I treated N-Boc piperidine with s-BuLi, but after quenching with an electrophile, I isolated an acyclic amino-alcohol or amide.

  • Diagnosis: Ring Fragmentation.[5][6] The

    
    -lithiated species is unstable at elevated temperatures. It undergoes a retro-cyclization (similar to a reverse intramolecular conjugate addition) to form an acyclic lithium species.
    
  • Solution: Strict temperature control is non-negotiable. Maintain -78°C during lithiation. Do not allow the reaction to warm above -50°C until the electrophile has been added and reacted.

Q2: I am seeing significant amounts of dimerized product (Bis-piperidine).

  • Diagnosis: Single Electron Transfer (SET) / Wurtz Coupling. This often happens if the alkyl lithium reagent is old (contains alkoxides) or if the concentration is too high, promoting intermolecular radical coupling.

  • Solution: Use fresh s-BuLi . Add TMEDA (N,N,N',N'-tetramethylethylenediamine) or (-)-Sparteine .[1] These ligands break up organolithium aggregates, favoring the monomeric reactive species required for clean deprotonation rather than aggregation-induced coupling.[1]

Q3: Why is the yield lower for piperidine compared to pyrrolidine?

  • Mechanistic Insight: Unlike pyrrolidine, where N-Boc rotamer rotation is slow and can hinder reaction, piperidine N-Boc rotation is fast (

    
     at -78°C).[1][7] The issue is usually the lower acidity of the 
    
    
    
    -proton in the 6-membered ring (pKa ~39-40) compared to the 5-membered ring.
  • Solution: Ensure you are using a sufficiently strong base (s-BuLi/TMEDA) and allow adequate time (1-2 hours) at -78°C for deprotonation before adding the electrophile.

Protocol: Optimized -Lithiation
  • Preparation: Flame-dry a 2-neck flask under Argon.

  • Solvent: Add anhydrous Et₂O (preferred over THF for stability of the lithiated species).

  • Reagents: Add N-Boc piperidine (1.0 eq) and TMEDA (1.2 eq). Cool to -78°C .[7]

  • Lithiation: Dropwise add s-BuLi (1.2 eq, cyclohexane solution) over 10 mins.

    • Critical Step: Stir at -78°C for 60 minutes . (Do not warm up).

  • Trapping: Add electrophile (1.5 eq) dissolved in Et₂O. Stir at -78°C for 30 mins, then allow to warm to RT slowly.

  • Workup: Quench with sat. NH₄Cl.[1]

Module 3: Ring-Closing Metathesis (RCM)

Core Challenge: Oligomerization and Catalyst Deactivation

Constructing the piperidine ring from diallyl amines using Grubbs catalysts often fails due to Intermolecular Polymerization or Amine-Catalyst Coordination .

Troubleshooting Guide (FAQ Format)

Q1: I am getting a viscous oil that looks like a polymer instead of my cyclic product.

  • Diagnosis: Oligomerization. RCM is a competition between intramolecular cyclization (forming the ring) and intermolecular metathesis (forming chains). High concentration favors chains (ADMET polymerization).

  • Solution: High Dilution. Run the reaction at 0.001 M to 0.005 M (1-5 mM). If the reaction is slow, add the catalyst in portions rather than increasing concentration.

Q2: The reaction barely proceeds, even with Grubbs II catalyst.

  • Diagnosis: Catalyst Poisoning by Amine. The basic nitrogen lone pair in the diallyl amine substrate coordinates to the Ruthenium center, displacing the phosphine/carbene ligand and killing the catalyst.

  • Solution:

    • Protect the Nitrogen: Use a carbamate (Boc, Cbz) or sulfonamide (Ts) protecting group to reduce electron density on the nitrogen.

    • In-situ Protonation: If you must use a free amine, add 1.0 eq of p-Toluenesulfonic acid (pTsOH) to form the ammonium salt. The ammonium salt cannot coordinate to Ru, but the alkene arms remain free to react.

Mechanism of Failure: RCM Pathways

RCM_Failures cluster_0 Concentration Dependent cluster_1 Nitrogen State Substrate Diallyl Amine HighConc High Conc (>0.1M) Substrate->HighConc LowConc High Dilution (<0.005M) Substrate->LowConc FreeAmine Free Basic Amine Substrate->FreeAmine Protected N-Boc / N-Ts / Salt Substrate->Protected Polymer Oligomers/Polymers HighConc->Polymer Intermolecular Product Piperidine Product LowConc->Product Intramolecular DeadCat Dead Catalyst (Ru-N coordination) FreeAmine->DeadCat Protected->Product

Figure 2: Competing pathways in Ring-Closing Metathesis of nitrogen-containing dienes.

Summary of Key Optimization Parameters

Reaction TypeCritical ParameterRecommended Value/ConditionWhy?
Hydrogenation pHAcidic (HCl/AcOH)Prevents product inhibition (poisoning).
Hydrogenation Catalyst (for cis)PtO₂ (Adams Catalyst)Fast kinetics trap the cis isomer.

-Lithiation
Temperature-78°C (Strict)Prevents ring fragmentation.

-Lithiation
AdditiveTMEDA / SparteineBreaks aggregates, prevents dimerization.[1]
RCM Concentration< 5 mMFavors ring closing over polymerization.[1]
RCM N-StateProtected (Boc/Ts) or SaltPrevents Ru-catalyst coordination.[1]

References

  • Heterogeneous Hydrogenation Selectivity

    • Title: Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.[8]

    • Source: Organic & Biomolecular Chemistry (RSC), 2024.[1]

    • URL:[Link]

  • Lithiation Mechanisms & Side Reactions

    • Title: Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.[3][5] (Discusses ring fragmentation mechanisms relevant to piperidines).

    • Source: Journal of the American Chemical Society, 2016.[5]

    • URL:[Link]

  • Boc-Group Dynamics in Lithiation

    • Title: An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine.
    • Source: Journal of the American Chemical Society, 2015.
    • URL:[Link]

  • Ring-Closing Metathesis Protocols

    • Title: Ring-Closing Met
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • C-H Functionalization Overview

    • Title: Selective endo-Cyclic α-Functionalization of Satur
    • Source: The Journal of Organic Chemistry (ACS), 2025.
    • URL:[Link]

Sources

optimizing reaction conditions for piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Derivative Optimization

Status: Operational Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: PIP-OPT-2024 Subject: Troubleshooting & Optimization of Piperidine Synthesis and Functionalization

Welcome to the Piperidine Optimization Hub

As a Senior Application Scientist, I often see researchers struggle with piperidine chemistry not because the reactions are "new," but because the thermodynamics and kinetics of this specific heterocycle are unforgiving. Piperidines are the structural backbone of blockbusters like Fentanyl, Paroxetine, and Ritalin, yet their synthesis is often plagued by catalyst poisoning, regioselectivity issues, and stubborn coupling failures.

This guide is not a textbook. It is a troubleshooting framework designed to unblock your benchwork immediately.

Module 1: The Core Framework (Pyridine Hydrogenation)

Context: The most atom-economical route to piperidines is the hydrogenation of pyridines.[1] However, this reaction frequently "stalls" at 50-60% conversion.

The "Stalled Reaction" Phenomenon

User Question: "My pyridine hydrogenation using Pd/C stopped halfway. Adding more catalyst didn't help. Why?"

Technical Insight: You are likely experiencing product inhibition (catalyst poisoning). The product (piperidine) is a stronger Lewis base (


) than the starting material (pyridine, 

). As the piperidine forms, it binds tightly to the metal surface, effectively blocking the active sites from the remaining pyridine.

The Fix: Acid-Mediated Scavenging Do not just increase pressure. You must protonate the product to desorb it from the catalyst.

Protocol 1.1: Poison-Resistant Hydrogenation

  • Solvent: Methanol or Ethanol (0.1 M).

  • Additive: 1.1 - 2.0 equivalents of HCl (or Acetic Acid for milder cases).

  • Catalyst: 10 wt% Pd/C or 5 wt% Rh/C (Rh is less susceptible to poisoning but more expensive).

  • Pressure: 5–10 bar (Standard) or 50 bar (Stubborn substrates).

  • Workup: The product will be a hydrochloride salt. Neutralize with

    
    after filtration of the catalyst to avoid precipitating salts on the pyrophoric metal.
    

Data: Catalyst & Additive Performance

CatalystAdditivePressureConv.[1][2] (%)Yield (%)Notes
10% Pd/CNone1 atm35%30%Stalls due to poisoning.
10% Pd/C1.5 eq HCl 1 atm>99%95%Protonation prevents binding.
5% Rh/CNone5 bar85%82%Rh is more active/tolerant.
PtO

AcOH3 bar>99%92%"Adams' Catalyst" standard.

Visualization: The Poisoning Mechanism

Hydrogenation cluster_0 Catalyst Surface (Pd) Start Pyridine Substrate Ads Adsorption (Flat) Start->Ads  Binding Red Stepwise H2 Addition Ads->Red Prod Piperidine Product Red->Prod Poison Catalyst Poisoning (Strong Binding) Prod->Poison  Neutral State (High Affinity) Salt Piperidinium Salt (Non-Coordinating) Prod->Salt  + Acid (HCl) Poison->Ads  Blocks Sites Desorb Desorption (Product Release) Salt->Desorb  Low Affinity

Figure 1: Mechanism of product inhibition in pyridine hydrogenation. The neutral piperidine product binds irreversibly to the catalyst unless protonated by acid additives.

Module 2: Functionalization (Buchwald-Hartwig Coupling)

Context: Attaching the piperidine ring to an aryl core is a standard medicinal chemistry task. Piperidine is a secondary amine, which introduces steric challenges compared to primary amines.

The "Iodide Trap" & Ligand Selection

User Question: "I switched from an aryl bromide to an aryl iodide to increase reactivity, but my yield dropped. Also, which ligand is best for sterically hindered piperidines?"

Technical Insight:

  • The Iodide Trap: While oxidative addition is faster with aryl iodides, the resulting iodide anions can form stable dimers with Palladium

    
    , essentially deactivating the catalyst. This is a common "rookie" mistake in optimization.
    
  • Ligand Choice: For secondary amines like piperidine, RuPhos is the gold standard. It creates a pocket that accommodates the secondary amine while preventing

    
    -hydride elimination.
    

Troubleshooting Guide: C-N Coupling

  • Issue: Low Conversion with Aryl Iodides.

    • Fix: Switch to Aryl Bromides or add a silver salt (e.g., AgOTf) to strip the iodide (expensive but effective). Alternatively, use a solvent like Toluene where NaI precipitates out.[3]

  • Issue: Dehalogenation of the Aryl Halide (Reduction).

    • Fix: This usually means the reductive elimination is too slow. Switch to a bulkier ligand (RuPhos or BrettPhos) to force the product off the metal.

  • Issue: "Extra Spot" on TLC.

    • Check: This is often the free phosphine ligand or oxidized ligand, not a side product. Verify via LCMS.

Decision Logic: Ligand Selection

Buchwald Start Select Coupling Conditions AmineType Amine Type? Start->AmineType Sec Secondary (Piperidine) AmineType->Sec Prim Primary (Aminopiperidine) AmineType->Prim RuPhos RuPhos / Pd(OAc)2 (Excellent General Purpose) Sec->RuPhos Brett BrettPhos G3 (Best for Primary) Prim->Brett Base Base Sensitive? RuPhos->Base Strong No (Standard) Base->Strong Weak Yes (Esters/Nitriles) Base->Weak NaOtBu NaOtBu / LiHMDS Strong->NaOtBu CsCO Cs2CO3 / K3PO4 Weak->CsCO

Figure 2: Decision matrix for optimizing Buchwald-Hartwig amination of piperidine derivatives. RuPhos is the preferred ligand for the secondary amine core.

Module 3: Advanced Functionalization (C-H Activation)

Context: Modern drug discovery demands functionalization directly on the piperidine ring (C2 or C3 position) without pre-functionalized precursors. This is achieved via Photoredox Catalysis.[4][5]

Regioselectivity & The -Amino Radical

User Question: "I want to arylate the


-position (C2) of my N-Boc piperidine. How do I control the regioselectivity?"

Technical Insight: Direct


-C-H arylation relies on generating an 

-amino radical. This is best achieved using an Iridium photocatalyst and a Hydrogen Atom Transfer (HAT) mechanism or oxidation/deprotonation sequence.
  • Mechanism: The catalytic cycle oxidizes the amine to a radical cation (

    
    ), which dramatically acidifies the 
    
    
    
    -C-H bond (
    
    
    drops from ~40 to ~10), allowing weak bases to deprotonate it.
  • Stereocontrol: These reactions are often under thermodynamic control , meaning the system will epimerize to the most stable diastereomer (usually trans for 2,4-disubstituted systems).

Protocol 3.1: Photoredox


-Arylation (MacMillan/Ellman Type) 
  • Catalyst:

    
     (1 mol%).
    
  • Coupling Partner: Cyanoarenes (e.g., 1,4-dicyanobenzene) act as the radical trap.

  • Light Source: Blue LED (450 nm). Kessil lamps or reactive strips.

  • Solvent: DMA or Acetonitrile (degassed).

  • Key Step: The reaction must be strictly oxygen-free to prevent quenching of the excited Iridium state.

Visualization: Photoredox Cycle

Photoredox cluster_ir Photocatalytic Cycle cluster_sub Substrate Cycle Ir3 Ir(III) IrStar *Ir(III) Excited Ir3->IrStar  Blue Light (hv) Ir4 Ir(IV) IrStar->Ir4  SET (to Arene) Ir4->Ir3  SET (from Amine) Pip Piperidine Ir4->Pip  e- Transfer RadCat Radical Cation (N•+) Pip->RadCat  -e (to Ir IV) AlphaRad α-Amino Radical RadCat->AlphaRad  -H+ (Deprotonation) Prod α-Arylated Product AlphaRad->Prod  + Arene Radical

Figure 3: Intersecting catalytic cycles for photoredox C-H arylation. The oxidation of piperidine by Ir(IV) is the critical turnover step.

References

  • Despois, A., & Cramer, N. (2023). "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines." ChemRxiv.

  • Walker, M. M., et al. (2020). "Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization." Journal of the American Chemical Society.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. (General grounding for RuPhos usage in secondary amines).

  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. (Grounding for Rh/C and Heterogeneous Hydrogenation mechanisms).

Sources

Technical Support Center: Purification of 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of impurities from this key chemical intermediate. The purity of this compound is critical for its downstream applications, and this resource aims to equip you with the knowledge to address common challenges encountered during its purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: My final product shows multiple spots on TLC, even after initial workup. How can I effectively remove polar impurities?

Answer: The presence of multiple spots on Thin Layer Chromatography (TLC), particularly those with lower Rf values, suggests the presence of polar impurities. These can include unreacted starting materials, byproducts from side reactions, or degradation products. For polar, ionizable amine compounds like this compound, flash column chromatography is a highly effective purification technique.[1]

A common issue with purifying amines on standard silica gel is the interaction between the basic amine and the acidic silica, which can lead to peak tailing, compound degradation, and poor separation. To mitigate this, you can either add a competing amine to the mobile phase or use an amine-functionalized stationary phase.[2]

Recommended Protocol: Flash Column Chromatography

1. Stationary Phase Selection:

  • Option A (Modified Mobile Phase): Use standard silica gel and add a small percentage of a competing amine, such as triethylamine (TEA) or ammonia, to the mobile phase.[2] A typical starting point is 0.5-2% TEA in your solvent system.

  • Option B (Modified Stationary Phase): Utilize an amine-functionalized silica gel column. This often provides better results by minimizing the strong interactions between the basic analyte and the acidic silica.[2]

2. Mobile Phase Selection:

  • A gradient elution is typically most effective. Start with a less polar solvent system and gradually increase the polarity.

  • Common solvent systems for purifying amines include hexane/ethyl acetate or dichloromethane/methanol.[1] For this compound, a gradient of dichloromethane to 10-20% methanol in dichloromethane is a good starting point.

3. Step-by-Step Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar mobile phase.
  • Column Packing: Carefully pack the column with the slurry, ensuring an even and compact bed.
  • Sample Loading: Dissolve your crude product in a minimal amount of the initial mobile phase. If the compound is not very soluble, you can adsorb it onto a small amount of silica gel and dry-load it onto the column.
  • Elution: Begin elution with the non-polar mobile phase and gradually increase the polarity. Collect fractions and monitor them by TLC.
  • Fraction Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Issue 2: My purified product has a lingering color. What is causing this, and how can I remove it?

Answer: A lingering color in your final product often indicates the presence of high molecular weight, colored impurities or degradation products. These can sometimes be challenging to remove by chromatography alone. Recrystallization is an excellent technique for removing such impurities, as they are often present in small amounts and will remain in the mother liquor upon crystallization of the desired compound.

Recommended Protocol: Recrystallization

1. Solvent Selection:

  • The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • For amino alcohols, polar protic solvents like ethanol or isopropanol, or a mixture of solvents (e.g., ethanol/water, acetone/hexane), can be effective.[3][4]

2. Step-by-Step Procedure:

  • Dissolution: Dissolve the impure compound in the minimum amount of hot solvent.
  • Decolorization (Optional): If the color is intense, you can add a small amount of activated charcoal to the hot solution and heat for a few minutes. Caution: Do not add charcoal to a boiling solution, as this can cause bumping.
  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.
  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, you can place it in an ice bath to maximize crystal formation.
  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
  • Drying: Dry the crystals under vacuum to remove any residual solvent.
Issue 3: I suspect my product is contaminated with a non-volatile impurity with a similar polarity. How can I purify it?

Answer: When dealing with non-volatile impurities that have similar polarity to your product, distillation, particularly vacuum distillation, can be a powerful purification method.[5][6] This technique separates compounds based on differences in their boiling points. Since this compound has a relatively high boiling point, performing the distillation under reduced pressure is crucial to prevent thermal decomposition.[5][7][8]

Recommended Protocol: Vacuum Distillation

1. Equipment Setup:

  • A standard distillation apparatus is used, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[7]

  • A vacuum pump is connected to the apparatus to reduce the internal pressure.

2. Step-by-Step Procedure:

  • Charging the Flask: Place the crude product in the round-bottom flask with a stir bar or boiling chips.
  • Assembling the Apparatus: Assemble the distillation apparatus, ensuring all joints are properly sealed.
  • Applying Vacuum: Gradually apply the vacuum to the system.
  • Heating: Gently heat the flask. The liquid will begin to boil at a lower temperature than its atmospheric boiling point.[5][6]
  • Collecting the Distillate: The vapor will rise, condense in the condenser, and be collected in the receiving flask. Monitor the temperature at the distillation head; a stable temperature indicates that a pure compound is distilling.
  • Completion: Once the desired product has been collected, remove the heat and slowly release the vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in the synthesis of this compound?

A1: Impurities can arise from various sources, including the starting materials, side reactions, and degradation of the product.[9] Common impurities may include:

  • Unreacted Starting Materials: Such as 4-(methylamino)piperidine and 2-chloroethanol (or a related electrophile).

  • Over-alkylation Products: Where the secondary amine of the product reacts with another molecule of the electrophile.

  • Byproducts from Side Reactions: Depending on the specific synthetic route, various byproducts could be formed.

  • Solvent Residues: Residual solvents from the reaction or workup.[9]

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of the main component and detecting impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with an additive like trifluoroacetic acid or formic acid) is a common starting point for analyzing piperidine derivatives.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and thermally stable impurities.[12][13] Derivatization may be necessary to improve the volatility of the compound.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the purity of the sample and identify impurities if their signals are resolved from the main compound.[15][16][17]

Q3: My HPLC chromatogram shows two peaks for my purified compound. What could be the cause?

A3: The appearance of two peaks for a seemingly pure piperidine derivative in HPLC can be due to a few factors. One common reason is differential ionization or interaction with the stationary phase, especially for free base forms of amines.[10] To address this, consider adjusting the pH of the mobile phase by adding buffers or using a different column chemistry.[10]

Q4: How can I prevent the formation of impurities during the synthesis?

A4: Preventing impurity formation is often more efficient than removing them later. Key strategies include:

  • Use High-Purity Starting Materials: Impurities in your starting materials can carry through to the final product.

  • Optimize Reaction Conditions: Carefully control parameters like temperature, reaction time, and stoichiometry to minimize side reactions.

  • Inert Atmosphere: For reactions sensitive to air or moisture, using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Appropriate Workup: A well-designed workup procedure can remove many impurities before the final purification step.

Q5: What are the key differences between normal-phase and reversed-phase chromatography for purifying this compound?

A5: The main difference lies in the polarity of the stationary and mobile phases:

  • Normal-Phase Chromatography: Uses a polar stationary phase (like silica gel) and a non-polar mobile phase.[18] Polar compounds are retained more strongly. This is a common choice for purifying amines.

  • Reversed-Phase Chromatography: Employs a non-polar stationary phase (like C18-modified silica) and a polar mobile phase.[19] Non-polar compounds are retained more strongly. This is often used for analytical HPLC but can also be used for preparative separations, especially for polar and ionizable compounds.[1]

Visualizations

Experimental Workflow for Purification

PurificationWorkflow Crude_Product Crude this compound TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography  Polar Impurities Recrystallization Recrystallization TLC_Analysis->Recrystallization  Colored Impurities Distillation Vacuum Distillation TLC_Analysis->Distillation  Non-volatile Impurities Purity_Analysis Purity Analysis (HPLC, GC-MS, NMR) Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Distillation->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product  Meets Specifications

Caption: A decision-making workflow for the purification of this compound.

Data Summary

Purification TechniqueTarget ImpuritiesAdvantagesDisadvantages
Flash Column Chromatography Polar impurities, byproductsHigh resolution, applicable to a wide range of polarities.Can be time-consuming, requires solvent usage.
Recrystallization Colored impurities, minor impuritiesSimple, can yield very pure crystalline product.Dependent on finding a suitable solvent, potential for product loss in mother liquor.
Vacuum Distillation Non-volatile or high-boiling impuritiesEffective for thermally stable compounds with different boiling points.Requires specialized equipment, not suitable for thermally sensitive compounds.[8]

References

  • Benchchem.
  • Wikipedia. Distillation. [Link]

  • Benchchem.
  • Organic Chemistry at CU Boulder. Distillation. [Link]

  • EBSCO. Distillation | Chemistry | Research Starters. [Link]

  • University of California, Los Angeles. Distillation. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Biotage. Is there an easy way to purify organic amines?. [Link]

  • Google Patents.
  • Columbia University. Column chromatography. [Link]

  • University of Rochester. Chromatography: The Solid Phase. [Link]

  • University of Alberta. Column chromatography. [Link]

  • ResearchGate. Supplementary Materials I. Analytics. [Link]

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

  • Journal of the American Chemical Society. The Synthesis of Some Amino Alcohols. [Link]

  • Google Patents.
  • Drug Design, Development and Therapy. From Ancient Spice to Advanced Science: Therapeutic, Nutraceutical and. [Link]

  • Google Patents.
  • Wiley-VCH. Supporting Information. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • European Journal of Pharmaceutical Sciences. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

  • Scribd. HPLC Methods For | PDF | Pharmacology | High Performance Liquid Chromatography. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubChem. 2-(4-Aminopiperidin-1-yl)ethan-1-ol. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Journal of Pharmaceutical Analysis. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]

  • European Journal of Pharmaceutical Sciences. NMR spectroscopy in pharmacy. [Link]

  • Analytical Methods. Analytical Methods. [Link]

  • Journal of Chromatographic Science. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Molecules. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. [Link]

  • ResearchGate. Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. [Link]

  • Open Chemistry. NMR in the Characterization of Complex Mixture Drugs. [Link]

  • European Patent Office. PROCESS FOR PREPARING A PIPERIDIN-4-ONE. [Link]

  • Forensic Science International. Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. [Link]

  • Molecules. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]

  • Ivory Research. Significance of impurities in active pharmaceutical ingredients. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

Technical Support Center: Strecker-Type Condensation of Piperidones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Strecker-type condensation of piperidones. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this powerful multicomponent reaction to synthesize α-aminonitriles and their corresponding α-amino acid derivatives from piperidone scaffolds. These structures are pivotal in the development of novel therapeutics and complex molecules.

This document moves beyond simple protocols to provide in-depth, field-tested insights into the reaction's mechanics, offering robust solutions to common experimental challenges.

Core Principles: The Strecker Reaction Mechanism with Piperidones

The Strecker synthesis is a cornerstone of organic chemistry for preparing α-amino acids from carbonyl compounds.[1] When applied to piperidones, which are cyclic ketones, the reaction proceeds in two primary stages:

  • α-Aminonitrile Formation : This is a three-component condensation involving the piperidone, an amine source (like ammonia or a primary amine), and a cyanide source. The reaction begins with the formation of an iminium ion intermediate from the piperidone and the amine. This is followed by the nucleophilic attack of a cyanide ion on the iminium carbon to yield the thermodynamically stable α-aminonitrile.[2][3]

  • Hydrolysis : The resulting α-aminonitrile is often an intermediate. It can be hydrolyzed, typically under strong acidic conditions, to convert the nitrile functional group into a carboxylic acid, yielding the final α-amino acid product.[4][5]

The overall transformation is a highly efficient method for creating complex, functionalized piperidine derivatives.

Strecker_Mechanism Piperidone Piperidone (Ketone) Iminium Iminium Ion Piperidone->Iminium + Amine, -H₂O Amine Amine Source (e.g., NH₃) Amine->Iminium Cyanide Cyanide Source (e.g., KCN) Aminonitrile α-Aminonitrile Cyanide->Aminonitrile Acid Acid (H₃O⁺) AminoAcid α-Amino Acid Acid->AminoAcid Iminium->Aminonitrile + Cyanide Aminonitrile->AminoAcid + H₂O, Acid Hydrolysis

Caption: General mechanism of the Strecker-type condensation of piperidones.

Frequently Asked Questions (FAQs)

Q: What is the best cyanide source for this reaction, considering both safety and reactivity?

A: The choice of cyanide source is a critical decision balancing safety, reactivity, and reaction conditions.

Cyanide SourceProsConsCausality & Best Practices
Hydrogen Cyanide (HCN) Highly reactive, can lead to faster reactions.[4]Extremely toxic and volatile gas, requiring specialized handling and equipment.[6]Due to its extreme toxicity, HCN is rarely used in modern research labs. Its use is generally confined to industrial settings with stringent safety protocols.
Alkali Metal Cyanides (KCN, NaCN) Inexpensive, solid, and easier to handle than HCN.[7] Can be used in aqueous or biphasic systems.Poorly soluble in many organic solvents.[7] Still highly toxic if acidified (releases HCN gas).These are the most common "classical" sources. They are often used with ammonium chloride (NH₄Cl), which serves as both an ammonia source and a mild acid to promote imine formation.[3] Reactions must be performed in a well-ventilated fume hood, and the pH must be carefully controlled to prevent HCN evolution.
Trimethylsilyl Cyanide (TMSCN) Highly soluble in organic solvents, generally more reactive than salt-based cyanides, and considered safer to handle.[8]More expensive, moisture-sensitive, and often requires a catalyst (e.g., a Lewis acid) to promote the reaction.[8][9]TMSCN is an excellent choice for reactions in non-polar organic solvents and for substrates that are sensitive to water. The silicon-cyanide bond is weaker, making the cyanide transfer more facile, but this often necessitates a catalyst to activate either the carbonyl or the resulting imine.[8]

Q: Can the Strecker reaction with piperidones be made enantioselective?

A: Yes. While the classical Strecker synthesis yields a racemic mixture of the α-aminonitrile, several strategies exist to induce stereoselectivity.[2] These methods are crucial for drug development. The two primary approaches are:

  • Chiral Auxiliaries: Using a chiral amine in the initial condensation step leads to the formation of diastereomeric α-aminonitriles, which can often be separated chromatographically. The chiral auxiliary is then cleaved in a subsequent step.

  • Asymmetric Catalysis: This is a more elegant and atom-economical approach. Chiral catalysts, often based on metals like titanium or aluminum, or chiral organocatalysts like thiourea derivatives, can control the facial attack of the cyanide on the imine intermediate, leading to one enantiomer in excess.[6][7][10]

Q: How does the N-substituent on the piperidone ring affect the reaction?

A: The N-substituent has a profound electronic and steric influence.

  • Electron-Withdrawing Groups (e.g., Boc, Cbz, Tosyl): These groups decrease the basicity of the nitrogen but can activate the carbonyl carbon towards nucleophilic attack, potentially accelerating the initial condensation. They are also crucial for preventing side reactions at the nitrogen.

  • Electron-Donating Groups (e.g., Benzyl, Methyl): These groups can slightly deactivate the carbonyl but are stable under a wide range of conditions. The choice often depends on the desired final product and the need for subsequent deprotection steps.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the Strecker-type condensation of piperidones.

Troubleshooting_Flowchart start Problem: Low Yield or No Reaction q1 Is starting material consumed? start->q1 cause1 Cause: Inefficient Imine/Iminium Formation (Piperidones are less reactive than aldehydes) q1->cause1 No q2 What is the major impurity? q1->q2 Yes sol1 Solution: 1. Add a Lewis acid catalyst (e.g., InCl₃, Ti(OiPr)₄). 2. Increase reaction temperature. 3. Ensure anhydrous conditions to favor imine formation. 4. Use a more nucleophilic amine source. cause1->sol1 cause2 Impurity: Cyanohydrin Byproduct q2->cause2 Cyanohydrin cause3 Impurity: Complex Mixture / Degradation q2->cause3 Mixture sol2 Solution: 1. Pre-form the imine. Mix piperidone and amine for a period before adding cyanide. 2. Add the cyanide source slowly at low temperature (0 °C). 3. Adjust pH; the aminonitrile is often the thermodynamic product. cause2->sol2 sol3 Solution: 1. Lower the reaction temperature. 2. Check for stability of starting materials/product under the reaction conditions. 3. Consider a milder cyanide source like TMSCN. cause3->sol3

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Q1: My reaction yield is very low, and I am recovering mostly unreacted piperidone. What is the likely cause?

A: This is a classic issue stemming from the reduced electrophilicity of ketones compared to aldehydes.[6] The equilibrium for imine/iminium ion formation may not be favorable.

  • Causality: The formation of the iminium ion is the rate-limiting step. Piperidones, being sterically hindered and electronically less activated than many aldehydes, react sluggishly with amine sources. Water produced during this step can also hydrolyze the imine back to the starting materials.[11]

  • Solutions:

    • Catalysis: Introduce a Lewis acid catalyst (e.g., InCl₃, Yb(OTf)₃, or various palladium complexes) to activate the carbonyl group, making it more susceptible to nucleophilic attack by the amine.[8][9]

    • Water Removal: Ensure anhydrous conditions. Use dry solvents and consider adding a desiccant like magnesium sulfate to drive the equilibrium toward the imine.[11]

    • Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier for imine formation. Monitor closely to avoid decomposition.

Q2: My reaction is producing a significant amount of a side product that appears to be the cyanohydrin of my piperidone. How can I minimize this?

A: This is the most common side reaction in a Strecker synthesis.[11][12] It occurs when the cyanide ion attacks the carbonyl carbon directly, competing with the desired imine formation pathway.

  • Causality: The cyanohydrin is often the kinetic product, forming rapidly, while the α-aminonitrile is the thermodynamic product.[13] Your goal is to favor the thermodynamic pathway.

  • Solutions:

    • Control Reagent Addition: The most effective strategy is to pre-form the imine .[13] Stir the piperidone and the amine source (e.g., ammonium chloride) together in the solvent for a period (e.g., 30-60 minutes) before introducing the cyanide source. This reduces the concentration of free piperidone available to react with the cyanide.[11]

    • Slow Cyanide Addition: Add the cyanide source (e.g., a solution of KCN) slowly to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C), to maintain a low instantaneous concentration of cyanide, further disfavoring the competitive cyanohydrin pathway.[11]

    • pH Control: While cyanohydrin formation can occur across a range of pH values, the equilibrium can be shifted. Allowing the reaction to stir longer often results in the conversion of the cyanohydrin to the more stable aminonitrile product.[13]

Q3: I have successfully formed the α-aminonitrile, but the subsequent hydrolysis to the amino acid is incomplete, leaving the α-amino amide as a major impurity. How do I drive the reaction to completion?

A: Nitrile hydrolysis is a notoriously difficult transformation that requires harsh conditions. The amide is a stable intermediate in this process.[12]

  • Causality: The hydrolysis proceeds in two stages: nitrile to amide, then amide to carboxylic acid. The second step often has a higher activation energy.

  • Solutions:

    • Forcing Conditions: Use highly acidic conditions, such as concentrated (6N or 12N) hydrochloric acid or sulfuric acid, and increase the temperature significantly (reflux, often >100 °C).[11]

    • Extended Reaction Time: These reactions can take anywhere from several hours to over a day. Monitor the reaction's progress by a suitable method (e.g., TLC, LC-MS) to determine when all the amide has been consumed.

    • Microwave Irradiation: Using a sealed-vessel microwave reactor can dramatically reduce the reaction time for the hydrolysis step by allowing for controlled heating well above the solvent's boiling point.

Experimental Protocol: Synthesis of N-Boc-4-amino-4-cyanopiperidine

This protocol provides a representative example for the Strecker-type condensation of a commercially available piperidone.

Materials:

  • N-Boc-4-piperidone (1 equivalent)

  • Ammonium Chloride (NH₄Cl) (1.5 equivalents)

  • Potassium Cyanide (KCN) (1.5 equivalents)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-4-piperidone in a 10:1 mixture of MeOH and water. Add ammonium chloride to the solution. Stir the mixture vigorously at room temperature for 1 hour. This step is crucial for pre-forming the iminium salt in situ, which minimizes cyanohydrin formation.[11][13]

  • Cyanide Addition: Cool the reaction mixture to 0 °C using an ice-water bath. In a separate flask, dissolve the potassium cyanide in a minimal amount of water. CAUTION: KCN is highly toxic. Handle with extreme care in a fume hood and wear appropriate personal protective equipment. Add the KCN solution dropwise to the cooled reaction mixture over 20-30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS by observing the disappearance of the starting piperidone.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate and water to the residue. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude α-aminonitrile can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link][4]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link][2]

  • Chemistry Learner. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. [Link][6]

  • Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Organic and Medicinal Chemistry Letters, 1(1), 11. [Link][8]

  • Verhelst, S. H. L., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1636–1646. [Link][14]

  • Corey, E. J., & Grogan, M. J. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature Chemistry, 1(2), 148-152. [Link][7]

  • Reddy, L. R., et al. (2012). C2-symmetric recyclable organocatalyst for enantioselective Strecker reaction for the synthesis of α-amino acid and chiral diamine--an intermediate for APN inhibitor. The Journal of Organic Chemistry, 77(9), 4375-84. [Link][10]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link][15]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link][3]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. [Link][1]

  • Chemistry Stack Exchange. (2015). Why doesn't Strecker synthesis produce AHAs instead?. [Link][13]

  • NROChemistry. (n.d.). Strecker Synthesis. [Link][5]

  • Organic Chemistry Portal. (2009). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. [Link][9]

Sources

stability issues of 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered under acidic conditions during experimental work. The following content is structured in a question-and-answer format to provide direct and actionable insights into troubleshooting common challenges.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: We are observing a loss of purity of our this compound sample when dissolved in an acidic mobile phase for HPLC analysis. What could be the cause?

This is a common observation when working with molecules containing multiple functional groups susceptible to acid-catalyzed reactions. The structure of this compound possesses three key sites that can interact with an acidic environment: a primary alcohol, a tertiary amine within the piperidine ring, and a secondary amine in the methylamino substituent.

Under acidic conditions, the primary degradation pathway to consider is the acid-catalyzed dehydration of the primary alcohol on the ethanol side chain.[1][2][3] This reaction proceeds via protonation of the hydroxyl group, forming a good leaving group (water), which then departs to yield a carbocation. This intermediate can then lead to the formation of an alkene, resulting in a degradation product.

Additionally, while the amine groups will be protonated in acidic conditions, which generally increases their stability against certain oxidative pathways, the presence of strong acids and elevated temperatures can potentially stress the molecule in other ways. However, dehydration of the alcohol is the most probable initial cause for the observed purity loss in an acidic mobile phase, especially if the mobile phase contains a significant fraction of water and a strong acid.

FAQ 2: What are the potential degradation products of this compound under acidic stress?

Based on the structure, two primary degradation products are plausible under acidic conditions.

  • Dehydration Product: The most likely degradation product is the corresponding alkene formed from the acid-catalyzed dehydration of the primary alcohol.[4] The reaction involves the elimination of a water molecule.

  • Ether Dimer: Under certain conditions, particularly with primary alcohols, an intermolecular reaction can occur where two molecules of the alcohol react to form a symmetrical ether.[1] This is generally favored at lower temperatures than alkene formation.

It is crucial to employ analytical techniques such as LC-MS to identify the mass of the observed impurities, which can help confirm the identity of these potential degradation products.

FAQ 3: Are the amine functionalities of this compound expected to degrade in acidic conditions?

The secondary and tertiary amines in the molecule are basic and will be protonated in an acidic environment.[5] This protonation generally makes them less susceptible to oxidation.[6] While secondary amines can be prone to reactions like N-nitrosation, this requires the presence of nitrous acid or nitrite salts, which is a specific condition and not a general consequence of acidic pH.[7] Therefore, under typical acidic conditions used in formulation or analytical chemistry (e.g., using hydrochloric or phosphoric acid), direct degradation of the amine groups is less likely compared to the dehydration of the alcohol side chain. However, extreme conditions of heat and acid concentration could potentially lead to more complex degradation pathways, though these are not the first to consider in routine experimental setups.

Section 2: Troubleshooting Guides

Guide 1: Inconsistent Results in Acidic Formulations

Issue: You are observing significant variability in the potency or purity of your this compound formulation under acidic conditions between different batches or experiments.

Troubleshooting Steps:

  • Control of Temperature: Acid-catalyzed reactions are highly dependent on temperature.[4] Ensure that all experiments are conducted at a consistent and controlled temperature. Use calibrated heating blocks or water baths.

  • Precise pH Control: The rate of acid-catalyzed degradation is directly related to the hydronium ion concentration. Ensure that the pH of your formulation is consistent across all experiments. Use a calibrated pH meter and freshly prepared buffers.

  • Purity of Starting Material: Verify the purity of the this compound batch being used. The presence of impurities could catalyze degradation.

  • Excipient Compatibility: If working with a formulation, ensure that none of the excipients are contributing to the degradation. Acidic excipients, in particular, should be carefully evaluated for their compatibility with the active pharmaceutical ingredient (API).

ParameterRecommendationRationale
Temperature Maintain within ± 1°C of the target.To ensure consistent reaction rates for any degradation.
pH Calibrate pH meter daily. Use buffers within their effective range.To maintain a consistent catalytic environment.
Reagents Use high-purity acids and solvents.To avoid introduction of catalytic impurities.
Guide 2: Unexpected Peaks in HPLC Analysis

Issue: During the analysis of an acid-stressed sample of this compound, you observe unexpected peaks in your chromatogram.

Troubleshooting Steps:

  • Analyze a Placebo: If you are analyzing a formulated product, subject a placebo (the formulation without the API) to the same stress conditions to identify peaks originating from excipient degradation.[8]

  • Analyze an Unstressed Sample: Run a chromatogram of the undegraded API to identify any pre-existing impurities.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main component and the new peaks. Co-elution of multiple components can be misleading.

  • LC-MS Analysis: Couple your HPLC to a mass spectrometer to obtain mass-to-charge ratio (m/z) data for the unexpected peaks. This is the most direct way to identify potential degradation products.

DOT Diagram: Troubleshooting Workflow for Unexpected HPLC Peaks

G Start Unexpected Peaks Observed AnalyzePlacebo Analyze Placebo Sample Start->AnalyzePlacebo AnalyzeUnstressed Analyze Unstressed API Start->AnalyzeUnstressed PeakPurity Perform Peak Purity Analysis Start->PeakPurity IdentifyExcipient Identify Excipient Degradants AnalyzePlacebo->IdentifyExcipient IdentifyImpurity Identify Pre-existing Impurities AnalyzeUnstressed->IdentifyImpurity ConfirmCoelution Confirm/Rule out Co-elution PeakPurity->ConfirmCoelution LCMS Conduct LC-MS Analysis IdentifyDegradant Identify Degradation Products LCMS->IdentifyDegradant IdentifyExcipient->LCMS IdentifyImpurity->LCMS ConfirmCoelution->LCMS

Caption: Workflow for identifying unknown peaks in HPLC.

Guide 3: Designing a Forced Degradation Study

Issue: You need to design a forced degradation study to understand the stability of this compound under acidic conditions and develop a stability-indicating analytical method.

Protocol: Acid-Induced Forced Degradation

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or methanol) to a known concentration (e.g., 1 mg/mL).

  • Stress Application:

    • For mild stress, add an equal volume of 0.1N hydrochloric acid.

    • For moderate stress, add an equal volume of 1N hydrochloric acid.

  • Incubation:

    • Begin by incubating at room temperature and taking time points at 2, 4, 8, and 24 hours.

    • If no degradation is observed, increase the temperature to 60°C and repeat the time points.[8]

  • Neutralization: At each time point, withdraw an aliquot of the sample and neutralize it with an equivalent amount of sodium hydroxide to stop the degradation reaction.

  • Analysis: Analyze the samples by a suitable HPLC method. The target is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at a sufficient level for detection and characterization.[9]

DOT Diagram: Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis PrepStock Prepare 1 mg/mL Stock Solution AddAcid Add 0.1N or 1N HCl PrepStock->AddAcid Incubate Incubate at RT or 60°C AddAcid->Incubate TimePoints Take Time Points (2, 4, 8, 24h) Incubate->TimePoints Neutralize Neutralize Aliquots TimePoints->Neutralize HPLC Analyze by HPLC Neutralize->HPLC Evaluate Evaluate Degradation (Target 5-20%) HPLC->Evaluate

Caption: Workflow for a typical forced degradation study.

Section 3: Mechanistic Insights

Potential Acid-Catalyzed Degradation Pathway of this compound

The primary alcohol of this compound is susceptible to acid-catalyzed dehydration. The mechanism proceeds as follows:

  • Protonation of the Hydroxyl Group: The lone pair of electrons on the oxygen of the hydroxyl group attacks a proton (H⁺) from the acid, forming a protonated alcohol (an alkyloxonium ion). This step converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).[2][4]

  • Loss of Water: The C-O bond breaks, and the water molecule departs, leaving behind a primary carbocation.

  • Deprotonation: A base in the reaction mixture (such as water or the conjugate base of the acid) removes a proton from the adjacent carbon, leading to the formation of a double bond and regenerating the acid catalyst.

DOT Diagram: Acid-Catalyzed Dehydration Mechanism

G Mechanism of Acid-Catalyzed Dehydration Reactant R-CH2-CH2-OH Protonated R-CH2-CH2-OH2+ Reactant->Protonated Protonation Carbocation R-CH2-CH2+ Protonated->Carbocation Loss of H2O Product R-CH=CH2 Carbocation->Product Deprotonation H_plus H+ H2O H2O Base Base:

Caption: Simplified mechanism of alcohol dehydration.

By understanding these potential stability issues and employing systematic troubleshooting and forced degradation studies, researchers can develop robust formulations and analytical methods for this compound.

References

  • Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

  • Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Study.com. [Link]

  • Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. JoVE. [Link]

  • The Continuous Acid-Catalyzed Dehydration of Alcohols in Supercritical Fluids: A New Approach to the Cleaner Synthesis of Acetals, Ketals, and Ethers with High Selectivity. Journal of the American Chemical Society. [Link]

  • 14.4: Dehydration Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]

  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. PubMed. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]

Sources

Technical Support Center: High-Purity Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Imperative

Piperidine scaffolds are the structural backbone of numerous FDA-approved therapeutics, including fentanyl, paroxetine, and methylphenidate. In drug development, the transition from pyridine precursors to saturated piperidines is deceptively simple. While the core transformation is a reduction, the process is plagued by three critical failure modes: catalyst poisoning , dimerization , and loss of stereocontrol .

This guide moves beyond basic textbook protocols. It addresses the mechanistic causality of these failures and provides self-validating systems to ensure high-purity isolation.

Module 1: Troubleshooting Catalyst Deactivation (The "Stall")

Symptom: The reaction initiates but plateaus at <50% conversion. Adding more catalyst yields diminishing returns.

Root Cause Analysis: Nitrogen Coordination

The most common error in pyridine hydrogenation is treating the substrate as a simple aromatic ring. Unlike benzene, pyridine possesses a nitrogen lone pair that acts as a potent Lewis base.

  • Mechanism: The unprotonated nitrogen coordinates strongly to the active sites of heterogeneous catalysts (Pd, Pt, Rh), effectively poisoning the surface.[1]

  • Result: The catalyst surface becomes saturated with "standing" pyridine molecules that block hydrogen adsorption.

Solution Protocol: The Protonation Shield

Objective: Mask the nitrogen lone pair to prevent catalyst binding.

  • Solvent Switch: Replace neutral solvents (MeOH, EtOH) with Glacial Acetic Acid or a mixture of MeOH/HCl .

  • Stoichiometry: Ensure the molar ratio of Acid:Pyridine is

    
     1.1:1.
    
  • Validation:

    • Pre-run: Measure pH; it must be < 4.

    • In-process: If the reaction stalls, do not add more metal. Add 0.5 eq. of acetic acid and repressurize.

Expert Insight: For acid-sensitive substrates where HCl/AcOH is impossible, switch to Rhodium(III) Oxide (Rh₂O₃) or Rh/C . Rhodium exhibits lower affinity for the nitrogen lone pair compared to Palladium, allowing hydrogenation of free-base pyridines under milder conditions (5 bar, 40°C) [1].

Module 2: Preventing Dimerization & Coupling

Symptom: LC-MS shows significant impurities with Mass =


.
Diagnosis:  Intermolecular coupling (Dimerization).
The Mechanism of Failure

During hydrogenation, pyridine is reduced to 1,2-dihydropyridine and 1,2,3,6-tetrahydropyridine intermediates. These are enamines/imines and are highly reactive nucleophiles/electrophiles.

  • Pathway: An intermediate enamine attacks a neighboring iminium species.

  • Trigger: High substrate concentration and neutral pH promote this nucleophilic attack.

Visualizing the Failure Pathway

ReactionPathway Pyridine Pyridine (Substrate) CatSurface Catalyst Surface (Active Site) Pyridine->CatSurface Poisoning (Lone Pair) DHP Dihydropyridine (Intermediate) Pyridine->DHP + H2 THP Tetrahydropyridine (Enamine/Imine) DHP->THP + H2 Piperidine Piperidine (Product) THP->Piperidine + H2 (Fast) Dimer Byproduct: Dimer (Coupling) THP->Dimer Self-Reaction (Low Pressure/Neutral pH)

Figure 1: Mechanistic pathway showing the competition between successful hydrogenation and the two primary failure modes: Catalyst Poisoning and Dimerization.

Prevention Strategy
ParameterOptimal SettingRationale
Pressure High (>10 bar)Forces the rapid reduction of reactive intermediates (

).
Concentration Dilute (<0.1 M)Reduces the statistical probability of intermolecular collision.
Additives Acetic AnhydrideTraps intermediates as stable N-acetyl derivatives (if N-protection is acceptable).

Module 3: Stereocontrol in Substituted Piperidines

Symptom: Inconsistent cis/trans ratios in 2,6- or 2,3-disubstituted piperidines.[2]

The "Face" Challenge

Heterogeneous hydrogenation typically yields the cis isomer (all-syn addition) because the substrate adsorbs flat onto the metal surface. However, "trans-leakage" occurs via:

  • Double Bond Isomerization: The intermediate alkene migrates before final reduction.

  • Desorption/Readsorption: The intermediate leaves the catalyst, flips, and readsorbs.

Troubleshooting Guide for Stereoselectivity

Q: I need the cis-2,6-disubstituted piperidine. Why am I getting trans impurities?

  • A: Your reaction temperature is too high. Higher temperatures facilitate the desorption of the intermediate tetrahydropyridine, allowing it to re-equilibrate.

  • Fix: Lower temperature to <40°C and increase pressure to compensate for rate loss. Use PtO₂ (Adam's Catalyst) in acidic media, which historically favors cis geometry [2].

Q: Can I force trans-selectivity?

  • A: Direct hydrogenation rarely yields high trans selectivity.

  • Fix: Use a Thermodynamic Equilibration post-step.

    • Complete the hydrogenation.[3]

    • Isolate the crude mixture.

    • Reflux with catalytic Pd/C or AlCl₃ to equilibrate to the thermodynamically stable isomer (often trans for 2,6-diequatorial systems).

Master Protocol: High-Purity Hydrogenation of Pyridine

Scope: General reduction of functionalized pyridines to piperidines. Equipment: High-pressure autoclave (Parr reactor).

Step-by-Step Methodology
  • Preparation:

    • Dissolve Pyridine substrate (1.0 equiv) in Glacial Acetic Acid (0.1 M concentration).

    • Note: If the substrate is acid-labile, use MeOH and add 1.05 equiv of H₂SO₄.

  • Catalyst Loading:

    • Add 5 wt% Rh/C or PtO₂ (5 mol% loading).

    • Why Rh? Rhodium minimizes hydrogenolysis (ring opening) side reactions common with Palladium at high temperatures [1].

  • Deoxygenation (Critical):

    • Purge reactor 3x with N₂, then 3x with H₂.

    • Reason: Oxygen is a competitive inhibitor and can induce oxidative side reactions.

  • Reaction:

    • Pressurize to 20 bar (300 psi) H₂.

    • Heat to 40-50°C . Stir vigorously (>800 RPM) to eliminate mass transfer limitations.

  • Monitoring (Self-Validating Step):

    • Check H₂ uptake curve.

    • Stop point: When uptake plateaus.[3] Do not let it stir overnight "just to be safe"—this promotes ring opening (pentylamine formation).

  • Workup:

    • Filter catalyst over Celite.

    • Concentrate acetic acid.

    • Basify with NaOH at 0°C (exothermic!) to extract the free base.

Interactive Troubleshooting Decision Tree

Troubleshooting Start Start: Reaction Analysis CheckConv Is Conversion < 90%? Start->CheckConv CheckImp Are Impurities High? CheckConv->CheckImp No Stall Reaction Stalled? CheckConv->Stall Yes CheckMW Check MS of Impurity CheckImp->CheckMW Yes Poison Diagnosis: Catalyst Poisoning Stall->Poison Yes Soln1 Action: Add Acid (AcOH) Increase Catalyst Load Poison->Soln1 Dimer Mass = 2M + H? (Dimer) CheckMW->Dimer High Mass RingOpen Mass = M + 2H (Linear)? (Ring Opening) CheckMW->RingOpen Linear Alkane Soln2 Action: Dilute Reaction Increase Pressure Dimer->Soln2 Soln3 Action: Lower Temp Switch Cat to Rh/C RingOpen->Soln3

Figure 2: Decision matrix for diagnosing reaction failures based on conversion rates and mass spectrometry data.

References

  • RSC Advances (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.[4][5] [Link]

  • Journal of the Chemical Society (1948). The self-poisoning effect in the hydrogenation of pyridine. [Link]

  • Dalton Transactions (2016). Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine. [Link]

  • University of Liverpool (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. [Link]

Sources

Technical Support Center: Purifying Polar Amino Alcohols with Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these highly polar, often amphoteric, compounds. Here, we will dissect common issues, provide clear, actionable solutions, and explain the fundamental principles behind our recommendations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for developing a successful purification strategy for polar amino alcohols.

Q1: Why are polar amino alcohols so difficult to purify using standard reversed-phase chromatography (e.g., with a C18 column)?

A: Standard reversed-phase chromatography separates compounds based on hydrophobicity. The stationary phase (like C18) is nonpolar, while the mobile phase is polar (typically a mixture of water and acetonitrile or methanol). Highly polar compounds, such as amino alcohols, have very little affinity for the nonpolar stationary phase and are therefore poorly retained.[1][2] They often elute in or near the solvent front (void volume), resulting in no separation from other polar sample components or impurities.[3]

Q2: What are the primary alternative chromatography modes for retaining and separating polar amino alcohols?

A: The most effective techniques leverage different retention mechanisms:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This has become a leading method for separating highly polar compounds.[3][4][5] It uses a polar stationary phase (like bare silica, or phases bonded with amide, diol, or zwitterionic groups) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[5][6] Water acts as the strong, eluting solvent.[1][7]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[8][9][10] Since amino alcohols are ionizable, IEX is a powerful tool. Cation-exchange (negatively charged stationary phase) is used for positively charged amino alcohols (at a pH below their isoelectric point), while anion-exchange (positively charged stationary phase) is used for negatively charged ones (at a pH above their isoelectric point).[9][10]

  • Reversed-Phase with Ion-Pairing Agents: This method modifies a standard reversed-phase system. An ion-pairing reagent, which has a charge opposite to the analyte and a hydrophobic tail, is added to the mobile phase.[11][12] This forms a neutral complex with the amino alcohol, increasing its hydrophobicity and allowing it to be retained on a C18 or similar column.[11]

Q3: How does pH affect the purification of amino alcohols in these different modes?

A: pH is a critical parameter because it dictates the charge state of the amino alcohol and, in some cases, the stationary phase.

  • In HILIC: pH influences the ionization of both the analyte and the stationary phase surface (e.g., silanol groups on silica).[7] This can significantly alter retention by introducing or modifying electrostatic interactions (attraction or repulsion) alongside the primary hydrophilic partitioning mechanism.[6][13]

  • In IEX: The effect of pH is direct and predictable. To bind a positively charged amino alcohol to a cation exchanger, the mobile phase pH must be below the pKa of the amine group and below the isoelectric point (pI) of the molecule.[8] Conversely, for an anion exchanger, the pH must be above the pKa of the alcohol/acidic functions and the pI to ensure a net negative charge.[14]

  • In Reversed-Phase with Ion-Pairing: The pH must be controlled to ensure that both the analyte and the ion-pairing reagent are consistently ionized to form the ion pair.

Part 2: Troubleshooting Guide

This section is formatted to help you quickly diagnose and solve common problems encountered during your experiments.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Problem Probable Cause(s) Recommended Solution(s)
Peak Tailing (especially for basic amino groups)1. Secondary Ionic Interactions: The positively charged amine group on your analyte is interacting with negatively charged, deprotonated silanol groups on the silica-based stationary phase. 2. Incorrect Mobile Phase pH: The pH is in a range where your amino alcohol exists in multiple protonation states. 3. Column Overload: Too much sample has been injected, saturating the stationary phase.[15]1. Add a buffer to the mobile phase: Use a volatile buffer like ammonium formate or ammonium acetate (10-20 mM is a good starting point) to maintain a constant pH and provide counter-ions that shield the silanol interactions.[6] 2. Adjust Mobile Phase pH: Adjust the pH to be at least 1.5-2 units away from the analyte's pKa to ensure it is in a single ionic form.[16] 3. Reduce Sample Load: Dilute your sample and inject a smaller mass onto the column.[15] 4. Use a Different Stationary Phase: Consider an end-capped or a polymer-based column to minimize silanol interactions. Zwitterionic phases can also offer excellent peak shape.[17]
Peak Fronting 1. Sample Solvent Incompatibility: The sample is dissolved in a solvent that is much stronger (more polar in HILIC, less polar in RP) than the mobile phase.[18] 2. Column Overload: Can also manifest as fronting in some cases.1. Match Sample Solvent to Mobile Phase: Dissolve your sample in the initial mobile phase whenever possible. If solubility is an issue, use the weakest solvent that can adequately dissolve the sample.[18] 2. Reduce Injection Volume: If you cannot change the sample solvent, inject the smallest volume possible.
Split or Shouldered Peaks 1. Partially Clogged Column Frit: Particulates from the sample or system have blocked the flow path at the column inlet, causing uneven sample distribution.[15][19] 2. Column Void/Channeling: A void has formed at the head of the column bed due to pressure shocks or degradation of the stationary phase. 3. Co-elution: An impurity is eluting very close to your main peak.1. Filter Your Samples: Always use a 0.22 or 0.45 µm syringe filter before injection. 2. Use a Guard Column: A guard column will protect the analytical column from particulates and strongly retained impurities.[15] 3. Reverse Flush the Column: Disconnect the column and flush it in the reverse direction with a strong solvent (follow manufacturer's instructions).[19] If the problem persists, the column may need to be replaced. 4. Optimize Selectivity: Adjust the mobile phase composition (organic percentage, pH, buffer concentration) or try a different stationary phase to resolve the impurity.[17]
Issue 2: Poor Retention or Low Recovery
Problem Probable Cause(s) Recommended Solution(s)
Analyte Elutes in Void Volume (HILIC) 1. Mobile Phase is Too Strong: The water content in the mobile phase is too high, preventing the analyte from partitioning into the stationary phase's aqueous layer.[3] 2. Insufficient Column Equilibration: The aqueous layer on the stationary phase has not had time to form properly. HILIC columns require longer equilibration times than reversed-phase columns.[20]1. Decrease Water Content: Reduce the percentage of the aqueous component (e.g., go from 90:10 ACN:Water to 95:5 ACN:Water).[6] 2. Increase Equilibration Time: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes before the first injection.[20]
Low or No Recovery of Analyte 1. Irreversible Adsorption: The analyte is binding too strongly to the stationary phase. This can happen with highly charged amino alcohols on IEX columns or due to strong silanol interactions in HILIC.[21] 2. Analyte Degradation: The compound is unstable under the mobile phase conditions (e.g., extreme pH).[22]1. Increase Elution Strength: In IEX, increase the salt concentration of the mobile phase to elute the compound. In HILIC, increase the water percentage or add a small amount of a competing base (if tailing was also an issue). 2. Check Analyte Stability: Run a stability study of your analyte in the mobile phase conditions outside of the column. If degradation is observed, you may need to find a mobile phase with a more neutral pH.[22] 3. Passivate the System: For sensitive analytes, a bio-inert or PEEK-lined system can prevent loss due to adsorption on metal surfaces.[13]

Part 3: Protocols and Data

Workflow Diagram: Chromatography Mode Selection

The following diagram provides a decision-making framework for selecting the appropriate chromatographic technique for your polar amino alcohol.

ModeSelection Start Start: Purify Polar Amino Alcohol CheckRP Attempt separation on a standard C18 reversed-phase column? Start->CheckRP PoorRetention Analyte shows poor or no retention? CheckRP->PoorRetention Yes SuccessRP Success! Optimize RP Method CheckRP->SuccessRP No, retention is adequate PoorRetention->SuccessRP No ChooseAlt Select an Alternative Mode PoorRetention->ChooseAlt Yes CheckCharge Is the analyte ionizable at a workable pH? ChooseAlt->CheckCharge TryHILIC Primary Choice: Hydrophilic Interaction Chromatography (HILIC) CheckCharge->TryHILIC Yes, but polarity is the main separation handle TryIEX Secondary Choice: Ion-Exchange Chromatography (IEX) CheckCharge->TryIEX Yes, and charge is primary separation handle TryRPIP Alternative Choice: Reversed-Phase with Ion-Pairing (RP-IP) CheckCharge->TryRPIP Yes, but want to use existing RP columns OptimizeHILIC Develop & Optimize HILIC Method TryHILIC->OptimizeHILIC OptimizeIEX Develop & Optimize IEX Method TryIEX->OptimizeIEX OptimizeRPIP Develop & Optimize RP-IP Method TryRPIP->OptimizeRPIP

Caption: Decision tree for selecting a chromatography mode for polar amino alcohols.

Protocol: Method Development for HILIC Purification

This protocol outlines a systematic approach to developing a HILIC method for a novel polar amino alcohol.

Objective: To achieve adequate retention (k > 2) and symmetrical peak shape (As < 1.5).

Materials:

  • HILIC Column (Amide, Diol, or Zwitterionic phase recommended for initial screening).[7][21]

  • Mobile Phase A: Acetonitrile (ACN)

  • Mobile Phase B: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate

  • Sample: Amino alcohol dissolved in 90:10 ACN:Water at 1 mg/mL.

Step-by-Step Procedure:

  • Column Installation and Equilibration:

    • Install the HILIC column.

    • Set the flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 column volumes. This is a critical step to form the immobilized water layer on the stationary phase.[20]

  • Initial Scouting Run:

    • Perform a gradient elution from 95% A to 50% A over 10-15 minutes.

    • Inject a small volume (1-5 µL) of your sample.

    • Observe the retention time of your analyte. If it is retained, proceed to optimization. If it elutes near the void, the mobile phase is too strong.

  • Optimization of Organic Content (Isocratic):

    • Based on the scouting run, estimate the %A at which your compound eluted.

    • Perform a series of isocratic runs starting with that %A and adjusting by +/- 2-5%. For example, if it eluted at 80% ACN, test isocratic conditions of 85%, 80%, and 75% ACN.

    • The goal is to find a %A that provides a retention factor (k) between 2 and 10.

  • Optimization of Mobile Phase Additives:

    • If peak shape is poor (tailing), the buffer concentration may be insufficient.

    • Prepare Mobile Phase B with a higher buffer concentration (e.g., increase from 10 mM to 25 mM ammonium acetate).

    • Re-run the optimized isocratic method. Higher buffer concentrations can reduce secondary electrostatic interactions and improve peak shape.[6][16]

  • pH Adjustment (If Necessary):

    • If tailing persists, especially with amine-containing analytes, the mobile phase pH may be influencing silanol activity.

    • Using ammonium acetate allows for pH adjustment. Compare results at pH 4.5 vs. pH 6.0 to see the effect on retention and peak shape. A change in pH can significantly alter the selectivity of the separation.[13]

  • Final Method Validation:

    • Once optimal conditions are found, confirm the method's robustness by making small, deliberate changes to the parameters (e.g., %A +/- 1%, flow rate +/- 5%) and ensuring the separation remains consistent.

Data Table: Properties of Common Amino Alcohols

Understanding the physicochemical properties of your target molecule is essential for method development.

Amino AlcoholpKa (Amine Group)pKa (Hydroxyl Group)Isoelectric Point (pI)Notes
Ethanolamine~9.50>14~9.5Highly polar, primarily basic.
Serine~9.15~13~5.68Amphoteric, with an acidic carboxyl group (pKa ~2.21).
Threonine~9.10~13~5.60Amphoteric, with an acidic carboxyl group (pKa ~2.09).
3-Amino-1-propanol~10.0>14~10.0Primarily basic.
Tris(hydroxymethyl)aminomethane (TRIS)~8.1>14~8.1Common biological buffer, primarily basic.

Note: pKa and pI values are approximate and can vary with temperature and ionic strength.[23][24][25]

References

  • HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). Journal of Separation Science. [Link]

  • Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • Enhancing metabolite coverage using dedicated mobile phases for individual polarity modes in HILIC-MS. (2025, November 19). Analytical and Bioanalytical Chemistry. [Link]

  • HILIC Stationary Phases. Separation Science Online. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019, July 15). Agilent. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

  • HILIC method optimisation using combined mobile phases. Element Lab Solutions. [Link]

  • 5890 Chromatographic Troubleshooting Peak Shape Problem. Agilent. [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. (2012, July 1). LCGC International. [Link]

  • HILIC. Dr. Maisch. [Link]

  • Chromatography Peak Issues Guide. Scribd. [Link]

  • I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me?. (2015, September 24). ResearchGate. [Link]

  • The pKa Table Is Your Friend. (2026, January 9). Master Organic Chemistry. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • HYDROPHILIC-INTERACTION CHROMATOGRAPHY FOR THE SEPARA- TION OF PEPTIDES, NUCLEIC ACIDS AND OTHER POLAR COMPOUNDS. PolyLC. [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials. [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025, February 21). WelchLab. [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020, September 25). Longdom Publishing. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]

  • Importance of ion pair reagents on reverse phase HPLC. (2018, July 21). Pharmaguideline Forum. [Link]

  • Ion Pairing Reagents and Buffers. Regis Technologies. [Link]

  • Ch27 pKa and pI values. University of Calgary. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). LCGC International. [Link]

  • Guide to Ion-Exchange Chromatography. Harvard Apparatus. [Link]

  • Principles of Ion Exchange Chromatography. Phenomenex. [Link]

  • Mastering Ion Exchange Chromatography: Essential Guide. (2025, October 20). Chrom Tech, Inc.. [Link]

  • Ion exchange chromatography: A comprehensive review. (2025, March 31). GSC Online Press. [Link]

  • Bordwell pKa Table. Organic Chemistry Data. [Link]

  • Column chromatography. Columbia University. [Link]

  • Anion Exchange Chromatography. Bio-Rad. [Link]

  • Approximate pKa chart of the functional groups. University of California, Irvine. [Link]

  • pKa values of common acids. (2019, June 18). YouTube. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparison and Methodological Guide to NMR and Mass Spectrometry Analysis

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For researchers working with substituted piperidine scaffolds, which are prevalent in many pharmacologically active agents, a robust analytical workflow is not just a regulatory requirement but a fundamental necessity for reproducible science. This guide provides a detailed analytical perspective on the characterization of 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol , a molecule featuring key functional groups that present both unique challenges and clear opportunities for spectral analysis.

While a publicly available, verified full dataset for this specific molecule is not cataloged, this guide will establish a predicted spectroscopic profile based on foundational principles and expert analysis. We will then compare this predicted profile with experimental data from structurally analogous compounds, providing a clear, comparative framework for researchers. Every protocol and interpretation is presented from the viewpoint of ensuring data integrity and analytical certainty.

Predicted Spectroscopic Profile of this compound

The structure of this compound combines a tertiary amine within the piperidine ring, a secondary amine, and a primary alcohol. This combination dictates its expected behavior in NMR and mass spectrometry.

Molecular Formula: C₈H₁₈N₂O Molecular Weight: 158.24 g/mol

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to overlapping signals from the piperidine ring protons. A high-field instrument (≥400 MHz) is recommended for adequate resolution.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~ 3.60t, J ≈ 5.5 Hz2H-CH₂-OHProtons adjacent to the hydroxyl group are deshielded.
~ 2.85Broad m2HPiperidine H-2e, H-6eEquatorial protons adjacent to the ring nitrogen are deshielded.
~ 2.55t, J ≈ 5.5 Hz2H-N-CH₂-CH₂OHProtons adjacent to the tertiary ring nitrogen.
~ 2.50m1HPiperidine H-4Methine proton adjacent to the methylamino group.
~ 2.40s3H-NH-CH₃Singlet for the N-methyl group.
~ 2.10Broad m2HPiperidine H-2a, H-6aAxial protons adjacent to the ring nitrogen.
~ 1.85Broad m2HPiperidine H-3e, H-5eEquatorial protons.
~ 1.40Broad m2HPiperidine H-3a, H-5aAxial protons, expected to be the most shielded ring protons.
VariableBroad s2H-OH, -NHChemical shift is concentration and solvent-dependent; may exchange with D₂O.
Predicted ¹³C NMR Spectrum

The molecule is asymmetrical, and thus, eight distinct carbon signals are predicted.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~ 60.5-CH₂-OHCarbon attached to the electron-withdrawing oxygen atom.
~ 58.0-N-CH₂-CH₂OHCarbon adjacent to the tertiary nitrogen.
~ 54.0Piperidine C-2, C-6Carbons flanking the ring nitrogen.
~ 51.5Piperidine C-4Methine carbon attached to the nitrogen.
~ 34.0-NH-CH₃N-methyl carbon.
~ 30.0Piperidine C-3, C-5Carbons adjacent to the C-4 methine.
Predicted Mass Spectrum (Electrospray Ionization, ESI+)

In positive ion mode ESI-MS, the molecule is expected to readily protonate at one of its two nitrogen atoms.

Predicted m/zIon SpeciesRationale
159.15[M+H]⁺Protonated molecular ion; expected to be the base peak.
141.14[M+H - H₂O]⁺Loss of water from the protonated molecule.
114.13[M+H - CH₂CH₂OH]⁺Cleavage of the ethanol side chain.
84.08[C₅H₁₀N]⁺Fragmentation of the piperidine ring, likely via alpha-cleavage.[1]
44.05[CH₃NHCH₂]⁺Alpha-cleavage adjacent to the secondary amine.

Comparative Analysis with Structurally Related Compounds

To ground our predictions, we can compare them to the known spectral features of similar molecules. This comparative approach is crucial when developing analytical methods for new chemical entities.

Comparison Molecule 1: 2-(4-Aminopiperidin-1-yl)ethan-1-ol

This molecule is the closest structural analog, lacking only the N-methyl group on the 4-position amine.[2]

  • ¹H NMR: The absence of the N-methyl singlet (around 2.40 ppm) is the most obvious difference. The signals for the piperidine ring protons will be in similar regions, though the chemical shift of the H-4 proton will be slightly different due to the change from a secondary to a primary amine.

  • ¹³C NMR: The signal for the N-methyl carbon (~34.0 ppm) will be absent. The chemical shift of the C-4 carbon will also shift slightly.

  • Mass Spec: The molecular weight is 144.21 g/mol .[3] The [M+H]⁺ ion would be observed at m/z 145.13. The fragmentation pattern would be similar, with losses of water and the ethanol side chain.

Comparison Molecule 2: Piperidine

Examining the parent heterocycle helps assign the core ring signals.

  • ¹H NMR (in CDCl₃): The spectrum shows three main regions: ~2.79 ppm (protons on C2/C6), ~1.58 ppm (protons on C3/C5), and ~2.04 ppm for the NH proton.[4] In our target molecule, the substitution at N-1 breaks this symmetry and introduces significant downfield shifts for the C2/C6 protons.

  • Mass Spec: The molecular ion for piperidine is at m/z 85. A dominant fragment is seen at m/z 84 ([M-H]⁺), resulting from the loss of a hydrogen atom from the nitrogen.[1]

Comparison Molecule 3: 2-(Methylamino)ethanol

This molecule represents the N-substituted side chain of our target.

  • ¹H NMR (in CDCl₃): Key signals are observed around 3.65 ppm (-CH₂-OH), 2.70 ppm (-NH-CH₂-), and 2.44 ppm (-NH-CH₃).[5] These values strongly support the predicted chemical shifts for the side-chain protons in our target molecule.

Experimental Protocols for Robust Characterization

To ensure the generation of high-quality, reproducible data for regulatory submission or publication, the following protocols are recommended.

High-Resolution NMR Spectroscopy

Objective: To obtain unambiguous ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) for complete structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent. Methanol-d₄ or Chloroform-d are suitable choices. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Ensure the instrument is properly shimmed to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • To confirm exchangeable protons (-OH, -NH), re-acquire the spectrum after adding a drop of D₂O to the NMR tube and shaking. The signals for these protons will diminish or disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.[6]

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[7]

  • 2D NMR (if required): For complex or overlapping signals, acquire a COSY (¹H-¹H correlation) and an HSQC (¹H-¹³C one-bond correlation) spectrum to definitively assign proton and carbon signals.

NMR_Workflow

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition via accurate mass measurement and to propose a fragmentation pathway for structural support.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the analyte (~1-10 µg/mL) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • MS Scan (Full Scan):

    • Infuse the sample directly or via flow injection.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • The high-resolution data should allow for the calculation of the elemental formula of the [M+H]⁺ ion, which must match the theoretical value within a narrow mass tolerance (e.g., < 5 ppm).

  • Tandem MS (MS/MS) Scan:

    • Select the [M+H]⁺ ion (m/z 159.15) as the precursor ion.

    • Fragment the precursor ion using collision-induced dissociation (CID).

    • Acquire the spectrum of the resulting product ions. This data is crucial for confirming the connectivity of the molecule.[8]

MS_Fragmentation

Conclusion

The structural characterization of this compound is readily achievable through a combined application of high-resolution NMR and mass spectrometry. While direct experimental data is not publicly cataloged, a reliable spectroscopic profile can be predicted based on the analysis of its constituent functional groups and comparison with structurally related compounds. The ¹H and ¹³C NMR spectra will provide a definitive map of the carbon skeleton and proton environments, while HRMS and tandem MS will confirm the elemental composition and key structural motifs through predictable fragmentation patterns. The methodologies outlined in this guide represent a robust, self-validating approach to ensure the analytical certainty required by researchers, scientists, and drug development professionals.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from a general search for NMR and MS spectra.
  • Sigma-Aldrich. 2-[4-(Aminomethyl)piperidin-1-yl]ethanol.
  • MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(21), 5035.
  • SciSpace. (2016). Synthesis and NMR analysis of 13C and 15N-labeled long-chain polyamines (LCPAs). Organic & Biomolecular Chemistry, 14(40), 9636-9643.
  • ResearchGate. (2020). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)....
  • PubChem. 2-(4-Aminopiperidin-1-yl)ethan-1-ol. Retrieved from [Link]

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • ChemicalBook. 2-(4-Amino-piperidin-1-yl)-ethanol.
  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • Trinity College Dublin, School of Chemistry. Mass Spectrometry: Fragmentation.
  • Sigma-Aldrich. 2-(4-(Aminomethyl)piperidin-1-yl)ethanol.
  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3326.
  • PubChem. 1-(4-Ethylpiperidin-2-yl)-2-(methylamino)ethanol. Retrieved from [Link]

  • alpaipars. NMR spectroscopy in pharmacy. Retrieved from a review article on NMR in pharmaceutical analysis.
  • ResearchGate. (2014). Representative 1 H-NMR spectra: (i) n-anilino ethanol (ii).... Retrieved from a publication on azobenzene-functionalized polyelectrolytes.
  • Trinity College Dublin, School of Chemistry. Analysis of a 4-Methylpentedrone Analog.

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-Aminopiperidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The 4-aminopiperidine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a cornerstone for a multitude of therapeutic agents. Its prevalence in drugs targeting a wide array of conditions—from potent analgesics and cognition enhancers to antiviral and antifungal agents—underscores its importance to drug development professionals.[1][2][3][4][5] The specific substitution pattern and stereochemistry of this core dictate its pharmacological profile, making the choice of synthetic route a critical decision that impacts yield, purity, scalability, and the potential for diversification.

This guide provides an in-depth comparison of the most prevalent and field-proven synthetic routes to 4-aminopiperidine derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering insights to help researchers select the optimal path for their specific synthetic goals.

Core Synthetic Strategies: A Comparative Overview

The synthesis of the 4-aminopiperidine core can be broadly approached from two directions: direct installation of the amino group onto a pre-formed piperidine ring or the transformation of a C4-substituent into an amine. The most common strategies are Reductive Amination, Curtius Rearrangement, and Hofmann Rearrangement.

Synthetic Route Typical Starting Material Key Transformation Primary Advantages Key Disadvantages Scalability
Reductive Amination N-protected-4-piperidoneKetone + Amine → AmineHigh efficiency, broad substrate scope, readily available starting materials, one-pot procedures.[4][6]Requires specific, sometimes expensive, reducing agents; potential for over-alkylation.[7]Excellent
Curtius Rearrangement N-protected-piperidine-4-carboxylic acidCarboxylic Acid → Acyl Azide → Isocyanate → AmineExcellent functional group tolerance, mild conditions, stereochemical retention.[8][9][10]Use of potentially explosive azide intermediates requires caution; multi-step process.[11]Good
Hofmann Rearrangement N-protected-piperidine-4-carboxamidePrimary Amide → Isocyanate → AmineUtilizes readily available amides; avoids azide intermediates.[12][13]Requires stoichiometric bromine and strong base; product has one less carbon than the starting amide (not an issue for this specific target).[12][14]Moderate
Schmidt Reaction N-protected-piperidine-4-carboxylic acidCarboxylic Acid + Hydrazoic Acid → AmineDirect conversion of carboxylic acids to amines in one step.[15][16]Uses highly toxic and explosive hydrazoic acid; requires strong acid conditions.[15][17]Poor
Gabriel Synthesis N-protected-4-halopiperidineAlkyl Halide + Phthalimide → AmineAvoids over-alkylation, clean reaction for primary amines.[18][19]Requires harsh cleavage conditions (e.g., hydrazine); generally limited to primary alkyl halides.[18][20]Moderate

In-Depth Analysis of Key Synthetic Routes

Reductive Amination of 4-Piperidones

This is arguably the most versatile and widely adopted method for synthesizing 4-aminopiperidine derivatives.[4] The strategy's strength lies in its convergence and efficiency, directly coupling a piperidone with an amine source.

Causality and Mechanistic Insight: The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ by a hydride reagent. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred because it is mild enough not to reduce the starting ketone, is selective for the iminium ion, and does not require stringent pH control.[7][21] Alternative reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but are more toxic and work best under slightly acidic conditions to facilitate iminium formation. Catalytic hydrogenation offers a greener alternative but can sometimes lead to over-reduction or require specialized equipment.[22][23]

Caption: Mechanism of Reductive Amination.

This route's popularity is evident in its application for creating libraries of compounds for drug discovery, such as inhibitors of Hepatitis C virus assembly and novel antifungals.[1][4]

The Curtius Rearrangement

The Curtius rearrangement provides an elegant alternative, particularly when the synthetic precursor is a carboxylic acid, such as isonipecotic acid. This reaction converts a carboxylic acid into a primary amine with the loss of one carbon atom (as CO2), proceeding through an isocyanate intermediate.[9][24][25]

Causality and Mechanistic Insight: The key step is the thermal or photochemical decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas.[10] This rearrangement is a concerted process, ensuring the stereochemistry of the migrating group is retained.[10] The isocyanate is a versatile intermediate; trapping it with water leads to an unstable carbamic acid that decarboxylates to the desired amine.[11] Alternatively, trapping with an alcohol like tert-butanol yields a Boc-protected amine directly, which is a significant advantage in multi-step synthesis.[10] The use of diphenylphosphoryl azide (DPPA) allows for a one-pot conversion from the carboxylic acid, enhancing procedural efficiency.[11] This method was effectively used to synthesize a key building block for CCR5 antagonists, demonstrating its utility in complex molecule synthesis free of toxic reagents like diethylaluminum cyanide.[8]

Sources

The Pivotal Role of the Piperidine Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol Analogs as Sigma-1 Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-[4-(methylamino)piperidin-1-yl]ethan-1-ol scaffold represents a significant pharmacophore in modern medicinal chemistry, particularly in the pursuit of selective ligands for the sigma-1 (σ1) receptor. This chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum membrane, is implicated in a myriad of cellular functions and represents a promising therapeutic target for a range of central nervous system (CNS) disorders, including neurodegenerative diseases and pain.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of analogs based on this core structure, offering insights into the chemical modifications that govern their affinity and selectivity for the σ1 receptor.

The Core Scaffold: A Foundation for High-Affinity Binding

The this compound core can be dissected into three key regions amenable to chemical modification: the N-methylamino group at the 4-position of the piperidine ring, the piperidine ring itself, and the 2-ethanol substituent on the piperidine nitrogen. Each of these regions plays a critical role in the molecule's interaction with the σ1 receptor, and subtle changes can lead to significant shifts in binding affinity and selectivity.

Comparative Analysis of Analog Performance

The following sections detail the impact of structural modifications on the σ1 receptor affinity of this compound analogs. The discussion is supported by a comprehensive table of experimental data, primarily focusing on the inhibition constant (Ki) as a measure of binding affinity.

The Influence of N-Substitution on the 4-Aminopiperidine Moiety

The nature of the substituent on the 4-amino group is a critical determinant of σ1 receptor affinity. While the parent methylamino group confers a certain level of activity, modifications at this position can either enhance or diminish binding.

  • N-Alkylation: Increasing the steric bulk of the N-alkyl group beyond a methyl group generally leads to a decrease in σ1 receptor affinity. This suggests that the binding pocket accommodating this portion of the molecule is sterically constrained.

  • N-Benzylation and Related Arylalkyl Groups: Introduction of a benzyl group or other small arylalkyl moieties can be well-tolerated and in some cases, may enhance affinity through favorable hydrophobic or aromatic interactions within the receptor binding site.[3]

  • N-Acylation: Acylation of the 4-amino group to form amides generally results in a significant reduction in σ1 receptor affinity. This is likely due to the introduction of a carbonyl group which may be electronically and sterically disfavored, and the loss of the basicity of the nitrogen, which is often crucial for receptor interaction.

Modifications of the Piperidine Ring and the N-Substituent

The piperidine ring serves as a central scaffold, and its substitution pattern, as well as the nature of the substituent on the piperidine nitrogen, profoundly influences ligand binding.

  • Piperidine Nitrogen Substitution: The substituent on the piperidine nitrogen is a key modulator of σ1 receptor affinity. Small alkyl groups, such as methyl, are often optimal.[4] Larger or more polar groups can lead to a decrease in affinity. For instance, replacement of a central cyclohexane ring in a known σ1 ligand with an N-unsubstituted piperidine ring resulted in a notable decrease in affinity, which was restored and even enhanced upon N-methylation.[4]

  • Ethanol Side Chain: The 2-ethanol side chain is a common feature in many high-affinity σ1 receptor ligands. The hydroxyl group can participate in hydrogen bonding interactions within the receptor. Modifications to this chain, such as extension, branching, or replacement with other functional groups, can significantly impact binding affinity.

The following diagram illustrates the key structural components of the 2-[4-(amino)piperidin-1-yl]ethan-1-ol scaffold and their influence on sigma-1 receptor affinity.

SAR_Summary cluster_scaffold 2-[4-(Amino)piperidin-1-yl]ethan-1-ol Scaffold cluster_r1 R1: 4-Amino Substituent cluster_r2 R2: Piperidine N-Substituent cluster_piperidine Piperidine Core Scaffold Core Structure R1_Methyl Methyl (Baseline) Scaffold->R1_Methyl Modulation at 4-amino position R2_Ethanol Ethanol (Favorable) Scaffold->R2_Ethanol Ethanol side chain Piperidine_N N-Methyl (Optimal) Scaffold->Piperidine_N Piperidine N-substitution R1_Benzyl Benzyl (Tolerated/Enhanced) R1_Methyl->R1_Benzyl Arylalkyl can enhance affinity R1_Acyl Acyl (Decreased Affinity) R1_Benzyl->R1_Acyl Acylation is detrimental Piperidine_NH N-H (Reduced Affinity) Piperidine_N->Piperidine_NH N-methylation is key

Caption: Key structure-activity relationships for 2-[4-(amino)piperidin-1-yl]ethan-1-ol analogs at the σ1 receptor.

Quantitative Comparison of Analog Performance

The following table summarizes the σ1 receptor binding affinities for a series of representative analogs, providing a quantitative basis for the SAR discussion.

Compound IDR1 (at 4-amino)Piperidine N-Substituentσ1 Ki (nM)Reference
1 -CH3-CH2CH2OH(Baseline)N/A
2a -H-CH2CH2-Ph165[4]
2b -CH3-CH2CH2-PhHigh Affinity[4]
3 -Benzyl-CH2CH2OHVariable[3]
4 -C(O)CH3-CH2CH2OHLow AffinityN/A

Note: "N/A" indicates that specific quantitative data for the parent compound was not available in the reviewed literature, and its activity is inferred as a baseline. "High Affinity" and "Low Affinity" are qualitative descriptors based on the trends observed in the cited literature.

Experimental Protocols: Sigma-1 Receptor Radioligand Binding Assay

The determination of a compound's affinity for the σ1 receptor is typically achieved through a competitive radioligand binding assay. This protocol is a representative example based on established methodologies.[5][6]

Objective: To determine the inhibition constant (Ki) of test compounds for the σ1 receptor.

Materials:

  • Receptor Source: Guinea pig brain membranes (a rich source of σ1 receptors).

  • Radioligand: [³H]-(+)-Pentazocine, a selective σ1 receptor ligand.

  • Non-specific Binding Control: Haloperidol (at a high concentration, e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Stock solutions of the this compound analogs in a suitable solvent (e.g., DMSO).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Filtration apparatus.

Workflow Diagram:

protocol_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_termination Termination & Measurement cluster_analysis Data Analysis prep_reagents Prepare reagents: - Guinea pig brain membranes - [3H]-(+)-Pentazocine - Haloperidol - Test compounds - Assay buffer setup_total Total Binding: Membranes + Radioligand + Buffer prep_reagents->setup_total setup_nsb Non-specific Binding: Membranes + Radioligand + Haloperidol prep_reagents->setup_nsb setup_test Test Compound Binding: Membranes + Radioligand + Test Compound prep_reagents->setup_test incubation Incubate at 25°C for 150 minutes setup_total->incubation setup_nsb->incubation setup_test->incubation filtration Rapid filtration through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation Place filters in scintillation vials with cocktail washing->scintillation counting Measure radioactivity using a liquid scintillation counter scintillation->counting calc_specific Calculate specific binding: Total - Non-specific counting->calc_specific calc_inhibition Determine % inhibition by test compounds calc_specific->calc_inhibition calc_ic50 Calculate IC50 values using non-linear regression calc_inhibition->calc_ic50 calc_ki Calculate Ki using the Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Workflow for a sigma-1 receptor competitive binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brains in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer to the desired protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Add assay buffer, radioligand, haloperidol, and membrane suspension.

    • Test Compound: Add assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plates at 25°C for 150 minutes to allow binding to reach equilibrium.

  • Termination of Assay: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the CPM of the non-specific binding wells from the CPM of the total binding wells.

    • For each test compound concentration, calculate the percentage of specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of potent and selective σ1 receptor ligands. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to the 4-amino substituent and the piperidine nitrogen are critical for optimizing binding affinity. Specifically, maintaining a small N-alkyl group on the piperidine nitrogen, such as a methyl group, appears crucial for high affinity. Future research in this area should focus on fine-tuning the substituents on the 4-amino group to explore further interactions within the σ1 receptor binding pocket, as well as investigating the role of the ethanol side chain in more detail. A thorough understanding of these SAR principles will undoubtedly accelerate the discovery of novel therapeutic agents targeting the σ1 receptor for the treatment of various CNS disorders.

References

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed, 26646191. [Link]

  • SIGMA-1 EUROPE COST Action. (2025). Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. [Link]

  • Martin, K. N., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 269. [Link]

  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. [Link]

  • van der Vlugt, S. T. G. C. M. L., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(42), 11849-11858. [Link]

  • Manetti, D., et al. (2003). 4-Aminopiperidine Derivatives as a New Class of Potent Cognition Enhancing Drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2321-2324. [Link]

  • Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed, 12824022. [Link]

  • Journal of Applied Bioanalysis. (2023). Synthesis Evaluation Study Of Some New 4 Aminopiperidine Semicarbazones As An Antiamnesic And Cognition Enhancing Agents. [Link]

  • Mach, R. H., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(13), 2339-2349. [Link]

  • Sahnoun, S., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15. [Link]

  • Zampieri, D., et al. (2015). Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands. European Journal of Medicinal Chemistry, 92, 354-363. [Link]

  • Amata, E., et al. (2024). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 270, 116345. [Link]

  • van der Vlugt, S. T. G. C. M. L., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(42), 11849-11858. [Link]

  • Ghelardini, C., et al. (1996). Novel potent sigma 1 ligands: N-[omega-(tetralin-1-yl)alkyl]piperidine derivatives. Journal of Medicinal Chemistry, 39(4), 939-947. [Link]

  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5894-5903. [Link]

  • Zampieri, D., et al. (2015). Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. PubMed, 25544256. [Link]

  • Wünsch, B., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, e2500128. [Link]

  • ChemRxiv. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]

  • Emami, S., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 15(1), 24828. [Link]

  • Science Journal of University of Zakho. (2018). ONE-POT SYNTHESIS, PHARMACOLOGICAL EVALUATION, DOCKING STUDY, AND DFT CALCULATIONS FOR SELECTED IMIDAZOLIDINE-2,4-DIONES. [Link]

  • Foroumadi, A., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Molecular Diversity. [Link]

  • Khan, A., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7857. [Link]

  • Ayoup, M. S., et al. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 13(11), 1367-1383. [Link]

Sources

Comparative Analysis of Piperidine vs. Piperazine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, the choice between a piperidine and a piperazine scaffold is rarely a binary decision of convenience; it is a strategic maneuver that dictates the physicochemical, pharmacokinetic (PK), and pharmacodynamic (PD) destiny of a drug candidate.[1][2]

As a Senior Application Scientist, I present this guide to dissect the functional nuances of these two privileged heterocycles. While piperidine (a mono-nitrogen system) offers lipophilic bulk and high basicity, piperazine (a 1,4-di-nitrogen system) introduces a unique vector for solubility and distal functionalization. This guide moves beyond textbook definitions to explore the causality of their behavior in biological systems, supported by experimental protocols and rigorous structural analysis.

Physicochemical & Structural Architecture[1]

The fundamental difference lies in the electronic environment created by the second nitrogen atom in piperazine.[3] This is not merely a structural addition; it is an electronic modulator.

Comparative Physicochemical Profile[1][2][3][4]
FeaturePiperidine ScaffoldPiperazine ScaffoldImpact on Drug Design
Structure Azacyclohexane (1 N)1,4-Diazacyclohexane (2 N)Piperazine offers two attachment vectors.
Basicity (pKa) High (~11.2)Moderate (pKa₁ ~9.8, pKa₂ ~5.3)Piperazine is less likely to be fully protonated at physiological pH.
Lipophilicity (LogP) HighLow (More Polar)Piperazine lowers LogP, aiding solubility.
H-Bonding 1 Acceptor / 1 Donor2 Acceptors / 2 DonorsPiperazine increases Polar Surface Area (PSA).
Conformation Chair (defined axial/equatorial)Chair (dynamic twist-boat access)Piperazine has higher conformational flexibility.
The "Inductive Withdrawal" Effect

The most critical mechanistic distinction is the basicity attenuation . In piperazine, the distal nitrogen exerts an electron-withdrawing inductive effect (-I) on the proximal nitrogen.

  • Piperidine: The lone pair is highly available, leading to a pKa ~11.2. At physiological pH (7.4), it is almost exclusively protonated (

    
    ). This drives high affinity for acidic residues (e.g., Asp in GPCRs) but risks lysosomal trapping  and phospholipidosis .
    
  • Piperazine: The second nitrogen lowers the pKa of the first to ~9.8 and the second to ~5.3. This ensures a significant fraction exists as a mono-cation or neutral species at pH 7.4, improving membrane permeability despite the lower lipophilicity.

Pharmacokinetic Profiles: ADME & Metabolism

The metabolic fate of these scaffolds differs sharply. The diagram below visualizes the metabolic "hotspots" that medicinal chemists must protect.

MetabolicPathways cluster_0 Piperidine Metabolism cluster_1 Piperazine Metabolism Pip Piperidine Core Oxidation C-Oxidation (CYP450) (Alpha-carbon hydroxylation) Pip->Oxidation RingOpen Ring Opening (Aldehyde/Acid formation) Oxidation->RingOpen Pz Piperazine Core NDealk N-Dealkylation (Loss of substituent) Pz->NDealk NOx N-Oxidation (N-Oxide formation) Pz->NOx Cleavage Ethylenediamine Cleavage Pz->Cleavage Rare

Figure 1: Comparative metabolic liabilities. Piperidine is prone to carbon oxidation, while piperazine is susceptible to N-oxidation and dealkylation.

Metabolic Stability Insights
  • Piperidine: The

    
    -carbon (next to N) is a hotspot for CYP450-mediated hydroxylation. Blocking this position with fluorine or methyl groups is a standard strategy to extend half-life (
    
    
    
    ).
  • Piperazine: The primary liability is N-dealkylation or N-oxidation . N-oxides can be reactive metabolites or simply inactive, leading to rapid clearance. However, the piperazine ring itself is generally resistant to ring-opening compared to the oxidative cleavage seen in piperidines.

Case Studies in Bioisosteric Replacement
Case Study A: Selectivity Tuning in Sigma Receptors

In the design of dual Histamine H3 / Sigma-1 receptor ligands, swapping piperidine for piperazine drastically altered selectivity profiles.

  • Observation: Piperidine-based ligands showed high affinity for both H3 and Sigma-1.

  • The Switch: Replacing the piperidine with piperazine maintained H3 affinity but significantly increased selectivity for Sigma-1 over Sigma-2.

  • Mechanism: The piperazine's distal nitrogen formed a specific H-bond network within the Sigma-1 binding pocket that the hydrophobic tail of the piperidine could not replicate [1].

Case Study B: Solubility Enhancement in Kinase Inhibitors

Many kinase inhibitors (e.g., Imatinib) utilize an N-methylpiperazine moiety.

  • Challenge: The core pharmacophore (often a biaryl system) is highly lipophilic and insoluble.

  • Solution: Appending a piperazine ring introduces a solubilizing "handle."[5] The N1 nitrogen binds the hinge region, while the N4 nitrogen (exposed to solvent) is protonated, increasing aqueous solubility by orders of magnitude without disrupting the binding mode [2].

Experimental Protocols

As a senior scientist, I emphasize that synthesis protocols must account for the specific reactivity differences—primarily the nucleophilicity of the secondary amine.

Protocol 1: Comparative Buchwald-Hartwig N-Arylation

Objective: Couple the scaffold to an aryl halide. Critical Distinction: Piperazine has two nucleophilic sites. To obtain a mono-arylated product, one nitrogen must be protected (e.g., N-Boc-piperazine), whereas piperidine requires no such protection.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Amine: Piperidine OR N-Boc-Piperazine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: BINAP or Xantphos (3 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene (anhydrous)

Workflow:

  • Inert Atmosphere: Charge a reaction vial with Aryl Bromide, Catalyst, Ligand, and Base. Purge with Argon. Why? Pd(0) species are oxygen-sensitive.

  • Amine Addition: Add the amine and solvent.

    • Piperidine:[1][2][3][6][7][8][9] Direct addition.

    • Piperazine:[2][3][5][9][10][11][12][13][14][15] Use N-Boc-piperazine to prevent polymerization or bis-arylation.

  • Thermal Activation: Heat to 80-100°C for 4-12 hours. Monitor via LC-MS.

  • Workup: Filter through Celite. For piperazine, a subsequent deprotection step (TFA/DCM) is required to liberate the distal nitrogen.

Protocol 2: pKa Determination via Potentiometric Titration

Objective: Determine the ionization constants to predict lysosomal trapping.

  • Preparation: Dissolve 5 mg of the compound in 0.1 M KCl (ionic strength adjuster).

  • Titration: Titrate with 0.1 M HCl and 0.1 M KOH using an autotitrator under

    
     atmosphere (to exclude 
    
    
    
    ).
  • Data Analysis: Plot pH vs. Volume.

    • Piperidine derivatives will show a single inflection point (typically pH 9-11).

    • Piperazine derivatives will show two inflection points. The gap between pKa1 and pKa2 indicates the degree of electronic communication between the nitrogens.

Decision Matrix: When to Use Which?

Use the following logic flow to guide your scaffold selection process.

DecisionTree cluster_advice Expert Tip Start Start: Scaffold Selection Solubility Is the lead compound poorly soluble? Start->Solubility H_Bond Does the target pocket require a distal H-bond donor? Solubility->H_Bond No UsePz SELECT PIPERAZINE (Solubilizing, H-bond donor) Solubility->UsePz Yes Metab Is the molecule suffering rapid oxidative clearance? H_Bond->Metab No H_Bond->UsePz Yes UsePip SELECT PIPERIDINE (Lipophilic, High Affinity) Metab->UsePip No (Stable) Metab->UsePip Yes (Block metabolic site) Note If Piperidine causes hERG issues due to high basicity, switch to Piperazine to lower pKa.

Figure 2: Strategic decision tree for scaffold selection based on ADME/Tox constraints.

References
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. [Link]

  • The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

Sources

A Comparative Guide to HPLC-Based Purity Validation of 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. One such critical intermediate is 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol, a polar, basic compound featuring a piperidine core. Its structural attributes are common in a variety of pharmacologically active agents, making its purity paramount.[1] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of this compound, weighing them against alternative and orthogonal techniques. Our focus extends beyond procedural steps to elucidate the scientific rationale behind method selection and validation, ensuring a robust and reliable quality control strategy.

The Analytical Challenge: Retaining and Resolving Polar Amines

The analysis of polar compounds like this compound by traditional reversed-phase (RP) HPLC presents a significant challenge.[2] These molecules often exhibit poor retention on nonpolar stationary phases (like C18) and are prone to peak tailing due to interactions with residual silanols on the silica support. Furthermore, this specific analyte lacks a strong chromophore, complicating detection by UV-Vis spectrophotometry, a common HPLC detector.[3] Addressing these challenges requires a carefully considered chromatographic strategy, often involving mobile phase modification, specialized column chemistries, or derivatization.

Primary Method: Validated Reversed-Phase HPLC

Despite the challenges, RP-HPLC remains a workhorse in pharmaceutical analysis due to its versatility and robustness.[4] With appropriate method development, it can be optimized for the accurate purity determination of this compound.

Experimental Protocol: RP-HPLC with Pre-Column Derivatization

Given the analyte's poor UV absorbance, a pre-column derivatization step is essential to introduce a chromophore, thereby enhancing detection sensitivity.[3] Reagents like 4-toluenesulfonyl chloride can be used for this purpose.[5][6]

1. Derivatization Procedure:

  • Reagents: 4-toluenesulfonyl chloride (derivatizing agent), sodium bicarbonate buffer (pH ~9), analyte standard/sample, quenching agent (e.g., a primary amine like glycine), and a suitable organic solvent (e.g., acetonitrile).

  • Step 1: Dissolve a precisely weighed amount of the analyte in the sodium bicarbonate buffer.

  • Step 2: Add an excess of 4-toluenesulfonyl chloride solution in acetonitrile.

  • Step 3: Vortex the mixture and allow it to react at a controlled temperature (e.g., 50°C) for a specified time (e.g., 30 minutes).

  • Step 4: Add the quenching agent to react with the excess derivatizing reagent.

  • Step 5: Dilute the final solution with the mobile phase to the desired concentration for HPLC analysis.

2. HPLC Conditions: The following table outlines a typical set of starting conditions for the analysis of the derivatized analyte.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good hydrophobic retention for the derivatized, less polar analyte.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA gradient elution (e.g., 30% B to 70% B over 20 minutes) is often necessary to separate the main peak from potential impurities and derivatization by-products. The acidic mobile phase ensures the protonation of any residual basic sites on the silica, improving peak shape.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[6]
Column Temp. 30°CProvides stable and reproducible retention times.[6]
Detection UV at 254 nmThe introduced toluenesulfonyl group provides strong absorbance at this wavelength.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring adequate sensitivity.
Method Validation According to ICH Q2(R1) Guidelines

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8] For a purity assay, the validation must adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for this process.[9][10]

Workflow for HPLC Method Validation

Caption: Workflow for HPLC method validation per ICH Q2(R1).

Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.Peak purity analysis (using DAD or MS) should show no co-elution. Degradation products should be well-resolved from the main peak.
Linearity To demonstrate that test results are directly proportional to the concentration of the analyte in the sample.[8]Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 120% of the target concentration).
Accuracy To determine the closeness of the test results to the true value.Mean recovery of 98.0% to 102.0% at multiple concentration levels.
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-day): RSD ≤ 2.0%.Intermediate Precision (inter-day, inter-analyst): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]Signal-to-Noise ratio of 10:1; must be verified for precision and accuracy.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition (±2%), column temperature (±5°C), or flow rate (±0.1 mL/min) are varied.

Comparative Analysis: Alternative and Orthogonal Methods

Relying on a single analytical technique can introduce bias.[11] Therefore, comparing the primary HPLC method with alternative and orthogonal techniques is crucial for a comprehensive purity assessment.[12][13] Orthogonal methods, which measure the analyte based on different chemical or physical principles, are particularly valuable for confirming purity results.[11]

Analytical TechniquePrincipleApplicability for AnalyteAdvantagesDisadvantages
Reversed-Phase HPLC (Primary) Partitioning based on hydrophobicity.High, with derivatization.Robust, versatile, well-understood, high resolution.[14]Requires derivatization for this analyte; potential for poor retention of polar impurities.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[15]Excellent.Superior retention for polar compounds, compatible with MS, uses high organic mobile phases enhancing ESI-MS sensitivity.[16][17]Can have longer equilibration times, mechanism is complex and can be less intuitive for method development.[18]
Gas Chromatography (GC-MS) Partitioning of volatile compounds between a gaseous mobile phase and a stationary phase.Moderate, requires derivatization to increase volatility.High sensitivity and specificity (with MS), excellent for volatile impurities like residual solvents.[19][20][21]Limited to thermally stable and volatile (or derivatizable) compounds; potential for analyte degradation at high temperatures.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.High.Provides absolute purity without needing a specific reference standard of the analyte; gives structural information.Lower sensitivity compared to chromatographic methods; requires specialized equipment and expertise.

Discussion and Recommendations

For routine quality control and purity testing of this compound, a validated Reversed-Phase HPLC method with pre-column derivatization offers the best balance of performance, cost, and accessibility. It is a reliable technique capable of separating the main component from a range of potential process-related impurities and degradation products.[1]

However, for reference standard characterization or in-depth impurity profiling, employing an orthogonal method is highly recommended. HILIC is an excellent choice as a complementary liquid chromatography technique because its separation mechanism is fundamentally different from RP-HPLC, offering a different selectivity for polar analytes and impurities.[17][18] It directly addresses the primary challenge of retaining the polar parent compound without derivatization.

Gas Chromatography serves a more specialized role, being the gold standard for analyzing volatile impurities, particularly residual solvents, which are a critical quality attribute for any pharmaceutical intermediate.[19] Finally, qNMR should be considered for the absolute purity determination of a primary reference standard, against which routine HPLC methods can be calibrated.

Conclusion

The validation of purity for this compound requires a nuanced analytical approach. While a well-developed and validated RP-HPLC method is suitable for routine analysis, its limitations in handling a polar, non-chromophoric analyte must be addressed, typically through derivatization. A comprehensive quality control strategy should not exist in a vacuum; it must be supported by a comparative understanding of alternative techniques. Integrating orthogonal methods like HILIC for polar impurity analysis and GC-MS for volatile impurities provides a multi-faceted and robust system for ensuring the quality and safety of this critical pharmaceutical intermediate. This layered approach embodies the principles of modern analytical science, where confidence in a result is built upon corroborating evidence from independent and diverse methodologies.

References

  • HILIC. Dr. Maisch.

  • Buszewski, B., & Noga, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.

  • Kumar, A., & Kumar, R. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Analytical & Pharmaceutical Research, 9(5), 224-230.

  • Hydrophilic Interaction Liquid Chromatography (HILIC). Sigma-Aldrich.

  • Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. Thermo Fisher Scientific.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • Orthogonal method in pharmaceutical product analysis. Alphalyse.

  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.

  • Gas Chromatography and its Applications in Pharmaceutical Industry. Technology Networks.

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas.

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.

  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 87, 105-115.

  • Quality Guidelines. International Council for Harmonisation.

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology, 31(10), 86-98.

  • 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis. Drawell.

  • Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.

  • Ensuring Purity for Chromatography in Pharmaceutical Analysis. Thomas Scientific.

  • Hoogmartens, J., et al. (2003). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis, 31(3), 445-457.

  • HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. SIELC Technologies.

  • Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15, 714.

  • Dolan, J. W. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. LCGC Europe, 33(8), 406-412.

  • Chemical Analysis Using Gas Chromatography: An All-inclusive Handbook. News-Medical.

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.

  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom.

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619.

  • A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619.

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation Blog.

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials.

  • Advances, Applications, and Challenges in RP HPLC Method Development. International Journal of Advanced Research in Science, Communication and Technology, 3(1).

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO.

  • Advances, Applications, and Challenges in RP HPLC Method Development. Scilit.

Sources

A Senior Application Scientist's Guide to Docking Studies of Substituted Piperidine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of computational docking methodologies for the analysis of substituted piperidine ligands. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a robust and validated approach to predicting ligand-protein interactions. The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in numerous approved pharmaceuticals and its favorable physicochemical properties.[1] This guide will equip you with the knowledge to critically evaluate and select the most appropriate docking strategies for your piperidine-focused drug discovery projects.

The Privileged Piperidine Scaffold: A Chemist's Companion

The piperidine motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds.[1] Its synthetic accessibility, chemical stability, and ability to modulate properties like lipophilicity and water solubility make it an attractive framework for drug design.[2] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating crucial interactions within a protein's active site.[2] These "drug-like" characteristics have led to the successful development of piperidine-containing drugs for a wide range of therapeutic areas, including neurodegenerative diseases, cancer, and infectious diseases.[2][3]

Comparative Performance of Docking Software for Piperidine Ligands

Here, we compare some of the most widely used docking programs in the research community: AutoDock, GOLD, and Glide.[1][4]

Docking SoftwareSearch AlgorithmScoring Function(s)Key Strengths & Considerations
AutoDock/Vina Lamarckian Genetic Algorithm[3]Empirical Free Energy Force Field[5]Open-source and widely cited.[1] Effective for protein-ligand docking and virtual screening.[1][5] AutoDock Vina offers improved speed and accuracy.[5]
GOLD Genetic Algorithm[6]GoldScore, ChemScore, ChemPLP, ASP[6]Known for its high accuracy in predicting ligand binding and flexibility.[6] Offers a high degree of configurability with user-defined constraints.[6]
Glide (Schrödinger) Hierarchical search protocolGlideScore, EmodelGenerally demonstrates consistent performance across diverse binding sites.[7] Often outperforms other programs in reproducing crystallographic binding poses.[5][7]

Expert Insight: The choice of software is often dependent on the specific biological target and the nature of the piperidine ligands. For initial, high-throughput virtual screening, the speed of AutoDock Vina can be advantageous. For more detailed and accurate binding mode prediction, particularly for lead optimization, the robustness of Glide or the flexibility of GOLD might be more suitable. It is often a good practice to cross-validate findings using at least two different docking programs.

A Validated Workflow for Piperidine Ligand Docking Studies

A rigorous and well-documented workflow is essential for the reproducibility and reliability of any computational study. The following protocol outlines a self-validating system for conducting docking studies of substituted piperidine ligands.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis & Refinement PDB 1. Protein Preparation (PDB Structure Retrieval, Chain Selection, Protonation) Ligand 2. Ligand Preparation (2D to 3D Conversion, Energy Minimization, Tautomer/Protonation States) Grid 3. Grid Generation (Define Binding Site) PDB->Grid Ligand->Grid Docking 4. Molecular Docking (Run Docking Algorithm) Grid->Docking Redocking 5. Protocol Validation (Re-dock Co-crystallized Ligand, Calculate RMSD) Docking->Redocking Scoring 6. Pose Analysis & Scoring (Analyze Binding Energy, Key Interactions) Redocking->Scoring MD 7. (Optional) MD Simulation (Assess Pose Stability) Scoring->MD SAR 8. Inform SAR (Guide Further Synthesis) MD->SAR

Caption: A generalized workflow for a comparative molecular docking study.

Experimental Protocol: Step-by-Step Methodology

1. Protein Preparation:

  • Objective: To prepare the receptor structure for docking by ensuring it is chemically correct and free of artifacts from the experimental structure determination process.

  • Procedure:

    • Retrieve the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove any non-essential components such as water molecules, co-solvents, and duplicate protein chains.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues, particularly histidines, at a physiological pH.

    • Perform a brief energy minimization of the protein structure to relieve any steric clashes.

2. Ligand Preparation:

  • Objective: To generate a low-energy 3D conformation of the piperidine ligand with the correct chemical properties.

  • Procedure:

    • Generate the 2D structure of the substituted piperidine ligand.

    • Convert the 2D structure to a 3D conformation.

    • Perform a thorough energy minimization of the ligand structure using a suitable force field.

    • Generate different possible tautomers and protonation states of the ligand, as these can significantly influence binding.

3. Grid Generation:

  • Objective: To define the active site or the region of interest on the protein where the docking calculations will be performed.

  • Procedure:

    • Identify the binding site of the protein. If a co-crystallized ligand is present, its coordinates can be used to define the center of the grid box.

    • Define the dimensions of the grid box to encompass the entire binding pocket, providing sufficient space for the ligand to move and rotate freely.

4. Molecular Docking:

  • Objective: To predict the binding pose and affinity of the piperidine ligand within the defined active site of the protein.

  • Procedure:

    • Select the appropriate docking algorithm and scoring function based on the research question and available computational resources.

    • Execute the docking simulation, allowing the program to explore various conformations and orientations of the ligand.

    • The program will generate a set of predicted binding poses, each with a corresponding docking score.

5. Protocol Validation (Self-Validating System):

  • Objective: To ensure the reliability of the chosen docking protocol.

  • Procedure:

    • If a crystal structure with a co-crystallized ligand is available, re-dock this native ligand back into the protein's active site using the same protocol.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[3][7]

6. Pose Analysis and Scoring:

  • Objective: To analyze the predicted binding poses and identify the most likely binding mode.

  • Procedure:

    • Rank the docked poses based on their docking scores. The pose with the lowest binding energy is typically considered the most favorable.

    • Visually inspect the top-ranked poses to analyze the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

    • Compare the interaction patterns of different substituted piperidine ligands to understand the structure-activity relationship (SAR).

7. (Optional) Molecular Dynamics (MD) Simulation:

  • Objective: To assess the stability of the predicted ligand-protein complex over time.

  • Procedure:

    • Take the top-ranked docked pose as the starting structure for an MD simulation.

    • Run the simulation for a sufficient duration (e.g., nanoseconds) to observe the dynamics of the complex.

    • Analyze the trajectory to determine if the key interactions observed in the docked pose are maintained throughout the simulation.

8. Informing Structure-Activity Relationship (SAR):

  • Objective: To use the docking results to guide the design and synthesis of new, more potent piperidine derivatives.

  • Procedure:

    • Identify which substitutions on the piperidine ring lead to improved binding affinity and favorable interactions.

    • Propose new modifications to the ligand structure based on the insights gained from the docking study.

Visualizing Piperidine Ligand Interactions

The following diagram illustrates a hypothetical binding mode of a substituted piperidine ligand within a receptor's active site, highlighting key interactions that contribute to its binding affinity.

G cluster_protein Protein Active Site cluster_ligand Substituted Piperidine Ligand ASP120 ASP 120 TYR250 TYR 250 PHE300 PHE 300 SER150 SER 150 Piperidine Piperidine Ring Piperidine->ASP120 Salt Bridge (N-H...O) Piperidine->TYR250 Hydrophobic Interaction Substituent1 Substituent 1 (e.g., Benzyl group) Substituent1->PHE300 Pi-Pi Stacking Substituent2 Substituent 2 (e.g., Amide group) Substituent2->SER150 Hydrogen Bond (C=O...H-O)

Caption: Key interactions of a substituted piperidine ligand in a protein active site.

Conclusion

Molecular docking is an indispensable tool in modern drug discovery for rapidly assessing the potential of new chemical entities. For substituted piperidine ligands, a carefully chosen and rigorously validated docking protocol can provide invaluable insights into their binding modes and guide the optimization of their therapeutic properties. By understanding the strengths and weaknesses of different docking software and adhering to a systematic workflow, researchers can harness the power of computational chemistry to accelerate the development of novel piperidine-based drugs. This guide serves as a foundational resource for designing and executing docking studies with the scientific integrity and technical accuracy required for success in this competitive field.

References

  • MDPI. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Available from: [Link]

  • CCDC. Protein–Ligand Docking with GOLD. Available from: [Link]

  • Taylor & Francis Online. Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Available from: [Link]

  • Perola, E., Walters, W. P., & Charifson, P. S. (2004). A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance.
  • MDPI. Piperidine Derivatives as Enzyme Inhibitors: A Technical Guide. Available from: [Link]

  • Lephar. Software | Computational Insights into Drug Discovery. Available from: [Link]

  • Center for Computational Structural Biology. DOCKING. Available from: [Link]

Sources

Spectroscopic Analysis Guide: 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol

[1]

Executive Summary & Chemical Profile

Target Molecule: this compound Formula: C₈H₁₈N₂O Exact Mass: 158.1419 Da Role: Intermediate in drug synthesis; potential metabolite.[1]

The Analytical Challenge

The primary challenge in analyzing this compound is not detection, but structural discrimination .[1] During synthesis, alkylation of the precursor 4-(methylamino)piperidine with 2-chloroethanol (or ethylene oxide) can occur at two distinct nucleophilic sites:

  • N1 (Ring Nitrogen): The desired product (Target).

  • N4 (Exocyclic Nitrogen): The regio-isomeric impurity, 2-(methyl(piperidin-4-yl)amino)ethan-1-ol.[1]

Standard UV-HPLC is insufficient due to the lack of a strong chromophore. Therefore, this guide compares NMR (for structural certification) and LC-MS/MS (for high-sensitivity quantification).[1]

Comparative Analysis: NMR vs. LC-MS/MS

The following table contrasts the performance of the two primary analytical workflows.

FeatureMethod A: 500 MHz ¹H-NMR Method B: LC-ESI-MS/MS
Primary Utility Structural Certification (Regio-isomer ID)Trace Quantification (Purity/PK Studies)
Specificity High (Distinguishes N1 vs. N4 substitution)Medium (Requires chromatographic separation of isomers)
LOD (Limit of Detection) ~10 µM (Low sensitivity)< 1 nM (High sensitivity)
Sample Requirement ~5-10 mg< 1 µg
Throughput Low (10-30 min/sample)High (3-5 min/sample)
Key Limitation Requires high purity (>90%) for clear assignmentBlind to connectivity without fragmentation analysis
Expert Insight

Recommendation: Use NMR during the process development phase to validate the synthetic route and ensure N1-selectivity. Switch to LC-MS/MS for quality control (QC) and biological assays where sensitivity outweighs structural nuance.[1]

Detailed Spectroscopic Characterization

A. Nuclear Magnetic Resonance (¹H-NMR)

NMR is the only method capable of definitively proving the ethanol chain is attached to the piperidine ring nitrogen (N1) rather than the methylamino nitrogen (N4).[1]

Theoretical Shift Assignment (D₂O, 500 MHz)

Based on fragment analysis of 1-substituted piperidines and N-methyl amines.

  • N-Methyl Group (Exocyclic):

    • Target (N1-sub): The N4-nitrogen is secondary.[1][2] The N-Me singlet appears upfield, approx δ 2.35 ppm .

    • Isomer (N4-sub): The N4-nitrogen becomes tertiary.[1] The N-Me singlet shifts downfield.

  • Ethanol Side Chain (N-CH₂-CH₂-OH):

    • Triplet (O-CH₂): δ 3.65 ppm (J ≈ 6.0 Hz).

    • Triplet (N-CH₂): δ 2.55 ppm (J ≈ 6.0 Hz).

  • Piperidine Ring:

    • H-4 (Methine): Multiplet at δ 2.40–2.50 ppm .

    • H-2,6 (Equatorial/Axial): Distinct splitting pattern due to the fixed chair conformation if protonated.

B. Mass Spectrometry (LC-MS/MS)

For quantification, we utilize the specific fragmentation pattern of the piperidine core.[1]

  • Parent Ion: [M+H]⁺ = 159.15 m/z

  • Key Fragments (MS²):

    • 141.1 m/z: Loss of H₂O (Characteristic of the hydroxyethyl tail).[1]

    • 114.1 m/z: Loss of the ethanol chain (C₂H₅O) or cleavage of the N-substituent.[1]

    • 84.1 m/z: Tetrahydropyridine characteristic fragment (RDA cleavage).[1]

Experimental Protocols

Protocol 1: Structural Validation via ¹H-NMR

Objective: Confirm N1-alkylation.[1]

  • Sample Prep: Dissolve 10 mg of the product in 600 µL of D₂O (Deuterium Oxide). If the free base is oily, use CDCl₃ for better resolution of the OH/NH protons.

  • Acquisition:

    • Pulse sequence: Standard zg30 (30° pulse).

    • Scans: 64 (to resolve minor isomeric impurities).

    • Relaxation Delay (D1): 1.0 s.

  • Validation Criterion: Look for the integration ratio. The N-Me singlet (3H) must integrate 1:1 with the integration of the H-4 methine (1H).

Protocol 2: Trace Quantification via LC-MS/MS

Objective: Quantify product in plasma or reaction mixture.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][3]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • MS Parameters (ESI+):

    • Source Temp: 350°C.

    • Capillary Voltage: 3500 V.

    • MRM Transition: 159.1 → 141.1 (Quantifier), 159.1 → 84.1 (Qualifier).

Visualizations

Analytical Decision Workflow

This diagram illustrates the logic flow for choosing the correct analytical method based on the sample stage.

AnalyticalWorkflowSampleUnknown SamplePurityCheckPurity CheckSample->PurityCheckHighConcHigh Conc.(Synthesis)PurityCheck->HighConc>1 mg/mLLowConcTrace/Bio(Metabolite)PurityCheck->LowConc<1 µg/mLDecisionIsomer Check?HighConc->DecisionLCMSLC-MS/MS(Quantification)LowConc->LCMSNMR1H-NMR(Structural ID)Decision->NMRYes (Regio-isomer)Decision->LCMSNo (Routine QC)

Figure 1: Decision matrix for selecting between NMR and LC-MS based on sample concentration and the need for isomer differentiation.

MS Fragmentation Pathway

Proposed fragmentation mechanism for the [M+H]+ ion (m/z 159).[1]

FragmentationParentParent Ion[M+H]+ = 159.15Frag1Fragment A[M+H - H2O]+m/z = 141.1Parent->Frag1- H2O (18 Da)Frag2Fragment BPiperidine Corem/z = 84.1Frag1->Frag2- C3H7N (57 Da)

Figure 2: Proposed ESI+ fragmentation pathway for MRM transition monitoring.

References

  • Sigma-Aldrich. 1-Boc-4-(methylamino)piperidine Product Specification. Accessed 2024.[2] Link (Provides baseline spectral data for the piperidine core).

  • Passarella, D., et al. "Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol."[1] Universitá degli Studi di Milano. Link (Source for N-hydroxyethyl piperidine spectral characteristics).[1]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-(Methylamino)piperidine derivatives. NIST Chemistry WebBook. Link (Reference for fragmentation patterns of substituted piperidines).[1]

  • National Institutes of Health (NIH). Analysis of piperidine metabolites in biological fluids. PubMed Central. Link (General protocols for LC-MS of piperidine metabolites).

A Comparative Guide to the In Vitro Evaluation of 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro testing of novel derivatives based on the 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol scaffold. While direct experimental data on this specific series is emerging, this document establishes a robust, scientifically-grounded testing paradigm based on the well-documented activities of structurally related piperidine compounds. By leveraging established methodologies for analogous molecules, researchers can efficiently characterize the biological activity of this promising chemical series.

The core structure, featuring a substituted piperidine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have shown significant potential in modulating key biological targets implicated in a range of pathologies. Based on extensive analysis of related compounds, this guide will focus on two primary, high-probability target classes: Acetylcholinesterase (AChE) , relevant for neurodegenerative diseases like Alzheimer's, and Sigma (σ) Receptors , which are implicated in various central nervous system (CNS) disorders and cancer.

Section 1: Acetylcholinesterase Inhibition Assays

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone of symptomatic treatment for Alzheimer's disease.[1] Several piperidine-containing molecules are known AChE inhibitors. The following details the standard in vitro methodology to quantify the AChE inhibitory potential of novel this compound derivatives.

The Ellman's Assay: A Foundational Method

The most common and reliable method for assessing AChE inhibition is the spectrophotometric method developed by Ellman.[2] This assay's widespread adoption is due to its simplicity, reliability, and adaptability to a high-throughput 96-well plate format.

Causality of Experimental Choice: The Ellman's assay indirectly measures the activity of AChE by quantifying the product of a reaction catalyzed by the enzyme. AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at approximately 412 nm. The rate of color formation is directly proportional to AChE activity. The presence of an inhibitor will slow this rate.

Detailed Experimental Protocol: Ellman's Assay

Reagents and Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or recombinant human AChE

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test derivatives of this compound

  • Donepezil (or other known AChE inhibitor) as a positive control

  • 96-well microplate and spectrophotometer

Step-by-Step Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compounds, positive control (e.g., donepezil), ATCI, and DTNB in an appropriate buffer. A small amount of a co-solvent like DMSO may be used to dissolve the test compounds.

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • Phosphate buffer

    • AChE enzyme solution

    • Varying concentrations of the test derivative or control. A vehicle control (buffer with DMSO, if used) is essential.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.

  • Initiation of Reaction: Add the substrate, ATCI, to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction (V) is determined from the slope of the absorbance versus time plot.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI) add_reagents Add Buffer, AChE, & Test Compounds prep_reagents->add_reagents prep_compounds Prepare Test Compounds & Positive Control prep_compounds->add_reagents pre_incubate Pre-incubate (e.g., 15 min at 37°C) add_reagents->pre_incubate add_substrate Add Substrate (ATCI) to initiate reaction pre_incubate->add_substrate read_absorbance Kinetic Reading (Absorbance at 412 nm) add_substrate->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining AChE inhibition using the Ellman's assay.

Comparative Data for Structurally Related Compounds

The following table presents hypothetical IC50 values for a series of this compound derivatives, illustrating how data would be presented. These values are based on published data for other piperidine-based AChE inhibitors to provide a realistic comparison.[1][2]

Compound IDR1-Group (on Methylamino)R2-Group (on Ethan-1-ol)IC50 (µM) for AChE
Control Donepezil-0.024
Parent HH> 100
DERIV-01 BenzylH15.2
DERIV-02 HPhenyl45.8
DERIV-03 BenzylPhenyl5.6
DERIV-04 3-MethoxybenzylH12.1

Section 2: Sigma (σ) Receptor Binding Assays

Sigma receptors, classified into σ1 and σ2 subtypes, are intracellular chaperone proteins involved in a multitude of cellular functions.[3] Their modulation is a promising strategy for treating CNS disorders and certain cancers. Many piperidine derivatives exhibit high affinity for sigma receptors.[3] Radioligand binding assays are the gold standard for determining the affinity of a compound for these receptors.

Radioligand Competition Binding Assays

Causality of Experimental Choice: This technique directly measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. The principle is based on the law of mass action. In a preparation containing the target receptor, a fixed concentration of a radiolabeled ligand (e.g., -pentazocine for σ1) is added. In parallel experiments, increasing concentrations of the unlabeled test compound are also added. The test compound will compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor preparation is then measured. A potent test compound will displace the radioligand at lower concentrations, resulting in a lower radioactive signal.

Detailed Experimental Protocol: Sigma Receptor Binding

Reagents and Materials:

  • Receptor Source: Guinea pig brain homogenates (for σ1) or rat liver homogenates (for σ2).[3]

  • Radioligand:

    • For σ1: -pentazocine

    • For σ2: [³H]DTG (1,3-di-o-tolylguanidine) in the presence of a high concentration of a selective σ1 ligand to block σ1 sites.

  • Incubation Buffer (e.g., Tris-HCl)

  • Test derivatives of this compound

  • Haloperidol or other known sigma ligands as a positive control

  • Glass fiber filters and a cell harvester

  • Scintillation cocktail and a liquid scintillation counter

Step-by-Step Procedure:

  • Tissue Preparation: Homogenize the appropriate tissue (guinea pig brain or rat liver) in ice-cold buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In test tubes, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or control.

  • Non-specific Binding: A set of tubes containing a high concentration of a non-radiolabeled ligand (e.g., haloperidol) is included to determine non-specific binding.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 120 minutes) to reach equilibrium.

  • Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Calculate the Ki (inhibitory constant) value using the Cheng-Prusoff equation, which also requires the Kd (dissociation constant) of the radioligand. The Ki is a measure of the affinity of the test compound for the receptor.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Quantification & Analysis prep_membranes Prepare Receptor Membranes (e.g., Brain Homogenate) incubate Incubate Membranes, Radioligand & Test Compound prep_membranes->incubate prep_ligands Prepare Radioligand & Test Compounds prep_ligands->incubate terminate Terminate by Rapid Filtration (on Glass Fiber Filters) incubate->terminate wash Wash Filters to Remove Unbound Radioligand terminate->wash scintillation Scintillation Counting to Measure Radioactivity wash->scintillation calc_binding Calculate Specific Binding & % Inhibition scintillation->calc_binding det_ki Determine Ki Value (Cheng-Prusoff Equation) calc_binding->det_ki

Sources

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Novel Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the cytotoxic performance of novel piperidine compounds. Moving beyond a simple listing of data, this document synthesizes experimental evidence with mechanistic insights to provide a comprehensive technical resource for advancing anticancer drug discovery.

The Piperidine Scaffold: A Privileged Structure in Oncology

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in numerous FDA-approved drugs has earned it the designation of a "privileged structure."[3] This is due to its conformational flexibility and its ability to serve as a versatile scaffold, enabling the creation of three-dimensional molecules that can effectively interact with complex biological targets.[3][4] In oncology, piperidine derivatives are integral to a multitude of anticancer agents, demonstrating diverse mechanisms of action ranging from the induction of apoptosis and cell cycle arrest to direct DNA interaction and inhibition of key signaling pathways.[3][5][6] This guide focuses on comparing the cytotoxic efficacy of several recently developed piperidine derivatives to inform next-generation drug design.

Comparative In Vitro Cytotoxicity of Novel Piperidine Derivatives

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) value, which represents the concentration required to inhibit cell growth by 50%. A lower value indicates higher potency. The following table summarizes the cytotoxic activity of several promising piperidine compounds against a panel of human cancer cell lines, collated from recent preclinical studies.

Derivative/Compound IDCancer Cell LineCell TypeIC50 / GI50 (µM)Key Mechanistic Finding
Compound 17a PC3Prostate0.81Tubulin Polymerization Inhibitor[7]
MGC803Gastric1.09Induces Apoptosis[7]
MCF-7Breast1.30Colchicine Binding Site Inhibitor[8]
DTPEP MCF-7Breast (ER+)0.8 ± 0.04G0/G1 Phase Cell Cycle Arrest[5]
MDA-MB-231Breast (ER-)1.2 ± 0.12Increases Reactive Oxygen Species (ROS)[5]
Piperidone P3 HL-60Leukemia~1.7 (CC50)Induces Apoptosis & Stress-Mediated Death[9]
Piperidone P5 HL-60Leukemia~2.0 (CC50)Most potent of P3-P5 series in study[9]
Compound 1 PC-3Prostate6.3 (µg/mL)Interacts with DNA[6]
Compound 25 PC-3Prostate6.4 (µg/mL)Interacts with DNA[6]

Analysis of Comparative Efficacy:

The data reveals that subtle structural modifications to the piperidine scaffold can lead to significant differences in cytotoxic potency and cancer cell line specificity. For instance, Compound 17a demonstrates broad-spectrum, sub-micromolar activity against prostate, gastric, and breast cancer cells, establishing it as a potent antiproliferative agent.[7] Its mechanism as a tubulin polymerization inhibitor that binds at the colchicine site highlights a clinically validated avenue for anticancer therapy.[8]

Similarly, the tamoxifen-derived compound DTPEP shows strong activity against both estrogen receptor-positive (MCF-7) and negative (MDA-MB-231) breast cancer cells, suggesting a mechanism that is not solely dependent on the estrogen receptor pathway.[5] Its ability to induce cell cycle arrest and elevate ROS levels points to a multi-faceted cytotoxic effect.[5] The novel piperidones P3 and P5 show particular promise against leukemia cells, with high selectivity compared to non-malignant cells.[9] Furthermore, studies on compounds like 1 and 25 suggest that DNA interaction can be a viable mechanism of action for this class of molecules.[6]

Core Mechanisms of Piperidine-Induced Cytotoxicity

The cytotoxic effects of these compounds are not arbitrary; they are rooted in the disruption of specific and critical cellular processes. Many novel piperidine derivatives converge on the induction of apoptosis, or programmed cell death, a primary goal of cancer chemotherapy.

A common pathway involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[5] This event triggers a cascade of enzymatic activations, ultimately leading to the activation of "executioner" caspases, such as caspase-3 and caspase-9, which dismantle the cell, leading to its death.[5]

G Piperidine Novel Piperidine Compound Bcl2 Bcl-2 (Anti-apoptotic) XIAP Piperidine->Bcl2 inhibits Bax Bax (Pro-apoptotic) Piperidine->Bax activates Mito Mitochondrial Membrane Disruption Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway often targeted by cytotoxic piperidine compounds.

Self-Validating Experimental Protocols

To ensure the generation of reliable and reproducible cytotoxicity data, standardized and well-controlled assays are paramount. Below are detailed protocols for two of the most common colorimetric assays used in the field.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a gold standard for assessing cell viability.[10] Its scientific premise rests on the activity of mitochondrial dehydrogenase enzymes in living cells, which convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[10]

A. Reagents and Materials

  • Target cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution

  • 96-well flat-bottom sterile microplates

  • Test piperidine compounds dissolved in a suitable solvent (e.g., DMSO)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (wavelength detection at ~570 nm)

B. Step-by-Step Methodology

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "medium only" (blank) and "cells + vehicle" (negative control).

  • Incubation: Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth. This waiting period is critical to ensure that the observed effects are due to the compound and not cellular stress from plating.

  • Compound Treatment: Prepare serial dilutions of the piperidine compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. For the vehicle control, add medium with the same concentration of solvent (e.g., 0.1% DMSO) used for the test compounds.

  • Treatment Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and mix gently.

  • Formazan Development: Incubate the plate for an additional 2-4 hours. During this time, only viable cells will convert the MTT to visible purple crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution (DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance on a microplate reader at a wavelength of 570 nm.

C. Data Analysis

  • Subtract the absorbance of the blank (medium only) from all other readings.

  • Calculate the percentage of cell viability for each treatment using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

  • Plot the percentage of viability against the compound concentration (on a logarithmic scale) to determine the IC50 value using non-linear regression analysis.

G A 1. Seed Cells (5,000-10,000 cells/well) B 2. Incubate 24h (Allow cell adherence) A->B C 3. Add Piperidine Compounds (Serial Dilutions) B->C D 4. Incubate 48-72h (Drug exposure) C->D E 5. Add MTT Reagent (20 µL/well) D->E F 6. Incubate 2-4h (Formazan crystal formation) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Read Absorbance (~570 nm) G->H I 9. Calculate IC50 Value H->I

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol, a substituted piperidine derivative. Adherence to these procedures is paramount for ensuring laboratory safety, environmental stewardship, and regulatory compliance.

Hazard Assessment and Chemical Profile
  • Piperidine Derivatives: Piperidine itself is a flammable, corrosive, and toxic liquid.[1][2][3] Derivatives often retain these hazardous characteristics. They can cause severe skin burns and eye damage, and may be harmful if inhaled or swallowed.[1][2]

  • Amino Alcohols: Compounds like 2-(Methylamino)ethanol are known to be combustible liquids, harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[4] They may also cause respiratory irritation and have the potential for target organ damage with prolonged exposure.[4]

  • Aqueous Solutions: This compound is likely a water-soluble liquid or solid. However, aqueous solutions of such chemicals are generally not suitable for drain disposal due to their potential toxicity and impact on aquatic life.[5][6]

Given these characteristics, this compound should be treated as a hazardous waste .

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling this compound for disposal, it is imperative to be equipped with the appropriate PPE to minimize exposure risks.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for bulk transfers.Protects against splashes and potential eye irritation or corrosion.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation, burns, or toxic absorption.[1][2]
Body Protection Laboratory coat.Protects against incidental skin contact and contamination of personal clothing.[1]
Respiratory Protection Not typically required for small quantities handled in a well-ventilated area. Use a respirator with an appropriate cartridge if aerosols are generated or if working outside a fume hood.Minimizes the risk of inhaling potentially irritating or toxic vapors.[2]

Safety First: Always handle this chemical waste within a certified chemical fume hood to ensure adequate ventilation and to contain any potential vapors.[7] Ensure that an eyewash station and safety shower are readily accessible.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process to ensure safety and compliance with local, state, and federal regulations.

Step 1: Waste Segregation and Containerization
  • Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste.[7]

  • Chemical Compatibility: The container must be chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is generally suitable.[8]

  • No Mixing of Waste: Crucially, do not mix this waste with other chemical waste streams, especially strong oxidizing agents or acids, to prevent hazardous reactions. [9][10]

  • Aqueous vs. Solvent Waste: Collect aqueous and organic solvent wastes separately.[11]

Step 2: Labeling the Hazardous Waste Container

Proper labeling is a critical compliance step. The label must be securely attached to the container and include the following information:

  • The words "Hazardous Waste".[10][12]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[12]

  • The approximate concentration or percentage of the chemical in the waste container.[12]

  • The date when waste was first added to the container (accumulation start date).[8]

  • The specific hazards (e.g., Corrosive, Toxic).[13]

Step 3: Storage of Hazardous Waste
  • Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste.[5][8][12] This prevents the release of vapors and reduces the risk of spills.

  • Secondary Containment: Store the container in a secondary containment bin to capture any potential leaks.[8]

  • Designated Storage Area: Store the waste in a designated, well-ventilated, and cool area, away from incompatible materials.[7] This is often referred to as a "Satellite Accumulation Area" within the laboratory.[10]

  • Quantity Limits: Be aware of the maximum volume of hazardous waste allowed to be stored in your laboratory.[5][8]

Step 4: Arranging for Disposal
  • Contact EHS: Once the waste container is nearly full (around 90%), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[12]

  • Professional Disposal: Your EHS department will arrange for a licensed hazardous waste disposal company to collect, transport, and properly dispose of the chemical waste in accordance with all regulatory requirements.[7]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[1]

  • Cleanup: Carefully collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.[1][2]

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department.

Disposal of Empty Containers

Empty containers that held this compound must also be managed properly.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).[5][9]

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste.[8] For highly toxic chemicals, the first three rinses should be collected.[8]

  • Deface Label: Completely remove or deface the original chemical label on the container.[5][8]

  • Final Disposal: Once thoroughly rinsed and air-dried, the container can typically be disposed of as non-hazardous solid waste (e.g., in a designated glass disposal box).[8]

Disposal Decision Workflow

DisposalWorkflow start Waste Generation: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container segregate Segregate Waste: No Mixing with Incompatibles container->segregate storage Store in Secondary Containment in Satellite Accumulation Area segregate->storage full Container 90% Full? storage->full add_waste Continue to Add Waste full->add_waste No ehs_pickup Contact EHS for Waste Pickup full->ehs_pickup Yes add_waste->storage end Professional Disposal by Licensed Vendor ehs_pickup->end

Caption: Decision workflow for the disposal of this compound.

References
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PIPERIDINE. Retrieved from [Link]

  • Cannon Instrument Company. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, June 24). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • ASU Environmental Health and Safety. (2023, March 10). Lab safety: Hazardous waste management [Video]. YouTube. Retrieved from [Link]

  • InsideEPA.com. (2004, May 26). EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. NIH. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Aminopiperidin-1-yl)ethan-1-ol. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]

  • How To: Lab. (2022, May 23). How To: Lab Waste [Video]. YouTube. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

  • University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF) [Video]. YouTube. Retrieved from [Link]

  • NOP. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Environmental Marketing Services. (2024, February 12). Waste Disposal in Laboratory. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Inference-Based Approach

The molecular structure of 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol contains a piperidine core, secondary and tertiary amine functionalities, and a primary alcohol. This combination suggests a hazard profile characterized by corrosivity, toxicity, and irritation. Our assessment is based on the known hazards of similar chemical entities.

Hazard CategoryPotential Effects & RationaleSupporting Analogues
Skin Corrosion / Irritation Causes severe skin burns and irritation. Amines are known to be corrosive. Structurally similar compounds confirm this, indicating the potential for severe damage upon contact.[1][2][3]N-Methylpiperidine[1][2], 2-(Methylamino)ethanol, Piperidine[4][5]
Serious Eye Damage Causes serious, potentially irreversible eye damage. Direct contact with splashes or vapors can lead to severe burns and blindness.[2]N-Methylpiperidine[2], 1-Piperidineethanol
Acute Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin. Piperidine derivatives can be toxic. The compound should be handled with measures to prevent any route of exposure.[1][6]N-Methylpiperidine[1], 1-Piperidineethanol[6], 2-(Methylamino)ethanol
Respiratory Irritation May cause respiratory tract irritation. Vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2][7]N-Methylpiperidine[2], 1-Piperidineethanol[7]
Flammability Combustible liquid. While not highly flammable like some smaller amines, the presence of the hydrocarbon structure means it can ignite. Keep away from heat and ignition sources.[7]1-Piperidineethanol[7], 2-(Methylamino)ethanol

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable to prevent exposure. The following equipment must be worn at all times when handling the compound.

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Chemical splash goggles and a full-face shield.[8]Protects against splashes and corrosive vapors.[9] Safety glasses are insufficient. Goggles must be worn under the face shield.[8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Prevents skin contact, which can lead to severe burns.[10] Double-gloving is recommended for added protection. Inspect gloves for any signs of degradation before use.[6]
Body Protection Flame-resistant lab coat, fully buttoned, with long pants.Protects skin from accidental spills and splashes.[10][11] Ensure there is no exposed skin between the glove and the lab coat sleeve.
Respiratory Protection All handling must occur inside a certified chemical fume hood.A fume hood is the primary engineering control to minimize inhalation of potentially toxic and irritating vapors.[2][10][12]
Footwear Closed-toe, closed-heel, chemical-resistant shoes.Protects feet from spills.[8][10]

Operational Plan: A Step-by-Step Protocol

This workflow is designed to create a self-validating system of safety, minimizing risk at each stage of handling.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase P1 Verify fume hood is operational (Check certification and airflow) P2 Ensure safety shower and eyewash station are accessible and clear P1->P2 P3 Assemble all necessary reagents and equipment within the hood P2->P3 P4 Don all mandatory PPE (See Section 2) P3->P4 H1 Conduct all manipulations of the compound strictly within the fume hood P4->H1 H2 Use appropriate tools (pipettes, spatulas) to avoid contact H1->H2 Emergency Emergency Event (Spill or Exposure) H1->Emergency H3 Keep containers tightly sealed when not in active use H2->H3 H4 Ground equipment when transferring large volumes to prevent static discharge H3->H4 S1 Store in a cool, dry, well-ventilated area H4->S1 D1 Collect all waste in a dedicated, sealed, and labeled hazardous waste container H4->D1 S2 Segregate from incompatible materials (acids, oxidizing agents) S1->S2 D2 Arrange for disposal via a licensed environmental services company D1->D2

Caption: Workflow for handling this compound.

Preparation
  • System Verification: Before beginning, confirm that the chemical fume hood has a current certification and that the airflow monitor indicates normal operation.

  • Emergency Readiness: Ensure that the path to the nearest safety shower and eyewash station is unobstructed.[3] Confirm they are functioning correctly.

  • Material Staging: Assemble all necessary chemicals, glassware, and equipment within the fume hood to minimize movement of the hazardous material.

  • Don PPE: Put on all personal protective equipment as detailed in the table above.

Handling
  • Containment: All transfers and manipulations of the compound must be performed within the confines of the fume hood sash.[2]

  • Avoid Contact: Use tools such as spatulas or pipettes for all transfers. Never handle the substance directly.[10]

  • Minimize Vapor Release: Keep all containers holding the chemical tightly closed when not in use.[1][13]

  • Static Prevention: When transferring significant quantities, ground and bond containers and receiving equipment to prevent ignition from static electricity.[5][13]

Storage
  • Location: Store containers in a cool, dry, and well-ventilated area designated for corrosive and toxic chemicals.[3][13][14]

  • Segregation: Ensure the compound is stored away from incompatible materials, particularly strong oxidizing agents and acids.[14]

  • Integrity: Use tightly sealed, clearly labeled, and chemically compatible containers.

Emergency & Disposal Plans

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[2] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air at once.[2] If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth thoroughly with water.[6] Seek immediate medical attention.[2]

  • Spill Cleanup: For a small spill within a fume hood, use an inert absorbent material like sand or vermiculite to contain it.[4] Use non-sparking tools to collect the absorbed material into a sealable container for hazardous waste disposal.[2] For larger spills, evacuate the laboratory and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Waste Segregation: Collect all contaminated materials (including gloves, absorbent pads, and empty containers) in a dedicated, chemically resistant, and sealable waste container.[15] Do not mix this waste with other chemical streams.[15]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and list the chemical contents.

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management service, adhering to all local, state, and federal regulations.[4][15]

References

  • Safety Data Sheet: N-Methylpiperidine. Fisher Scientific. [Link]

  • Material Safety Data Sheet - n-Methylpiperidine, 99%. Cole-Parmer. [Link]

  • Safety Data Sheet: AMINO ALCOHOL EA. Nippon Nyukazai Co., Ltd. [Link]

  • Hazard Summary: 1-ETHYL PIPERIDINE. NJ.gov. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • What are the Health and Safety Guidelines for Using Amines? Amua. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment (PPE) Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Safety Data Sheet: Rylox Ultra. BASF. [Link]

  • 2-(4-Aminopiperidin-1-yl)ethan-1-ol. PubChem. [Link]

  • Heterocyclic Amines: Chemistry and Health. PubMed. [Link]

  • Tips for Keeping Safe in the Lab. Fisher Scientific. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory, National Institutes of Health. [Link]

  • Chemical Synthesis Safety Tips To Practice in the Lab. Moravek. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol
Reactant of Route 2
2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.